Benzyl-PEG8-azide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C23H39N3O8 |
|---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxymethylbenzene |
InChI |
InChI=1S/C23H39N3O8/c24-26-25-6-7-27-8-9-28-10-11-29-12-13-30-14-15-31-16-17-32-18-19-33-20-21-34-22-23-4-2-1-3-5-23/h1-5H,6-22H2 |
InChI Key |
BBOJSIGXPBTKDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Benzyl-PEG8-azide: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Benzyl-PEG8-azide, a versatile heterobifunctional linker widely employed in biomedical research and drug development. We will delve into its chemical properties, structure, and key applications, supported by experimental protocols and illustrative diagrams to facilitate its effective use in the laboratory.
Core Chemical and Physical Properties
This compound is a polyethylene glycol (PEG)-based molecule functionalized with a benzyl group at one terminus and an azide group at the other. The eight repeating ethylene glycol units confer hydrophilicity, enhancing the solubility and pharmacokinetic properties of conjugated molecules.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
| Identifier | Value |
| Molecular Formula | C23H39N3O8[4][5] |
| Molecular Weight | 485.57 g/mol |
| SMILES | N#N+N-CCOCCOCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1 |
| Property | Value |
| Appearance | Colorless to light yellow oil |
| Purity | Typically >95% |
| Solubility | Soluble in water, DMSO, DMF, and DCM |
| Storage | Store at -20°C for long-term stability. Can be shipped at ambient temperature. |
Chemical Structure
The structure of this compound features a flexible polyethylene glycol chain of eight ethylene glycol units. This PEG spacer is flanked by a benzyl group, which can be useful for introducing a hydrophobic moiety, and a terminal azide group, which is a key functional group for "click chemistry" reactions.
Experimental Protocols
This section provides detailed methodologies for the synthesis, characterization, and key applications of this compound.
Synthesis of this compound
While various methods exist for the synthesis of heterobifunctional PEGs, a common approach involves a multi-step process starting from octaethylene glycol. The following is a representative protocol.
Step 1: Monobenzylation of Octaethylene Glycol
-
Dissolve octaethylene glycol (1 equivalent) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Add sodium hydride (NaH, 1.1 equivalents) portion-wise while stirring.
-
After the addition is complete, allow the mixture to stir at 0°C for 30 minutes.
-
Add benzyl bromide (1 equivalent) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain Benzyl-PEG8-alcohol.
Step 2: Mesylation of Benzyl-PEG8-alcohol
-
Dissolve Benzyl-PEG8-alcohol (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Cool the solution to 0°C.
-
Add methanesulfonyl chloride (1.2 equivalents) dropwise.
-
Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Benzyl-PEG8-mesylate.
Step 3: Azidation of Benzyl-PEG8-mesylate
-
Dissolve Benzyl-PEG8-mesylate (1 equivalent) in dimethylformamide (DMF).
-
Add sodium azide (3 equivalents) to the solution.
-
Heat the reaction mixture to 80°C and stir overnight.
-
After cooling to room temperature, add water and extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain this compound as an oil.
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for confirming the structure and purity of this compound.
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the benzyl group protons (aromatic region, ~7.3 ppm), the benzylic protons (~4.5 ppm), and the ethylene glycol protons of the PEG chain (a complex multiplet, ~3.6 ppm).
-
¹³C NMR: The carbon NMR will show distinct signals for the carbons of the benzyl group and the repeating ethylene glycol units.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the presence of the key functional groups.
-
Sample Preparation: A thin film of the oily product can be analyzed directly on a salt plate (e.g., NaCl or KBr).
-
Characteristic Peaks: The spectrum should exhibit a strong, sharp peak around 2100 cm⁻¹, which is characteristic of the azide (N₃) stretching vibration.
Application Protocols: Click Chemistry
This compound is a key reagent for bioconjugation via click chemistry, a set of reactions that are rapid, selective, and high-yielding.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This reaction forms a stable triazole linkage between an azide and a terminal alkyne.
-
Reagent Preparation:
-
Prepare stock solutions of the alkyne-containing molecule and this compound in a suitable solvent (e.g., DMSO or a mixture of water and a miscible organic solvent).
-
Prepare a stock solution of copper(II) sulfate (CuSO₄).
-
Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate.
-
Prepare a stock solution of a copper(I)-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous reactions or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) for organic solvents.
-
-
Reaction Setup:
-
In a reaction vessel, combine the alkyne-containing molecule and a slight excess (1.2-1.5 equivalents) of this compound.
-
Add the copper(II) sulfate solution (typically 1-5 mol%).
-
Add the stabilizing ligand (typically in a 1:5 molar ratio with copper).
-
Initiate the reaction by adding the sodium ascorbate solution (typically 5-10 mol%).
-
-
Reaction and Purification:
-
Allow the reaction to proceed at room temperature for 1-4 hours.
-
Monitor the reaction progress by techniques such as TLC, HPLC, or mass spectrometry.
-
Purify the product using an appropriate method, such as column chromatography or precipitation.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This copper-free click reaction is ideal for biological applications where the cytotoxicity of copper is a concern. It utilizes a strained alkyne, such as a dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide.
-
Reagent Preparation:
-
Dissolve the strained alkyne-functionalized molecule and this compound in a biocompatible solvent, such as phosphate-buffered saline (PBS) or cell culture medium.
-
-
Reaction Setup:
-
Combine the strained alkyne-containing molecule with a molar excess (typically 2-10 equivalents) of this compound.
-
-
Reaction and Purification:
-
Incubate the reaction at room temperature or 37°C for 1-12 hours.
-
The reaction can often be performed directly in a biological sample without the need for purification of the final conjugate from the excess linker. If purification is necessary, size-exclusion chromatography is a common method.
-
Signaling Pathways and Experimental Workflows
This compound is a critical component in the construction of complex biomolecules for targeted therapies, such as Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
PROTAC Synthesis Workflow
PROTACs are bifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. The PEG linker plays a crucial role in optimizing the distance and orientation between the target-binding and E3 ligase-binding moieties.
Caption: Workflow for PROTAC synthesis using this compound.
Antibody-Drug Conjugate (ADC) Synthesis Workflow
ADCs are targeted therapies that deliver a potent cytotoxic drug to cancer cells by linking it to a monoclonal antibody that specifically recognizes a tumor-associated antigen. The PEG linker enhances the solubility and stability of the ADC.
Caption: Workflow for ADC synthesis using this compound.
Click Chemistry Mechanisms
The versatility of this compound stems from its ability to participate in highly efficient click chemistry reactions.
Caption: Mechanisms of CuAAC and SPAAC reactions involving an azide.
References
Benzyl-PEG8-azide: A Technical Guide to its Application in Bioconjugation and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl-PEG8-azide is a bifunctional linker molecule that has become an important tool in modern biochemical research and drug development. It features a benzyl group at one end, a discrete eight-unit polyethylene glycol (PEG) chain, and a terminal azide group. This unique structure provides a combination of hydrophilicity, a defined spacer length, and a reactive handle for "click chemistry," making it a versatile reagent for the synthesis of complex biomolecules.
The PEG8 chain, being a discrete and monodisperse spacer, offers precise control over the distance between conjugated molecules, which is crucial for optimizing the biological activity of the resulting constructs. The hydrophilicity imparted by the PEG moiety can enhance the solubility and reduce the aggregation of otherwise hydrophobic molecules, improving their handling and in vivo pharmacokinetic properties. The terminal azide group is a key functional group for highly efficient and specific bioconjugation reactions, namely the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).
This technical guide provides an in-depth overview of the applications of this compound in research, with a focus on its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). It includes a summary of quantitative data, detailed experimental protocols for key bioconjugation reactions, and diagrams of relevant workflows and mechanisms.
Core Applications in Research
The primary application of this compound lies in its role as a flexible and hydrophilic linker in the field of bioconjugation. Its ability to connect different molecular entities with high precision and efficiency has made it particularly valuable in the following areas:
-
Proteolysis Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound is frequently used as a component of the linker that connects the target protein-binding ligand to the E3 ligase-binding ligand. The length and flexibility of the PEG8 chain are critical for optimizing the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
-
Antibody-Drug Conjugates (ADCs): ADCs are targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. This compound can be incorporated into the linker that connects the antibody to the drug payload. The PEG8 spacer can improve the solubility and stability of the ADC, and by providing spatial separation between the antibody and the drug, it can prevent steric hindrance and ensure proper functioning of both moieties.
-
Biomolecule Labeling and Functionalization: The azide group of this compound allows for its conjugation to a wide range of molecules that have been functionalized with an alkyne group. This includes proteins, peptides, nucleic acids, and small molecules, enabling their labeling with fluorescent dyes, biotin, or other reporter molecules for detection and imaging purposes.
Data Presentation
The following tables summarize quantitative data on the biological activity of PROTACs and ADCs that incorporate a PEG8 linker, demonstrating the impact of this linker on their efficacy.
Table 1: In Vitro Degradation Activity of a BET-targeting PROTAC with a PEG8 Linker
| PROTAC Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (h) |
| BETd-260 | BRD4 | RS4;11 | 0.005 | >95 | 18 |
DC50: Concentration at which 50% of the target protein is degraded. Dmax: Maximum percentage of protein degradation achieved.
Table 2: In Vitro Cytotoxicity of an Anti-CD30 ADC with Different PEG Linker Lengths
| ADC Compound | Linker | Target Cell Line | IC50 (ng/mL) |
| Anti-CD30-MMAE | PEG2 | Karpas-299 | ~10 |
| Anti-CD30-MMAE | PEG4 | Karpas-299 | ~10 |
| Anti-CD30-MMAE | PEG8 | Karpas-299 | ~10 |
| Anti-CD30-MMAE | PEG12 | Karpas-299 | ~10 |
IC50: Concentration at which 50% of cell growth is inhibited.
Experimental Protocols
This section provides detailed methodologies for the two main types of click chemistry reactions used to conjugate this compound to alkyne-containing molecules.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the conjugation of this compound to a terminal alkyne-functionalized protein in an aqueous buffer.
Materials:
-
Alkyne-functionalized protein
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (if needed to dissolve this compound)
-
Desalting column for purification
Procedure:
-
Preparation of Reagents:
-
Prepare a 1-10 mg/mL solution of the alkyne-functionalized protein in PBS.
-
Prepare a 10 mM stock solution of this compound in DMSO or PBS.
-
Prepare a 50 mM stock solution of CuSO4 in water.
-
Prepare a 250 mM stock solution of THPTA in water.
-
Prepare a 500 mM stock solution of sodium ascorbate in water immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-functionalized protein solution.
-
Add this compound to the protein solution to a final concentration of 2-10 molar excess over the protein.
-
Prepare the copper catalyst premix by adding 1 part of the CuSO4 stock solution to 5 parts of the THPTA stock solution and vortex briefly.
-
Add the copper catalyst premix to the reaction mixture to a final copper concentration of 0.1-1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Reaction Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.
-
-
Purification:
-
Remove the excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Collect the fractions containing the purified protein conjugate.
-
-
Characterization:
-
Confirm the successful conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry, or HPLC.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes a general procedure for the copper-free conjugation of this compound to a strained alkyne (e.g., DBCO)-functionalized biomolecule.
Materials:
-
DBCO-functionalized biomolecule
-
This compound
-
PBS, pH 7.4
-
DMSO (if needed to dissolve this compound)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Preparation of Reagents:
-
Prepare a solution of the DBCO-functionalized biomolecule in PBS at a desired concentration.
-
Prepare a stock solution of this compound in DMSO or PBS.
-
-
Reaction Setup:
-
In a suitable reaction vessel, add the solution of the DBCO-functionalized biomolecule.
-
Add this compound to the reaction mixture. A 1.5 to 5-fold molar excess of the azide is typically used.
-
-
Reaction Incubation:
-
Incubate the reaction mixture at room temperature for 2-12 hours. The reaction can also be performed at 4°C for 12-24 hours. Reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS or HPLC).
-
-
Purification:
-
Purify the conjugate to remove unreacted this compound using a size-exclusion chromatography (SEC) column.
-
-
Characterization:
-
Analyze the purified conjugate using methods such as UV-Vis spectroscopy, mass spectrometry, or SDS-PAGE to confirm conjugation and assess purity.
-
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key workflows and mechanisms relevant to the application of this compound.
Caption: Workflow for the synthesis of a PROTAC molecule using this compound.
Caption: Experimental workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
Caption: Mechanism of PROTAC-mediated protein degradation.
Conclusion
This compound is a highly valuable and versatile tool for researchers in the fields of chemical biology, drug discovery, and materials science. Its well-defined structure, incorporating a hydrophilic PEG8 spacer and a reactive azide handle, enables the precise and efficient construction of complex bioconjugates. The applications in the development of next-generation therapeutics such as PROTACs and ADCs highlight its significance in advancing medicine. The experimental protocols and workflows provided in this guide offer a starting point for the successful implementation of this compound in a variety of research applications. As the demand for precisely engineered biomolecules continues to grow, the utility of well-defined linkers like this compound is expected to expand further.
An In-depth Technical Guide to the Synthesis and Purification of Benzyl-PEG8-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl-PEG8-azide is a heterobifunctional linker molecule of significant interest in the fields of chemical biology and drug development. Its unique architecture, combining a benzyl group, an octaethylene glycol (PEG8) spacer, and a terminal azide, makes it a valuable tool for the construction of complex biomolecular conjugates. The benzyl group provides a stable, non-reactive terminus, while the hydrophilic PEG8 spacer enhances solubility and can improve the pharmacokinetic properties of the resulting conjugates. The azide moiety serves as a versatile chemical handle for bioorthogonal "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).
This technical guide provides a comprehensive overview of the synthesis and purification of this compound, including detailed experimental protocols and characterization data. Furthermore, it illustrates its application in a key area of drug discovery: the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation.
Data Presentation
Table 1: Summary of Materials and Reagents
| Reagent/Material | Supplier | Grade | Purpose |
| Benzyl-PEG8-alcohol | Commercially Available | ≥95% | Starting material |
| p-Toluenesulfonyl chloride (TsCl) | Sigma-Aldrich | ≥98% | Tosylation reagent |
| Triethylamine (TEA) | Sigma-Aldrich | ≥99.5% | Base |
| Dichloromethane (DCM) | Fisher Scientific | Anhydrous | Solvent |
| Sodium azide (NaN₃) | Sigma-Aldrich | ≥99.5% | Azide source |
| Dimethylformamide (DMF) | Fisher Scientific | Anhydrous | Solvent |
| Diethyl ether | Fisher Scientific | ACS Grade | Precipitation/Washing |
| Magnesium sulfate (MgSO₄) | Fisher Scientific | Anhydrous | Drying agent |
| Silica gel | Sorbent Technologies | 60 Å, 230-400 mesh | Stationary phase for chromatography |
| Ethyl acetate | Fisher Scientific | HPLC Grade | Mobile phase for chromatography |
| Hexanes | Fisher Scientific | HPLC Grade | Mobile phase for chromatography |
Table 2: Quantitative Data for the Synthesis of this compound
| Step | Reaction | Typical Yield (%) | Typical Purity (%) | Analytical Method |
| 1 | Tosylation of Benzyl-PEG8-alcohol | 90-95 | >95 | ¹H NMR, LC-MS |
| 2 | Azidation of Benzyl-PEG8-tosylate | 85-95 | >98 | ¹H NMR, FT-IR, LC-MS |
Experimental Protocols
Synthesis of Benzyl-PEG8-tosylate
This procedure describes the activation of the terminal hydroxyl group of Benzyl-PEG8-alcohol by conversion to a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution.
Materials:
-
Benzyl-PEG8-alcohol (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.5 eq)
-
Triethylamine (TEA) (2.0 eq)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve Benzyl-PEG8-alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the solution, followed by the portion-wise addition of p-toluenesulfonyl chloride.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Benzyl-PEG8-tosylate. The product is often used in the next step without further purification if the reaction is clean.
Synthesis of this compound
This protocol details the nucleophilic substitution of the tosylate group with an azide anion to yield the final product.
Materials:
-
Benzyl-PEG8-tosylate (1.0 eq)
-
Sodium azide (NaN₃) (3.0 eq)
-
Anhydrous dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the crude Benzyl-PEG8-tosylate in anhydrous DMF in a round-bottom flask.
-
Add sodium azide to the solution and heat the mixture to 60-80 °C.
-
Stir the reaction at this temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into deionized water.
-
Extract the aqueous mixture with diethyl ether (3x).
-
Combine the organic layers and wash with brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain the crude this compound.
Purification of this compound
Purification is crucial to remove unreacted starting materials and byproducts. Flash column chromatography is a common and effective method.
Materials:
-
Crude this compound
-
Silica gel
-
Hexanes
-
Ethyl acetate
Procedure:
-
Prepare a silica gel column using a slurry of silica in hexanes.
-
Dissolve the crude this compound in a minimal amount of the eluent (e.g., a mixture of hexanes and ethyl acetate).
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50-70%).
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield pure this compound as a colorless to pale yellow oil.
Mandatory Visualization
Synthesis Pathway
Purification Workflow
Application in PROTAC Development Workflow
Characterization Data
¹H NMR Spectroscopy
The successful synthesis of this compound can be confirmed by ¹H NMR spectroscopy. Key expected signals include:
-
Aromatic protons of the benzyl group, typically appearing as a multiplet in the range of δ 7.2-7.4 ppm.
-
Benzylic methylene protons (-CH₂-Ph), which appear as a singlet around δ 4.5 ppm.
-
PEG backbone protons (-O-CH₂-CH₂-O-), which will be visible as a complex multiplet in the region of δ 3.5-3.8 ppm.
-
Methylene protons adjacent to the azide group (-CH₂-N₃), which are expected to resonate at approximately δ 3.4 ppm.
¹³C NMR Spectroscopy
¹³C NMR provides further structural confirmation. Expected characteristic peaks include:
-
Aromatic carbons of the benzyl group between δ 127-138 ppm.
-
Benzylic carbon (-CH₂-Ph) around δ 73 ppm.
-
PEG backbone carbons (-O-CH₂-CH₂-O-) appearing as multiple signals around δ 70 ppm.
-
Carbon adjacent to the azide group (-CH₂-N₃) at approximately δ 51 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The most characteristic feature in the FT-IR spectrum of this compound is the strong, sharp absorption band corresponding to the azide asymmetric stretch, which typically appears around 2100 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the final product. For this compound (C₂₃H₃₉N₃O₈), the expected monoisotopic mass is approximately 485.2791 g/mol . Electrospray ionization (ESI) is a suitable technique for this analysis.
Conclusion
This technical guide outlines a reliable and reproducible methodology for the synthesis and purification of this compound. The provided protocols, along with the expected characterization data, offer a comprehensive resource for researchers and scientists. The versatility of this compound as a heterobifunctional linker, particularly in the rapidly advancing field of targeted protein degradation with PROTACs, underscores its importance as a valuable tool in modern drug discovery and chemical biology. The successful synthesis of this key building block opens avenues for the development of novel therapeutics and research probes.
An In-depth Technical Guide to Benzyl-PEG8-azide for Researchers and Drug Development Professionals
Introduction: Benzyl-PEG8-azide is a discrete polyethylene glycol (PEG) derivative that serves as a versatile tool in the fields of bioconjugation, drug delivery, and proteomics. Its structure incorporates a terminal benzyl group, an eight-unit PEG spacer, and a reactive azide moiety. This unique combination of features makes it particularly valuable for researchers and scientists engaged in the development of complex biomolecular architectures, such as antibody-drug conjugates (ADCs) and PROTACs (PROteolysis TArgeting Chimeras). The azide group allows for highly specific and efficient conjugation to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), two prominent examples of "click chemistry."
This technical guide provides a comprehensive overview of the molecular properties of this compound, detailed experimental protocols for its application in bioconjugation, and a visual representation of a typical experimental workflow.
Core Molecular Data
The fundamental properties of this compound are summarized in the table below, providing a quick reference for experimental design and analysis.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₃H₃₉N₃O₈ | [1][2] |
| Molecular Weight | 485.57 g/mol | [1] |
| Appearance | Varies (typically a colorless to pale yellow oil or solid) | N/A |
| Solubility | Soluble in a wide range of organic solvents (e.g., DMSO, DMF, dichloromethane) and has appreciable water solubility. | N/A |
Applications in Bioconjugation and Drug Delivery
The primary utility of this compound lies in its ability to act as a linker in the construction of complex bioconjugates. The azide functional group is a key component in click chemistry reactions, which are prized for their high yield, specificity, and biocompatibility.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole linkage between an azide (such as the one on this compound) and a terminal alkyne. The reaction is catalyzed by copper(I) and is known for its rapid kinetics and high efficiency.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where the cytotoxicity of a copper catalyst is a concern, such as in living systems, SPAAC offers a bioorthogonal alternative. This reaction occurs between an azide and a strained cyclooctyne (e.g., DBCO or BCN) without the need for a metal catalyst.
The PEG spacer in this compound imparts several advantageous properties to the resulting conjugates, including enhanced aqueous solubility, reduced aggregation, and improved pharmacokinetic profiles. These characteristics are highly desirable in the development of therapeutic and diagnostic agents.
Experimental Protocols
The following section provides a detailed methodology for a typical bioconjugation experiment using this compound in a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction to label an alkyne-modified protein.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.4
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper(I)-stabilizing ligand
-
Sodium ascorbate
-
Dimethyl sulfoxide (DMSO)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
Stock Solution Preparation:
-
This compound (10 mM): Dissolve the appropriate amount of this compound in DMSO.
-
Copper(II) sulfate (20 mM): Dissolve CuSO₄ in deionized water.
-
THPTA Ligand (100 mM): Dissolve THPTA in deionized water.
-
Sodium Ascorbate (100 mM): Prepare this solution fresh in deionized water immediately before use.
Bioconjugation Protocol:
-
In a microcentrifuge tube, dilute the alkyne-modified protein to the desired concentration (e.g., 1 mg/mL) in PBS.
-
Add this compound stock solution to the protein solution to achieve the desired molar excess (a 5 to 10-fold molar excess over the protein is a common starting point). Mix gently.
-
In a separate tube, prepare the copper/ligand catalyst premix. Combine the 20 mM CuSO₄ stock solution and the 100 mM THPTA stock solution in a 1:5 molar ratio. Allow this mixture to stand for 2-3 minutes.
-
Add the copper/ligand premix to the protein/azide mixture. The final concentration of copper is typically in the range of 100-500 µM.
-
Initiate the click reaction by adding the freshly prepared 100 mM sodium ascorbate solution. The final concentration of sodium ascorbate should be 5-10 times the concentration of copper.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration (4-16 hours).
-
Once the reaction is complete, the resulting bioconjugate can be purified from excess reagents using size-exclusion chromatography, dialysis, or another appropriate method.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the bioconjugation of an alkyne-modified protein with this compound via a CuAAC reaction.
Caption: Workflow for protein bioconjugation using this compound via CuAAC.
References
Benzyl-PEG8-azide CAS number and supplier information
For researchers, scientists, and drug development professionals, Benzyl-PEG8-azide is a valuable chemical tool, primarily utilized as a heterobifunctional linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs) and for bioconjugation via "click chemistry." This guide provides an in-depth overview of its properties, suppliers, and key experimental applications.
Physicochemical Properties
The defining features of Benzyl-PEG-azide linkers are the terminal benzyl group and the azide moiety, connected by a polyethylene glycol (PEG) chain. The PEG linker enhances the solubility and can influence the pharmacokinetic properties of the resulting conjugate molecules.
| Property | Data | Source |
| Molecular Formula (Benzyl-PEG5-azide) | C17H27N3O5 | [1][2] |
| Molecular Weight (Benzyl-PEG5-azide) | 353.42 g/mol | [2] |
| Appearance | White to off-white solid or viscous liquid | N/A |
| Solubility | Soluble in water and most organic solvents. The hydrophilic PEG linker increases the solubility of the compound in aqueous media.[3][4] | N/A |
| Storage | Store at -20°C for long-term stability. | N/A |
Suppliers
A number of chemical suppliers offer Benzyl-PEG-azide compounds with varying PEG chain lengths.
| Supplier | Product Name | Notes |
| BroadPharm | Benzyl-PEG2-azide, Benzyl-PEG5-azide | Offers various PEG linkers. |
| MedKoo Biosciences | Benzyl-PEG5-azide | Provides detailed theoretical analysis. |
| AxisPharm | Benzyl-PEG5-azide | Highlights its use in Click Chemistry and potential for debenzylation. |
| MedchemExpress | Benzyl-PEG2-azide, Benzyl-PEG24-azide | Mentions its application as a PROTAC linker. |
Experimental Protocols
This compound is a key reagent in two main types of reactions: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry" and the synthesis of PROTACs.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This reaction is a highly efficient and specific method for forming a stable triazole linkage between an azide (present on the this compound) and a terminal alkyne on a target molecule.
General Protocol for CuAAC:
-
Dissolve : Dissolve the alkyne-containing molecule and a slight excess (1.1-1.5 equivalents) of Benzyl-PEG-azide in a suitable solvent such as DMF or a t-butanol/water mixture.
-
Prepare Catalyst : In a separate vial, prepare the copper(I) catalyst. This is often done in situ by mixing a copper(II) source, like copper(II) sulfate (CuSO4), with a reducing agent, such as sodium ascorbate. A stabilizing ligand like Tris-(benzyltriazolylmethyl)amine (TBTA) is often included to improve reliability.
-
Initiate Reaction : Add the copper catalyst solution to the mixture of the alkyne and azide.
-
Incubate : Allow the reaction to proceed at room temperature for 1 to 12 hours. The reaction progress can be monitored by techniques like TLC, LC-MS, or HPLC.
-
Purification : Once complete, the product can be purified using standard methods like column chromatography or preparative HPLC.
PROTAC Synthesis
In PROTAC synthesis, this compound acts as a linker to connect a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase.
General Protocol for PROTAC Synthesis via Click Chemistry:
-
Functionalize Ligands : Synthesize or obtain the target protein ligand and the E3 ligase ligand, with one containing a terminal alkyne and the other being suitable for attachment to the benzyl end of the linker.
-
Attach Linker to First Ligand : Couple the this compound to one of the ligands. This can be achieved through various chemical reactions depending on the functional groups present on the ligand.
-
Click Reaction : Perform a CuAAC reaction as described above to ligate the azide-functionalized linker (now attached to the first ligand) to the alkyne-functionalized second ligand.
-
Purification and Characterization : Purify the final PROTAC molecule using chromatography and confirm its identity and purity using mass spectrometry and NMR.
Visualizing Workflows and Pathways
The following diagrams illustrate the key processes where this compound is utilized.
Caption: Workflow of PROTAC synthesis and its mechanism of action.
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
References
The Pivotal Role of the PEG8 Spacer in Benzyl-PEG8-azide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced bioconjugation and drug development, the precise engineering of linker molecules is paramount to the efficacy and success of complex therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the chemical tools available, Benzyl-PEG8-azide has emerged as a critical building block. This technical guide provides an in-depth exploration of the core functionalities of this compound, with a specific focus on the indispensable role of its eight-unit polyethylene glycol (PEG8) spacer.
Molecular Architecture and Component Roles
This compound is a heterobifunctional linker composed of three key moieties:
-
Benzyl Group: A hydrophobic cap that can participate in non-covalent interactions and serves as a stable protecting group.
-
PEG8 Spacer: A discrete chain of eight ethylene glycol units that acts as a flexible, hydrophilic linker.
-
Azide Group: A highly reactive functional group that participates in bioorthogonal "click chemistry" reactions.
The synergy between these components allows for the precise and efficient linkage of biomolecules to payloads, diagnostic agents, or other chemical entities.
The Multifaceted Role of the PEG8 Spacer
The PEG8 spacer is not merely a passive linker; it actively modulates the physicochemical and pharmacokinetic properties of the resulting bioconjugate. Its primary functions are detailed below.
Enhanced Hydrophilicity and Solubility
A significant challenge in drug development, particularly with ADCs, is the inherent hydrophobicity of many potent cytotoxic payloads. This can lead to aggregation, reduced stability, and rapid clearance from circulation. The PEG8 spacer, with its repeating ethylene oxide units, is highly hydrophilic and imparts this characteristic to the entire conjugate.[1][2][3] This enhanced water solubility mitigates aggregation and improves the overall formulation and handling of the bioconjugate.[3][4]
Reduction of Steric Hindrance
The defined length of the PEG8 spacer provides critical spatial separation between the conjugated molecules. In the context of an ADC, this ensures that the cytotoxic payload does not sterically hinder the antibody's ability to bind to its target antigen on a cancer cell. This spatial separation is crucial for maintaining the biological activity of the targeting moiety.
Improved Pharmacokinetics and Biodistribution
By increasing the hydrophilicity and hydrodynamic radius of the bioconjugate, the PEG8 spacer can significantly improve its pharmacokinetic profile. This often translates to a longer circulation half-life and reduced clearance rates, allowing for greater exposure of the therapeutic to the target tissue. Studies have shown that increasing PEG spacer length can lead to slower clearance, with a plateau effect observed around eight PEG units.
Biocompatibility and Reduced Immunogenicity
Polyethylene glycol is well-established as a biocompatible and non-immunogenic polymer. The PEG8 spacer can help to shield the conjugated payload from the immune system, reducing the potential for an adverse immune response.
Quantitative Data on PEG Spacer Impact
The decision to incorporate a PEG spacer is driven by quantifiable improvements in the properties of the bioconjugate. The following tables summarize key data on the impact of PEG spacer length on various parameters of antibody-drug conjugates.
| PEG Spacer Length | Effect on Clearance (mL/day/kg) | Effect on Exposure (AUC) | Reference |
| PEG2 | 100 | 3,500 | |
| PEG4 | 160 | 5,600 | |
| PEG8 | 280 | 9,800 | **** |
| PEG12 | 280 | 10,000 | |
| PEG24 | 290 | 10,000 |
Table 1: Impact of PEG Spacer Length on ADC Pharmacokinetics. Data synthesized from a study on PEGylated glucuronide-MMAE linkers, demonstrating that increasing PEG length up to 8 units significantly improves exposure.
| Linker Feature | Drug-to-Antibody Ratio (DAR) | Comment | Reference |
| Short PEG Spacer (PEG2) | 3.9 | - | |
| Longer PEG Spacer (PEG8) | 2.4 | The longer PEG spacer can sometimes lead to a lower DAR due to steric hindrance during the conjugation reaction itself. | |
| PEG12 Spacer | 3.0 | - |
Table 2: Influence of PEG Spacer Length on Drug-to-Antibody Ratio (DAR). The optimal PEG length for achieving a high DAR can be dependent on the specific payload and conjugation chemistry.
Experimental Protocols
The azide group of this compound is primarily utilized in two highly efficient and bioorthogonal "click chemistry" reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-modified biomolecule (e.g., a protein) with this compound.
Materials:
-
Alkyne-modified biomolecule in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound
-
Copper(II) sulfate (CuSO4) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
-
DMSO (for dissolving this compound if necessary)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Reagents:
-
Dissolve the alkyne-modified biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 100 mM).
-
-
Reaction Setup:
-
In a reaction vessel, add the alkyne-modified biomolecule solution.
-
Add this compound to the reaction mixture to achieve a 5-10 fold molar excess over the biomolecule. The final DMSO concentration should be kept below 10% to avoid protein denaturation.
-
In a separate tube, prepare the copper catalyst solution by mixing the CuSO4 and THPTA stock solutions in a 1:5 molar ratio. Incubate for 5 minutes at room temperature.
-
-
Initiation of Reaction:
-
Add the copper/THPTA catalyst solution to the reaction mixture to a final copper concentration of 0.1-0.5 mM.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.
-
-
Purification:
-
Purify the resulting conjugate using size-exclusion chromatography to remove excess reagents and byproducts.
-
-
Characterization:
-
Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to confirm conjugation and determine the drug-to-antibody ratio (DAR).
-
Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free conjugation of a strained alkyne (e.g., DBCO)-modified biomolecule with this compound.
Materials:
-
DBCO-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
DMSO (for dissolving this compound if necessary)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Reagents:
-
Dissolve the DBCO-modified biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 100 mM).
-
-
Reaction Setup:
-
In a reaction vessel, add the DBCO-modified biomolecule solution.
-
Add this compound to the reaction mixture to achieve a 3-5 fold molar excess over the biomolecule. The final DMSO concentration should be kept below 10%.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 4-12 hours or at 4°C overnight. The reaction progress can be monitored by LC-MS.
-
-
Purification:
-
Purify the resulting conjugate using size-exclusion chromatography to remove excess reagents.
-
-
Characterization:
-
Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to confirm conjugation and determine the degree of labeling.
-
Visualizing the Role of this compound
Graphviz diagrams are provided below to illustrate key workflows and concepts.
Caption: Workflow for ADC synthesis using this compound via CuAAC.
Caption: Assembly and function of a PROTAC utilizing a PEG8 spacer.
Caption: Core advantages conferred by the PEG8 spacer in bioconjugates.
Conclusion
The PEG8 spacer within the this compound linker is a critical determinant of the success of the resulting bioconjugate. Its ability to enhance solubility, mitigate steric hindrance, and improve pharmacokinetic profiles makes it an invaluable tool for the development of next-generation therapeutics. The detailed protocols and conceptual diagrams provided in this guide offer a practical framework for the application of this compound in advanced bioconjugation strategies. As the fields of antibody-drug conjugates and targeted protein degradation continue to evolve, the rational design of linkers, with a keen understanding of the role of components like the PEG8 spacer, will remain a cornerstone of innovation.
References
The Nexus of Bioorthogonal Chemistry and Targeted Therapeutics: An In-depth Guide to Benzyl-PEG8-azide in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern chemical biology and drug discovery, the ability to specifically and efficiently conjugate molecules in complex biological environments is paramount. "Click chemistry," a term coined by Karl Barry Sharpless, encapsulates a set of criteria for such ideal reactions: high yields, stereospecificity, benign reaction conditions, and simple product isolation.[1] Among the most prominent click reactions is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly reliable method for forming a stable triazole linkage between an azide and a terminal alkyne.[2] A key reagent in this field, Benzyl-PEG8-azide, has emerged as a versatile tool, particularly in the construction of sophisticated bioconjugates and targeted therapeutics like Proteolysis Targeting Chimeras (PROTACs).[3][4]
This technical guide provides a comprehensive overview of click chemistry centered on the use of this compound. It details the fundamental principles of both CuAAC and the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), presents quantitative data to inform experimental design, and offers detailed experimental protocols for key applications.
Physicochemical Properties of this compound
This compound is a heterobifunctional linker molecule that combines the hydrophilicity and biocompatibility of a polyethylene glycol (PEG) chain with the versatile reactivity of a terminal azide group and the stability of a benzyl ether. The PEG8 moiety enhances aqueous solubility and can reduce steric hindrance in bioconjugation reactions.
| Property | Value | Source |
| Molecular Formula | C23H39N3O8 | [5] |
| Molecular Weight | 485.57 g/mol | |
| Appearance | Not specified, likely an oil or solid | - |
| Solubility | Soluble in water, DMSO, DCM, DMF | |
| Storage Conditions | -20°C, keep in dry and avoid sunlight |
Core Reactions: CuAAC and SPAAC
This compound is a versatile reagent that can participate in the two major classes of azide-alkyne click chemistry:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the 1,3-dipolar cycloaddition between the terminal azide of this compound and a terminal alkyne. The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt (e.g., CuSO4) and a reducing agent (e.g., sodium ascorbate). The presence of a stabilizing ligand, such as tris(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can enhance the reaction rate and prevent catalyst disproportionation. CuAAC reactions are known for their high reaction rates and yields.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction is a copper-free alternative to CuAAC, making it particularly suitable for applications in living systems where copper toxicity is a concern. SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with the azide of this compound due to the release of ring strain. While generally slower than CuAAC, the rate of SPAAC can be tuned by modifying the structure of the cyclooctyne.
The choice between CuAAC and SPAAC depends on the specific application, with CuAAC often favored for its rapid kinetics in vitro, while SPAAC is the preferred method for bioconjugation in living cells and organisms.
Quantitative Data Presentation
The efficiency of click chemistry reactions is critical for their application in drug development and bioconjugation. The following tables summarize quantitative data for both CuAAC and SPAAC reactions involving benzyl azide, a close structural analog of the reactive moiety in this compound.
Table 1: Reaction Conditions and Yields for CuAAC of Benzyl Azide with Phenylacetylene
| Catalyst System | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| CuI | 1 | Cyrene™ | 30 | 0.5 h | ~100 |
| [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | 0.005 | Neat | 25 | 24 h | 96 |
| [Cu(phen)(PPh₃)₂]NO₃ | 2 | Neat | Room Temp. | 3 min | 97 |
| CuSO₄ + Sodium Ascorbate + tris-trz-PEG ligand | 0.01 | Water | 30 | 20 h | 97 |
| (2-aminoarenethiolato)copper(I) complex | Not specified | Dichloromethane | Room Temp. | 18 h | 91 |
Table 2: Second-Order Rate Constants for SPAAC of Benzyl Azide with Various Cyclooctynes
| Cyclooctyne Reactant | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| Bicyclo[6.1.0]nonyne (BCN) | 0.15 |
| Dibenzocyclooctyne (DBCO) | ~1.0 |
| Azacyclooctyne (AZA) | 0.3 |
| DIBAC/ADIBO | 0.9 |
| Biarylazacyclooctynone (BARAC) | 3.4 |
| Dibenzocyclooctyne (DIBO) derivative | 0.0567 ± 0.0027 |
Mandatory Visualizations
Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Experimental workflow for the synthesis of a PROTAC using this compound.
Caption: Signaling pathway of PROTAC-mediated protein degradation.
Experimental Protocols
Protocol 1: General Procedure for Synthesis of this compound
This protocol is adapted from general methods for the synthesis of azide-terminated PEGs.
Materials:
-
Benzyl-PEG8-OH (or a tosylated precursor, Benzyl-PEG8-OTs)
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
If starting from Benzyl-PEG8-OH, it must first be activated, for example, by tosylation with p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine (TEA) in dichloromethane (DCM).
-
Dissolve Benzyl-PEG8-OTs (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 - 2.5 eq) to the solution.
-
Stir the reaction mixture at room temperature or elevated temperature (e.g., 60-80°C) overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract the product with diethyl ether or ethyl acetate (3x).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain this compound.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for PROTAC Synthesis
This protocol describes the final click chemistry step in the synthesis of a PROTAC.
Reagents and Materials:
-
Alkyne-functionalized warhead (Component A-Alkyne) (1.0 eq)
-
This compound-functionalized E3 ligase ligand (Component B-PEG8-Azide) (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (0.2 eq)
-
Solvent mixture (e.g., t-BuOH/H₂O or DMF)
Procedure:
-
Dissolve the alkyne-functionalized warhead and the azide-functionalized E3 ligase ligand-linker in the chosen solvent system in a reaction vial.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC by preparative HPLC.
Conclusion
This compound stands out as a valuable and versatile reagent in the field of click chemistry. Its well-defined structure, incorporating a hydrophilic PEG spacer and a highly reactive azide group, makes it an ideal building block for the synthesis of complex biomolecules and targeted therapeutics. The ability to participate in both rapid, high-yielding CuAAC reactions and biocompatible, copper-free SPAAC reactions provides researchers with a flexible toolkit to address a wide range of challenges in drug discovery and chemical biology. The quantitative data and detailed protocols provided in this guide are intended to empower researchers to effectively design and execute experiments, ultimately accelerating the development of novel and impactful chemical entities.
References
An In-depth Technical Guide to Benzyl-PEG8-azide for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[2] The linker is a critical component, profoundly influencing the PROTAC's efficacy, solubility, cell permeability, and the stability of the crucial ternary complex formed between the target protein, the PROTAC, and the E3 ligase.
This guide focuses on a specific and versatile linker component, Benzyl-PEG8-azide, providing a comprehensive overview of its role in PROTAC development. We will delve into its chemical properties, its application in PROTAC synthesis via "click chemistry," detailed experimental protocols, and the methods for evaluating the efficacy of the resulting protein degraders.
Core Concepts: The Role of this compound in PROTAC Design
This compound is a polyethylene glycol (PEG)-based PROTAC linker.[3][4] Its structure consists of three key components:
-
Benzyl Group: This group typically serves as a protecting group for the terminal hydroxyl of the PEG chain during synthesis. Its stability under various reaction conditions and its facile removal under mild hydrogenolysis conditions make it an ideal choice for multi-step synthetic strategies.
-
PEG8 Linker: The eight repeating ethylene glycol units provide a flexible and hydrophilic spacer. This hydrophilicity can enhance the solubility and bioavailability of the often large and hydrophobic PROTAC molecule. The length of the PEG linker is a critical parameter that dictates the distance and orientation between the target protein and the E3 ligase, which is crucial for efficient ubiquitination and subsequent degradation.
-
Azide Group: This functional group is a key component for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and specific reaction allows for the covalent linkage of the azide-containing linker to an alkyne-functionalized warhead or E3 ligase ligand, forming a stable triazole ring.
The modular nature of this compound makes it a valuable tool for creating libraries of PROTACs with varying warheads and E3 ligase ligands to screen for optimal degradation activity.
Data Presentation: Physicochemical Properties
A clear understanding of the physicochemical properties of linker molecules is essential for rational PROTAC design.
| Property | Value | Source |
| Molecular Formula | C23H39N3O8 | |
| Molecular Weight | 485.57 g/mol | |
| Appearance | White to off-white solid | Generic |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents | Generic |
| Storage | Store at -20°C for long-term stability |
Mandatory Visualization: Signaling Pathways and Experimental Workflows
To visualize the core concepts of PROTAC development using this compound, the following diagrams are provided in the DOT language for Graphviz.
Caption: PROTAC synthesis and mechanism of action.
Caption: Experimental workflow for PROTAC evaluation.
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of PROTACs. The following protocols provide a general framework for the use of this compound.
Protocol 1: Synthesis of an Azide-Functionalized Linker from Benzyl-PEG8-OH
This protocol describes the conversion of the terminal alcohol of a benzyl-protected PEG8 to an azide.
Materials:
-
Benzyl-PEG8-OH
-
Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Sodium azide (NaN3)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Standard glassware for organic synthesis
Procedure:
-
Mesylation/Tosylation:
-
Dissolve Benzyl-PEG8-OH (1 eq.) in anhydrous DCM.
-
Add TEA (1.5 eq.) and cool the solution to 0 °C.
-
Slowly add MsCl (1.2 eq.) or TsCl (1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mesylated or tosylated intermediate.
-
-
Azidation:
-
Dissolve the mesylated/tosylated intermediate in anhydrous DMF.
-
Add sodium azide (3 eq.).
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain this compound.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click" reaction to conjugate the this compound linker to an alkyne-modified warhead.
Materials:
-
This compound (1 eq.)
-
Alkyne-modified warhead (1.1 eq.)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1 eq.)
-
Sodium ascorbate (0.3 eq.)
-
tert-Butanol/Water (1:1) or DMF
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound and the alkyne-modified warhead in the chosen solvent system (e.g., t-BuOH/H2O).
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare an aqueous solution of CuSO4·5H2O.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.
-
Stir the reaction vigorously at room temperature for 12-24 hours.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to yield the PROTAC precursor.
Protocol 3: Debenzylation by Catalytic Hydrogenation
This protocol describes the removal of the benzyl protecting group to yield the final PROTAC.
Materials:
-
Benzyl-protected PROTAC precursor
-
Palladium on carbon (10% Pd/C)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Hydrogen gas (H2) balloon or hydrogenation apparatus
-
Celite®
Procedure:
-
Dissolve the benzyl-protected PROTAC precursor in EtOH or MeOH.
-
Carefully add 10% Pd/C (10-20% by weight) to the solution.
-
Securely attach a hydrogen balloon to the flask or place it in a hydrogenation apparatus.
-
Evacuate and backfill the flask with hydrogen gas three times.
-
Stir the reaction mixture under a hydrogen atmosphere at room temperature for 2-16 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, carefully vent the hydrogen and purge the flask with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected PROTAC.
-
Purify the final product by preparative HPLC.
Protocol 4: Evaluation of PROTAC Efficacy by Western Blotting
This protocol is used to determine the degradation of the target protein in cells treated with the synthesized PROTAC.
Materials:
-
Cultured cells expressing the target protein
-
Synthesized PROTAC
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein samples to the same concentration and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4 °C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the primary antibody for the loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).
-
Conclusion
This compound is a valuable and versatile building block in the development of PROTACs. Its well-defined structure, which includes a flexible and hydrophilic PEG spacer, a reactive azide handle for efficient "click" chemistry conjugation, and a stable yet readily removable benzyl protecting group, provides a robust platform for the modular synthesis of these innovative protein degraders. The detailed protocols provided in this guide offer a practical framework for researchers to synthesize and evaluate novel PROTACs, paving the way for the discovery of new therapeutics for a wide range of diseases. While specific performance data for PROTACs containing this exact linker are not widely published, the principles and methodologies outlined here are broadly applicable and will empower scientists to explore the full potential of this and similar linkers in the exciting field of targeted protein degradation.
References
Methodological & Application
Application Notes: Benzyl-PEG8-azide for Copper-Catalyzed Click Chemistry (CuAAC)
Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a class of reactions known for being rapid, efficient, and highly specific.[1][2] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne.[3][4] In the realm of bioconjugation and drug development, the modification of biomolecules with Polyethylene Glycol (PEG) chains, or PEGylation, is a widely adopted strategy to enhance their therapeutic properties.[5] PEGylation can improve the solubility, stability, and circulation half-life of proteins and drug molecules while reducing immunogenicity.
Benzyl-PEG8-azide is a versatile heterobifunctional linker designed for CuAAC reactions. It features a terminal azide group for the click reaction, a discrete chain of eight ethylene glycol units to impart hydrophilicity and flexibility, and a benzyl group. This reagent is instrumental in conjugating the PEG linker to alkyne-modified proteins, peptides, nucleic acids, nanoparticles, and small-molecule drugs.
Key Applications
-
Bioconjugation: Covalent attachment to alkyne-modified biomolecules, including proteins and nucleic acids, for research and diagnostic applications.
-
Antibody-Drug Conjugate (ADC) Development: Used as a component of the linker system that connects a cytotoxic drug to an antibody, leveraging the stability of the triazole ring.
-
Drug Delivery and Nanomedicine: Surface functionalization of nanoparticles, liposomes, or micelles to improve their biocompatibility and circulation time.
-
Materials Science: Modification of polymer surfaces and hydrogels to create advanced biomaterials.
Quantitative Data Summary
The efficiency of a CuAAC reaction depends on optimized conditions. The following tables provide typical parameters and purification strategies for reactions involving this compound.
Table 1: Typical Reaction Parameters for CuAAC Bioconjugation
| Component | Typical Concentration / Molar Ratio | Purpose | References |
|---|---|---|---|
| Alkyne-Molecule | 1 equivalent | The substrate to be PEGylated. | |
| This compound | 1.5 - 10 equivalents | The PEGylating agent; used in excess to drive the reaction to completion. | |
| Copper (II) Sulfate (CuSO₄) | 0.1 - 0.5 equivalents | Precursor to the active Cu(I) catalyst. | |
| Reducing Agent (e.g., Sodium Ascorbate) | 1 - 5 equivalents (relative to CuSO₄) | Reduces Cu(II) to the active Cu(I) catalytic species in situ. | |
| Cu(I)-Stabilizing Ligand | 1.2 - 5 equivalents (relative to CuSO₄) | Accelerates the reaction and protects the biomolecule from oxidative damage. | |
| - THPTA (aqueous) | Water-soluble ligand, ideal for bioconjugations in biological buffers. | ||
| - TBTA (organic/mixed) | Ligand for reactions in organic solvents or aqueous/organic mixtures. | ||
| Solvent | PBS, pH 7-8 or DMSO/Water mixtures | Maintains pH and solubility of reactants. CuAAC is effective over a wide pH range (4-12). | |
| Temperature | Room Temperature (20-25 °C) | Mild conditions preserve the integrity of most biomolecules. |
| Reaction Time | 30 minutes - 4 hours | Typically rapid, but can be optimized based on reactants and concentrations. | |
Table 2: Common Purification Strategies for PEGylated Products
| Purification Method | Principle of Separation | Typical Outcome | References |
|---|---|---|---|
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius. PEGylated proteins are larger and elute earlier than their unmodified counterparts. | Efficient removal of unreacted small molecules (PEG-azide, catalyst, etc.) and separation of PEGylated protein from native protein. | |
| Ion Exchange Chromatography (IEX) | Separation based on net surface charge. PEGylation can shield charged residues, altering the protein's isoelectric point and retention on the column. | High-resolution separation of mono-PEGylated, multi-PEGylated, and unreacted protein species. Often used as a primary purification step. | |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on surface hydrophobicity. | Can supplement IEX, but its effectiveness depends on the relative hydrophobicity of the protein and the PEG chain. |
| Aqueous Two-Phase System (ATPS) | Partitioning of molecules between two immiscible aqueous polymer phases. | A cost-effective method for separating PEGylated conjugates from unreacted protein, particularly in large-scale processes. | |
Reaction Mechanism and Experimental Workflow
The CuAAC reaction proceeds through a catalytic cycle involving a copper(I) acetylide intermediate, which then reacts with the azide to form the triazole ring. A ligand is crucial for stabilizing the Cu(I) oxidation state and preventing oxidative damage to sensitive biomolecules.
The following diagram outlines the typical experimental workflow for producing and purifying a PEGylated biomolecule using this compound.
Experimental Protocols
This section provides a general protocol for the CuAAC reaction. It should be optimized for each specific application.
1. Materials and Reagents
-
Alkyne-modified biomolecule (e.g., protein, peptide)
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Cu(I) Ligand: THPTA for aqueous reactions or TBTA
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Solvent: Anhydrous DMSO (if needed to dissolve reagents)
-
Purification system (e.g., SEC or IEX column)
2. Preparation of Stock Solutions
-
Alkyne-Biomolecule: Prepare a solution at a known concentration (e.g., 1-5 mg/mL) in the reaction buffer.
-
This compound: Prepare a 10-50 mM stock solution in DMSO or water.
-
CuSO₄: Prepare a 20-100 mM stock solution in deionized water.
-
Ligand (THPTA): Prepare a 100-200 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 100-300 mM stock solution in deionized water. This solution should be made fresh immediately before use as it is prone to oxidation.
3. Reaction Procedure
-
In a reaction vial, add the alkyne-modified biomolecule solution.
-
Add the desired molar excess of the this compound stock solution to the vial. Mix gently.
-
In a separate microcentrifuge tube, prepare the catalyst premix. Add the CuSO₄ stock solution and the THPTA ligand stock solution in a 1:2 to 1:5 molar ratio (e.g., for every 1 µL of CuSO₄, add 2-5 µL of ligand). Vortex briefly and allow it to complex for 2-3 minutes.
-
Add the catalyst premix to the reaction vial containing the biomolecule and azide.
-
To initiate the click reaction, add the freshly prepared sodium ascorbate stock solution. The final concentration of ascorbate should be sufficient to reduce all the Cu(II).
-
Mix the reaction gently by pipetting or inverting the tube. If necessary, briefly centrifuge to collect the solution at the bottom.
-
Allow the reaction to proceed at room temperature for 30-120 minutes. Protect the reaction from light, especially if working with fluorescently-labeled molecules.
4. Purification of the PEGylated Product
-
Following incubation, the crude reaction mixture can be purified to remove excess reagents and isolate the PEGylated conjugate.
-
Size Exclusion Chromatography (SEC) is highly recommended as the first step. Equilibrate the SEC column with a suitable buffer (e.g., PBS).
-
Load the reaction mixture onto the column.
-
Collect fractions and monitor the elution profile using UV absorbance (e.g., at 280 nm for proteins). The PEGylated product will elute earlier than the unmodified biomolecule and other small-molecule impurities.
-
Analyze the collected fractions by SDS-PAGE or mass spectrometry to confirm the presence of the desired product and assess its purity. A successful PEGylation will show a band shift to a higher molecular weight on the gel.
-
If further purification is needed to separate species with different degrees of PEGylation, Ion Exchange Chromatography (IEX) can be employed.
The copper-catalyzed azide-alkyne cycloaddition offers a robust and efficient method for the precise PEGylation of biomolecules. This compound serves as an excellent reagent for these applications, providing a discrete PEG linker that enhances the hydrophilic properties of the target molecule without introducing significant polydispersity. By following a well-defined protocol and optimizing reaction and purification conditions, researchers in drug development and chemical biology can reliably produce well-defined bioconjugates for a wide array of therapeutic and diagnostic applications.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 3. bioclone.net [bioclone.net]
- 4. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Benzyl-PEG8-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a powerful and versatile bioorthogonal "click chemistry" reaction that enables the efficient and specific covalent ligation of molecules in complex biological environments.[1] Unlike the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC proceeds without the need for a cytotoxic metal catalyst, making it ideal for applications in living systems.[2] The reaction is driven by the high ring strain of a cyclooctyne, which reacts rapidly and selectively with an azide to form a stable triazole linkage.[1]
Benzyl-PEG8-azide is a valuable reagent in this context, featuring a benzyl group, a hydrophilic octaethylene glycol (PEG8) spacer, and a reactive azide moiety.[3] The PEG spacer enhances aqueous solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of resulting bioconjugates.[4] This reagent is particularly useful in the development of antibody-drug conjugates (ADCs), PROTACs, and for the functionalization of biomolecules and nanoparticles.
Key Features and Applications:
-
Biocompatibility: The absence of a copper catalyst makes SPAAC highly suitable for in vitro and in vivo studies without concerns of metal-induced toxicity.
-
High Selectivity and Bioorthogonality: Azides and cyclooctynes are chemically inert to most biological functional groups, ensuring that the reaction proceeds with high specificity and minimal side reactions.
-
Favorable Kinetics: SPAAC reactions proceed efficiently under mild, physiological conditions, typically in aqueous buffers at room temperature.
-
Stable Linkage: The resulting triazole linkage is highly stable under physiological conditions, ensuring the integrity of the bioconjugate.
-
Versatility: this compound can be used to modify a wide range of molecules, including proteins, peptides, nucleic acids, and nanoparticles for various applications in drug delivery, diagnostics, and biomaterial science.
Quantitative Data Presentation
| Cyclooctyne Reactant | Azide Reactant | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Conditions |
| Bicyclo[6.1.0]nonyne (BCN) | Benzyl azide | 0.15 | Not specified |
| Dibenzocyclooctyne (DBCO) | Benzyl azide | ~1.0 | Not specified |
| Azacyclooctyne (AZA) | Benzyl azide | 0.3 | Not specified |
| DIBAC/ADIBO | Benzyl azide | 0.9 | Not specified |
| BARAC | Benzyl azide | 3.4 | Not specified |
Note: Rate constants can vary depending on the specific azide, solvent, and temperature.
Experimental Protocols
Protocol 1: General Procedure for SPAAC with this compound and a DBCO-Functionalized Protein
This protocol describes the conjugation of this compound to a protein that has been pre-functionalized with a dibenzocyclooctyne (DBCO) group.
Materials:
-
DBCO-functionalized protein (e.g., antibody) in an appropriate buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or Dialysis)
Procedure:
-
Prepare this compound Solution: Prepare a stock solution of this compound in anhydrous DMF or DMSO at a concentration of 10 mM.
-
Reaction Setup: In a reaction tube, add the DBCO-functionalized protein solution.
-
Initiate SPAAC Reaction: Add a 2-5 fold molar excess of the this compound solution to the DBCO-functionalized protein solution. The final concentration of the organic solvent (DMF or DMSO) should ideally not exceed 10% (v/v) to maintain protein stability.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. The optimal reaction time may vary depending on the specific reactants and their concentrations.
-
Purification: Purify the resulting conjugate to remove unreacted this compound and any other small molecule impurities. This can be achieved using size-exclusion chromatography (SEC) or dialysis against an appropriate buffer.
-
Characterization: Analyze the final conjugate to confirm the successful conjugation and to determine the degree of labeling. This can be done using techniques such as SDS-PAGE (which will show an increase in molecular weight), UV-Vis spectroscopy, mass spectrometry, or HPLC.
Protocol 2: Monitoring SPAAC Reaction Kinetics using ¹H NMR
This protocol provides a method for determining the second-order rate constant of a SPAAC reaction between a cyclooctyne and this compound.
Materials:
-
Cyclooctyne derivative (e.g., DBCO or BCN)
-
This compound
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard of known concentration (e.g., dimethyl sulfone)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: In an NMR tube, dissolve the cyclooctyne derivative and the internal standard in the deuterated solvent to known concentrations.
-
Acquire Initial Spectrum: Record a ¹H NMR spectrum to determine the initial concentration of the cyclooctyne relative to the internal standard.
-
Initiate Reaction: Add a known concentration of this compound (typically 2-12 equivalents) to the NMR tube. Mix quickly.
-
Time-Course Monitoring: Immediately place the NMR tube in the spectrometer, maintained at a constant temperature (e.g., 25°C), and acquire a series of ¹H NMR spectra at regular time intervals.
-
Data Analysis: Determine the concentration of the cyclooctyne at each time point by integrating a characteristic peak and comparing it to the integral of the internal standard.
-
Rate Constant Calculation: Plot the natural logarithm of the ratio of the concentrations of the two reactants versus time. The slope of the resulting line is proportional to the second-order rate constant (k₂). Alternatively, use the appropriate integrated rate law equation for a second-order reaction to calculate k₂.
Visualizations
Caption: Chemical mechanism of SPAAC.
Caption: Workflow for protein conjugation.
Caption: Bioconjugate for signaling studies.
References
Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis using Benzyl-PEG8-azide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and characterization of antibody-drug conjugates (ADCs) utilizing the heterobifunctional linker, Benzyl-PEG8-azide. This linker features a benzyl group for attachment to the drug payload and a terminal azide for highly efficient and specific "click chemistry" conjugation to a modified antibody. The discrete eight-unit polyethylene glycol (PEG8) chain enhances the solubility and pharmacokinetic properties of the resulting ADC.
Introduction to this compound in ADC Synthesis
Antibody-drug conjugates are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker connecting these two components is critical to the ADC's stability, efficacy, and safety profile. This compound is a versatile linker that leverages the power of bioorthogonal click chemistry for the precise and stable attachment of a drug payload to an antibody.
The azide group of the linker allows for its conjugation to an alkyne-modified antibody through either a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly specific and can be performed under mild, aqueous conditions, preserving the integrity of the antibody. The PEG8 spacer provides a defined length to insulate the drug from the antibody, potentially reducing aggregation and improving the ADC's pharmacokinetic profile.
Key Advantages of this compound
-
High Specificity and Efficiency: The azide group enables highly selective and high-yielding click chemistry reactions.
-
Enhanced Solubility: The hydrophilic PEG8 spacer can help to counterbalance the hydrophobicity of many cytotoxic payloads, reducing the risk of aggregation.
-
Improved Pharmacokinetics: The PEG chain can create a hydrophilic shield around the drug, potentially leading to a longer circulation half-life and reduced immunogenicity.
-
Defined Spacer Length: The discrete PEG8 linker ensures a uniform distance between the antibody and the drug, contributing to a more homogeneous ADC product.
ADC Synthesis Workflow
The synthesis of an ADC using this compound typically follows a two-part strategy:
-
Preparation of the Alkyne-Modified Antibody: An alkyne functional group is introduced onto the antibody. This can be achieved through various methods, such as the modification of lysine or cysteine residues, or through the incorporation of unnatural amino acids.
-
Conjugation of this compound-Drug to the Antibody: The this compound linker is first attached to the cytotoxic drug. The resulting drug-linker construct is then conjugated to the alkyne-modified antibody via a click chemistry reaction.
Alternatively, the this compound can be conjugated to the antibody first, followed by attachment of an alkyne-modified drug. However, the former strategy is often preferred to avoid exposing the antibody to the organic solvents that may be required for drug-linker synthesis.
Experimental Protocols
Protocol 1: Preparation of an Alkyne-Modified Antibody via Lysine Acylation
This protocol describes the introduction of an alkyne handle onto an antibody by modifying surface-accessible lysine residues with an NHS-ester functionalized alkyne.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-PEG4-NHS ester (or other suitable alkyne-NHS ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting columns (e.g., Sephadex G-25)
-
Reaction buffer: Phosphate Buffered Saline (PBS), pH 8.0-8.5
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.
-
Adjust the antibody concentration to 2-10 mg/mL in the reaction buffer.
-
-
NHS Ester Reaction:
-
Prepare a 10 mM stock solution of DBCO-PEG4-NHS ester in anhydrous DMSO.
-
Add a 5- to 20-fold molar excess of the NHS ester stock solution to the antibody solution. The optimal molar excess should be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Purification of Alkyne-Modified Antibody:
-
Remove excess, unreacted NHS ester using a desalting column equilibrated with PBS, pH 7.4.
-
Determine the concentration of the purified antibody using a protein concentration assay (e.g., BCA assay).
-
The alkyne-modified antibody is now ready for conjugation.
-
Protocol 2: Conjugation of this compound-Drug to Alkyne-Modified Antibody (SPAAC)
This protocol utilizes the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.
Materials:
-
Alkyne-modified antibody (from Protocol 1)
-
This compound-drug conjugate
-
Anhydrous DMSO
-
Reaction buffer: PBS, pH 7.4
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC))
Procedure:
-
Drug-Linker Preparation:
-
Dissolve the this compound-drug conjugate in a minimal amount of anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
To the alkyne-modified antibody solution, add a 1.5- to 5-fold molar excess of the this compound-drug conjugate stock solution. The final concentration of DMSO should be kept below 10% (v/v) to maintain antibody integrity.
-
Incubate the reaction mixture for 4-24 hours at 4°C or room temperature with gentle agitation. The reaction progress can be monitored by LC-MS.
-
-
Purification of the ADC:
-
Purify the resulting ADC using SEC to remove unreacted drug-linker and other small molecules.
-
Alternatively, HIC can be used to separate ADC species with different drug-to-antibody ratios (DARs).
-
Protocol 3: Characterization of the ADC
1. Drug-to-Antibody Ratio (DAR) Determination:
-
UV-Vis Spectroscopy: Measure the absorbance of the ADC at 280 nm (for the antibody) and at a wavelength corresponding to the maximum absorbance of the drug. The DAR can be calculated using the Beer-Lambert law.
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate the unconjugated antibody from ADC species with different numbers of drugs attached, allowing for the determination of the average DAR and the distribution of species.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) of the intact or deglycoscosylated ADC provides a precise measurement of the molecular weight, from which the DAR can be calculated.
2. Purity and Aggregation Analysis:
-
Size-Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomeric ADC and to quantify the presence of high molecular weight aggregates.
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to assess the purity and integrity of the ADC under reducing and non-reducing conditions.
Quantitative Data Summary
The following tables provide representative data for ADC synthesis and characterization. While specific data for this compound is limited in the public domain, these tables illustrate typical results that can be expected based on studies with similar PEGylated linkers and click chemistry approaches.
Table 1: Representative Reaction Parameters for SPAAC Conjugation
| Parameter | Typical Range | Notes |
| Molar Excess of Drug-Linker | 1.5 - 5 equivalents | Higher excess can drive the reaction to completion but may require more extensive purification. |
| Reaction Time | 4 - 24 hours | Reaction progress should be monitored to determine the optimal time. |
| Temperature | 4°C or Room Temperature | Lower temperatures may be preferred to maintain antibody stability over longer reaction times. |
| pH | 7.0 - 8.0 | Click chemistry is generally tolerant of a range of pH values. |
Table 2: Expected Outcomes for ADC Characterization
| Parameter | Method | Expected Result |
| Average DAR | HIC, MS, UV-Vis | 2 - 4 |
| Monomeric Purity | SEC | > 95% |
| Conjugation Efficiency | HIC, MS | > 90% |
| Endotoxin Levels | LAL Assay | < 1 EU/mg |
Visualizations
Caption: General workflow for ADC synthesis.
Caption: Key relationships in ADC design.
Application Notes and Protocols for Benzyl-PEG8-azide in Peptide Modification and PEGylation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Benzyl-PEG8-azide as a versatile reagent for peptide modification and PEGylation. Detailed protocols and quantitative data are presented to facilitate the successful implementation of this technology in research and drug development settings.
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to therapeutic molecules, is a widely adopted strategy to enhance the pharmacokinetic and pharmacodynamic properties of peptides and proteins.[1][2][3] This modification can lead to an increased circulating half-life, improved solubility, reduced immunogenicity, and decreased renal clearance.[1][4] this compound is a discrete PEG (dPEG®) reagent that offers a precise chain length, ensuring the homogeneity of the final PEGylated product, which is a critical aspect for therapeutic applications and regulatory approval.
The terminal azide group on this compound allows for its highly efficient and specific conjugation to alkyne-modified peptides via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This bioorthogonal reaction is characterized by its high yield, mild reaction conditions, and compatibility with a wide range of functional groups, making it an ideal choice for modifying complex biomolecules.
Core Applications
The primary applications of this compound in peptide science include:
-
Site-Specific PEGylation: By incorporating an alkyne-containing unnatural amino acid into a specific site of a peptide sequence during solid-phase peptide synthesis (SPPS), subsequent reaction with this compound allows for the generation of a homogeneously PEGylated peptide. This site-specific attachment is crucial for preserving the peptide's biological activity.
-
Improving Therapeutic Properties: The attachment of the Benzyl-PEG8 moiety can significantly enhance the therapeutic profile of a peptide by:
-
Increasing Hydrodynamic Size: This leads to reduced renal filtration and a longer in vivo half-life.
-
Enhancing Solubility: The hydrophilic nature of the PEG chain can improve the solubility of hydrophobic peptides.
-
Masking Proteolytic Sites: The PEG chain can sterically hinder the approach of proteases, thereby increasing the peptide's stability.
-
Reducing Immunogenicity: The PEG moiety can shield antigenic epitopes on the peptide, reducing its potential to elicit an immune response.
-
-
PROTAC® Linker: this compound can be utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein to induce its degradation.
Quantitative Data Summary
The efficiency of the CuAAC reaction for peptide PEGylation is influenced by factors such as the catalyst system, ligand, solvent, and temperature. The following table summarizes typical quantitative data for CuAAC reactions involving azides and alkynes for peptide modification.
| Parameter | Typical Value/Range | Notes |
| Reaction Yield | > 95% | The CuAAC reaction is known for its high efficiency, often proceeding to near completion. |
| Reaction Time | 1 - 4 hours | Reaction times can vary depending on the specific substrates and reaction conditions. Monitoring by HPLC or LC-MS is recommended. |
| Purity of Conjugate | > 95% | Purification by reverse-phase HPLC is typically employed to isolate the PEGylated peptide from unreacted starting materials and reaction byproducts. |
| Degree of PEGylation | 1.0 | The use of a discrete PEG reagent like this compound and a site-specifically incorporated alkyne ensures a well-defined product with a single PEG chain attached. Characterization is typically performed using mass spectrometry (MALDI-TOF or ESI-MS). |
| Second-Order Rate Constant (k₂) | 10² - 10³ M⁻¹s⁻¹ | This value is typical for CuAAC reactions and reflects the rapid kinetics of the "click" reaction. The specific rate can be influenced by the choice of copper ligand. |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Peptide PEGylation
This protocol describes the general procedure for the PEGylation of an alkyne-modified peptide with this compound using a copper(I) catalyst.
Materials:
-
Alkyne-modified peptide
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a copper ligand
-
Solvent: Degassed Dimethylformamide (DMF) or a mixture of water and a tertiary alcohol (e.g., t-butanol)
-
Purification System: Reverse-phase High-Performance Liquid Chromatography (RP-HPLC)
-
Analytical Instruments: Liquid Chromatography-Mass Spectrometry (LC-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
Procedure:
-
Peptide Dissolution: Dissolve the alkyne-modified peptide in the chosen reaction solvent to a final concentration of 1-5 mM.
-
Reagent Preparation:
-
Prepare a stock solution of this compound (1.2-1.5 equivalents relative to the peptide) in the reaction solvent.
-
Prepare a fresh stock solution of CuSO₄ (e.g., 50 mM in water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 50 mM in water).
-
Prepare a stock solution of the copper ligand (TBTA or THPTA) at a concentration that will result in a final ratio of 1:5 (CuSO₄:Ligand).
-
-
Reaction Setup:
-
To the dissolved peptide, add the this compound solution.
-
Add the copper ligand solution to the reaction mixture.
-
Add the CuSO₄ solution to the reaction mixture. The final concentration of CuSO₄ is typically 0.1-0.5 equivalents.
-
Initiate the reaction by adding the sodium ascorbate solution. The final concentration of sodium ascorbate is typically 1-2 equivalents.
-
-
Reaction Monitoring:
-
Allow the reaction to proceed at room temperature with gentle stirring.
-
Monitor the progress of the reaction by LC-MS at regular intervals (e.g., every 30 minutes) until the starting peptide is consumed.
-
-
Purification:
-
Once the reaction is complete, purify the PEGylated peptide using RP-HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the final product by LC-MS and MALDI-TOF MS. The mass of the PEGylated peptide should correspond to the sum of the mass of the starting peptide and the mass of the this compound minus the mass of N₂.
-
Visualizations
Caption: Experimental workflow for peptide PEGylation using this compound.
Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
References
Application Notes and Protocols for Cell Surface Labeling Using Benzyl-PEG8-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise labeling of cell surface biomolecules is a cornerstone of modern biological research and therapeutic development. It enables the visualization, tracking, and quantification of cellular components, providing invaluable insights into complex biological processes. This document details a powerful and versatile two-step strategy for cell surface labeling that leverages metabolic glycoengineering and bioorthogonal click chemistry.
The first step involves the metabolic incorporation of an unnatural sugar bearing an alkyne group into the glycan structures on the cell surface. This is achieved by introducing a peracetylated alkyne-modified monosaccharide, such as peracetylated N-α-alkyne-acetylmannosamine (Ac₄ManNAl), into the cell culture medium. The cells' metabolic machinery processes this sugar analog and incorporates it into nascent glycans, effectively displaying alkyne handles on the cell surface.
The second step is a highly specific and efficient bioorthogonal ligation reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This "click chemistry" reaction occurs between the alkyne groups on the cell surface and an azide-functionalized molecule. Here, we focus on the use of Benzyl-PEG8-azide as a versatile linker. The benzyl group provides a stable azide moiety, while the polyethylene glycol (PEG8) spacer enhances solubility and minimizes steric hindrance. This linker can be conjugated to a variety of probes, such as fluorescent dyes or biotin, allowing for tailored detection and analysis. The SPAAC reaction is particularly well-suited for live-cell applications as it proceeds rapidly at physiological conditions without the need for cytotoxic copper catalysts.[1][2]
Principle of the Method
The overall strategy involves two key stages:
-
Metabolic Labeling: Cells are cultured in the presence of a peracetylated alkyne-modified sugar. This sugar is taken up by the cells, deacetylated by intracellular esterases, and then utilized by the sialic acid biosynthetic pathway to introduce alkyne-functionalized sialic acids onto cell surface glycoconjugates.[3][4]
-
Bioorthogonal Ligation (SPAAC): The alkyne-decorated cells are then treated with a probe (e.g., a fluorophore) that has been conjugated to this compound. The strained cyclooctyne reacts specifically and covalently with the azide group of the this compound linker, forming a stable triazole linkage and thereby labeling the cell surface.[5]
Quantitative Data Summary
The efficiency of the SPAAC reaction is a critical parameter for successful cell surface labeling. The following tables provide quantitative data on the kinetics of relevant reactions and typical experimental conditions.
Table 1: Second-Order Rate Constants for SPAAC Reactions with Benzyl Azide
| Cyclooctyne Reactant | Azide Reactant | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |
| Bicyclo[6.1.0]nonyne (BCN) | Benzyl azide | 0.15 | |
| Dibenzocyclooctyne (DBCO) | Benzyl azide | ~1.0 | |
| Azacyclooctyne (AZA) | Benzyl azide | 0.3 | |
| DIBAC/ADIBO | Benzyl azide | 0.9 | |
| BARAC | Benzyl azide | 3.4 | |
| Monofluorinated cyclooctyne (MOFO) | Benzyl azide | 4.3 x 10⁻³ | |
| Difluorinated cyclooctyne (DIFO) | Benzyl azide | 7.6 x 10⁻² |
Note: Rate constants can vary depending on the specific azide, solvent, and temperature.
Table 2: Typical Reagent Concentrations and Incubation Times for Live-Cell SPAAC
| Application | Azide-modified Substrate Concentration | Cyclooctyne Probe Concentration | Incubation Time | Reference(s) |
| Metabolic Labeling of Glycoproteins | 25-100 µM (Ac₄ManNAz) | 20-50 µM (DBCO-fluorophore) | 15-30 minutes | |
| Site-specific Protein Labeling | N/A (genetically encoded azide) | 10-100 µM (cyclooctyne-dye) | 30-60 minutes | |
| Pulse-Chase Protein Half-life Assay | 50 µM (AHA) | 10 µM (cyclooctyne-biotin) in lysate | 1 hour |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cell Surface Glycans with Alkyne Groups
This protocol describes the metabolic incorporation of an alkyne-containing sugar into cellular glycans.
Materials:
-
Adherent or suspension mammalian cells (e.g., HeLa, Jurkat)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Peracetylated N-alkyne-acetylmannosamine (Ac₄ManNAl)
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Cell Seeding: Seed cells at a density that will allow for logarithmic growth during the labeling period. For adherent cells, seed in a suitable culture vessel (e.g., 6-well plate, T-75 flask).
-
Preparation of Ac₄ManNAl Stock Solution: Prepare a 10 mM stock solution of Ac₄ManNAl in sterile DMSO.
-
Metabolic Labeling: Add the Ac₄ManNAl stock solution to the cell culture medium to a final concentration of 25-50 µM. As a negative control, culture cells in a separate vessel without the addition of Ac₄ManNAl.
-
Incubation: Incubate the cells for 2-3 days at 37°C in a humidified atmosphere with 5% CO₂ to allow for the metabolic incorporation of the alkyne-modified sugar into cell surface glycans.
-
Cell Harvesting:
-
Adherent cells: Wash the cells twice with warm PBS, then detach them using a gentle cell dissociation reagent (e.g., TrypLE Express) or a cell scraper.
-
Suspension cells: Pellet the cells by centrifugation (300 x g, 5 minutes) and wash twice with warm PBS.
-
Protocol 2: Fluorescent Labeling of Alkyne-Modified Cells using a this compound Conjugated Fluorophore via SPAAC
This protocol describes the "click" reaction between the alkyne-modified cell surface and a fluorescent probe functionalized with this compound.
Materials:
-
Alkyne-modified cells (from Protocol 1)
-
Control (unmodified) cells
-
Fluorescent probe conjugated to this compound (e.g., Dye-Benzyl-PEG8-azide)
-
Staining Buffer (e.g., PBS with 1% Bovine Serum Albumin - BSA)
-
Flow cytometry tubes or glass-bottom dishes for microscopy
-
Flow cytometer or fluorescence microscope
Procedure:
-
Preparation of Cell Suspension: Resuspend the harvested alkyne-modified and control cells in staining buffer at a concentration of 1 x 10⁶ cells/mL.
-
Preparation of Labeling Solution: Prepare a stock solution of the Dye-Benzyl-PEG8-azide in DMSO. Dilute the stock solution in staining buffer to a final working concentration of 10-50 µM.
-
SPAAC Reaction:
-
Add the diluted Dye-Benzyl-PEG8-azide solution to the cell suspensions.
-
Incubate for 30-60 minutes at room temperature or 37°C, protected from light. The optimal time and temperature may need to be determined empirically.
-
-
Washing: After incubation, wash the cells three times with 1 mL of staining buffer to remove any unreacted probe. Centrifuge at 300 x g for 5 minutes between each wash.
-
Analysis:
-
Flow Cytometry: Resuspend the final cell pellet in 500 µL of staining buffer and transfer to flow cytometry tubes. Analyze the fluorescence intensity of the labeled cells compared to the unlabeled control cells.
-
Fluorescence Microscopy: Resuspend the cells in a suitable imaging medium and transfer to glass-bottom dishes. If working with adherent cells, the labeling can be performed directly on the culture dish, followed by washing and imaging.
-
Visualizations
Caption: Workflow for cell surface labeling.
Caption: SPAAC reaction on the cell surface.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic glycoengineering: Sialic acid and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Glycoengineering: A Promising Strategy to Remodel Microenvironments for Regenerative Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Nanoparticle Functionalization with Benzyl-PEG8-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles with polyethylene glycol (PEG) derivatives is a cornerstone of nanomedicine, enhancing colloidal stability, biocompatibility, and circulation half-life. Benzyl-PEG8-azide is a heterobifunctional linker that provides a PEG spacer to impart these "stealth" properties while presenting a terminal azide group for subsequent bioconjugation via "click chemistry." This bioorthogonal reactivity allows for the covalent attachment of targeting ligands, imaging agents, or therapeutic molecules with high efficiency and specificity.
This document provides detailed protocols for the functionalization of gold (AuNPs) and iron oxide (IONPs) nanoparticles with this compound and their subsequent use in targeted drug delivery applications, with a focus on targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.
Core Principles
The functionalization strategy involves two main stages:
-
Immobilization of this compound: The PEG linker is attached to the nanoparticle surface. The choice of attachment chemistry depends on the nanoparticle core material. For gold nanoparticles, a thiol-terminated this compound would be used to form a stable gold-thiol bond. For iron oxide nanoparticles, a silane-terminated this compound is typically employed to form a covalent bond with the oxide surface.
-
Bioorthogonal Ligation: The azide-functionalized nanoparticles are then conjugated to a molecule of interest, such as a targeting antibody, that has been modified with a complementary reactive group for click chemistry. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is often preferred for biological applications as it does not require a cytotoxic copper catalyst.[1][2][3][4]
Experimental Protocols
Protocol 1: Functionalization of Gold Nanoparticles (AuNPs) with Thiol-Benzyl-PEG8-azide
This protocol describes the surface modification of citrate-stabilized AuNPs with a thiol-terminated this compound.
Materials:
-
Citrate-stabilized gold nanoparticles (AuNPs) suspension
-
Thiol-Benzyl-PEG8-azide
-
Phosphate-buffered saline (PBS), pH 7.4
-
Nuclease-free water
-
Centrifuge and centrifuge tubes
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Thiol-Benzyl-PEG8-azide in nuclease-free water. The concentration will depend on the desired grafting density and the concentration of the AuNP suspension.
-
-
Ligand Exchange Reaction:
-
To the citrate-stabilized AuNP suspension, add the Thiol-Benzyl-PEG8-azide solution. A typical starting molar ratio is 10,000:1 (PEG:AuNP).
-
Incubate the mixture for 12-24 hours at room temperature with gentle stirring to facilitate the ligand exchange reaction.
-
-
Purification of Functionalized AuNPs:
-
Centrifuge the reaction mixture to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles.
-
Carefully remove the supernatant containing unbound PEG linker.
-
Resuspend the nanoparticle pellet in PBS (pH 7.4).
-
Repeat the centrifugation and resuspension steps at least three times to ensure the complete removal of unreacted reagents.
-
-
Characterization and Storage:
-
Characterize the this compound functionalized AuNPs for size, zeta potential, and azide group availability.
-
Store the purified nanoparticles at 4°C.
-
Protocol 2: Functionalization of Iron Oxide Nanoparticles (IONPs) with Silane-Benzyl-PEG8-azide
This protocol details the surface modification of IONPs with a silane-terminated this compound.
Materials:
-
Iron oxide nanoparticles (IONPs)
-
Silane-Benzyl-PEG8-azide
-
Anhydrous toluene
-
Ethanol
-
(3-Aminopropyl)triethoxysilane (APTES) for initial surface amination if required
-
Magnetic separator
Procedure:
-
Surface Amination (if necessary):
-
If the IONPs do not have surface amine groups, they can be functionalized by reacting with APTES in anhydrous toluene.
-
-
Silanization Reaction:
-
Disperse the amine-functionalized IONPs in anhydrous toluene.
-
Add the Silane-Benzyl-PEG8-azide to the IONP dispersion.
-
The reaction is typically carried out under an inert atmosphere at elevated temperatures (e.g., 80°C) for several hours with vigorous stirring.
-
-
Purification of Functionalized IONPs:
-
Cool the reaction mixture to room temperature.
-
Use a strong magnet to collect the functionalized IONPs.
-
Decant the supernatant.
-
Wash the nanoparticles sequentially with toluene and ethanol three times to remove unreacted silane.
-
Dry the nanoparticles under vacuum.
-
-
Characterization and Storage:
-
Characterize the this compound functionalized IONPs for size, zeta potential, and the presence of azide groups.
-
Store the dried nanoparticles in a desiccator.
-
Protocol 3: Conjugation of DBCO-Modified Anti-EGFR Antibody to Azide-Functionalized Nanoparticles (SPAAC)
This protocol describes the conjugation of a dibenzocyclooctyne (DBCO)-modified antibody to the this compound functionalized nanoparticles via copper-free click chemistry.[1]
Materials:
-
This compound functionalized nanoparticles (from Protocol 1 or 2)
-
Anti-EGFR antibody (e.g., Cetuximab)
-
DBCO-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Activation of Anti-EGFR Antibody with DBCO-NHS Ester:
-
Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.2-7.4) at a concentration of 1-10 mg/mL.
-
Prepare a fresh 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF.
-
Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final DMSO/DMF concentration should be below 20%.
-
Incubate the reaction for 60 minutes at room temperature.
-
Quench the reaction by adding the quenching solution and incubate for 15 minutes.
-
Purify the DBCO-labeled antibody using a desalting column to remove excess DBCO-NHS ester.
-
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction:
-
Mix the purified DBCO-labeled anti-EGFR antibody with the this compound functionalized nanoparticles. A 2-4 fold molar excess of the azide-nanoparticle to the DBCO-antibody is a good starting point.
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification of Antibody-Nanoparticle Conjugates:
-
Purify the final conjugate to remove any unreacted antibody. For AuNPs, this can be done by centrifugation. For IONPs, a magnetic separator can be used.
-
-
Characterization and Storage:
-
Characterize the final antibody-nanoparticle conjugate for size, zeta potential, and antibody conjugation efficiency.
-
Store the final product at 4°C.
-
Data Presentation
Successful functionalization should be confirmed by a suite of characterization techniques. The following tables provide a template for summarizing the expected quantitative data.
Table 1: Physicochemical Characterization of Nanoparticles
| Sample | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Bare Nanoparticles | |||
| This compound NP | |||
| Anti-EGFR-NP Conjugate |
Nanoparticles functionalized with PEG are expected to show an increase in hydrodynamic diameter and a shift in zeta potential towards neutral.
Table 2: Quantification of Surface Ligands
| Sample | Grafting Density of this compound (molecules/nm²) | Antibody Conjugation Efficiency (%) |
| This compound NP | N/A | |
| Anti-EGFR-NP Conjugate |
Grafting density can be determined by methods such as thermogravimetric analysis (TGA) or quantitative NMR. Antibody conjugation efficiency can be quantified using protein assays like the BCA assay.
Visualizations
Experimental Workflow
The following diagram illustrates the overall experimental workflow from nanoparticle functionalization to in vitro cell targeting.
Caption: Experimental workflow for nanoparticle functionalization and targeted delivery.
EGFR Signaling Pathway
Nanoparticles targeting EGFR can inhibit downstream signaling pathways that are crucial for cancer cell proliferation and survival. The binding of an anti-EGFR antibody-conjugated nanoparticle can block the binding of endogenous ligands like EGF, thus inhibiting receptor dimerization and autophosphorylation.
Caption: Simplified EGFR signaling pathway and its inhibition by targeted nanoparticles.
References
Application Notes and Protocols: Benzyl-PEG8-azide in Hydrogel Formation and Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ethylene glycol) (PEG)-based hydrogels are widely utilized in biomedical applications due to their biocompatibility, hydrophilicity, and tunable physical properties.[1][2] Benzyl-PEG8-azide is a valuable reagent for the formation and modification of these hydrogels through highly efficient and specific "click chemistry" reactions.[3][4] The azide functionality allows for covalent crosslinking with alkyne-containing molecules via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), offering versatile and biocompatible methods for creating hydrogels for drug delivery, tissue engineering, and 3D cell culture.[5]
This document provides detailed application notes and protocols for utilizing this compound in the preparation and functionalization of hydrogels.
Key Applications
-
Controlled Drug Delivery: The tunable crosslink density and potential for incorporating biodegradable linkages allow for the controlled release of therapeutic agents.
-
3D Cell Culture: The biocompatible nature of PEG hydrogels and the mild reaction conditions of click chemistry make them ideal for encapsulating cells to create three-dimensional culture models that mimic the native extracellular matrix.
-
Tissue Engineering: These hydrogels can serve as scaffolds for tissue regeneration, providing mechanical support and a framework for cell growth and differentiation.
Hydrogel Formation Mechanisms
The primary mechanism for hydrogel formation using this compound is the 1,3-dipolar cycloaddition reaction between the azide group and an alkyne. This can be achieved through two main pathways:
-
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method utilizes a copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, to accelerate the reaction between a terminal alkyne and the azide.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This "copper-free" click chemistry employs a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts readily with azides without the need for a toxic catalyst. This is particularly advantageous for applications involving living cells.
Experimental Protocols
Protocol 1: Hydrogel Formation via CuAAC
This protocol describes the formation of a PEG-based hydrogel using a 4-arm PEG-alkyne and a linear PEG-azide crosslinker.
Materials:
-
4-arm PEG-Alkyne (e.g., MW 10,000)
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethylformamide (DMF)
Procedure:
-
Precursor Solution Preparation:
-
Dissolve the 4-arm PEG-Alkyne in PBS to the desired final concentration (e.g., 5% w/v).
-
Dissolve the this compound in a minimal amount of DMF and then dilute with PBS to achieve the desired stoichiometric ratio with the alkyne groups.
-
-
Catalyst Preparation:
-
Prepare a fresh stock solution of CuSO₄ in deionized water (e.g., 100 mM).
-
Prepare a fresh stock solution of Sodium Ascorbate in deionized water (e.g., 200 mM).
-
-
Hydrogel Formation:
-
In a microcentrifuge tube, combine the 4-arm PEG-Alkyne solution and the this compound solution.
-
Add the CuSO₄ solution to the mixture, followed immediately by the Sodium Ascorbate solution. The final concentration of the catalyst can be optimized, but a starting point is typically 0.5 to 1 equivalent of copper sulfate relative to the alkyne groups.
-
Vortex the solution briefly to ensure thorough mixing.
-
Observe the solution for gelation, which can occur within minutes to an hour depending on the precursor concentrations and temperature.
-
Protocol 2: Hydrogel Formation via SPAAC for Cell Encapsulation
This protocol details the formation of a hydrogel using a strained alkyne for cell encapsulation, avoiding copper cytotoxicity.
Materials:
-
4-arm PEG-Azide (e.g., MW 10,000)
-
Dibenzocyclooctyne-functionalized crosslinker (DBCO-crosslinker)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Desired cell type for encapsulation
Procedure:
-
Precursor Solution Preparation:
-
Dissolve the 4-arm PEG-Azide in sterile PBS to the desired concentration (e.g., 10% w/v).
-
Dissolve the DBCO-crosslinker in sterile PBS to achieve a 1:1 stoichiometric ratio with the azide groups.
-
-
Cell Suspension:
-
Trypsinize and count the desired cells.
-
Resuspend the cell pellet in the 4-arm PEG-Azide solution at the desired cell density.
-
-
Hydrogel Formation:
-
Add the DBCO-crosslinker solution to the cell-containing PEG-Azide solution.
-
Gently pipette to mix, avoiding the formation of air bubbles.
-
Quickly transfer the solution to a suitable culture vessel (e.g., a multi-well plate).
-
Allow the hydrogel to crosslink at 37°C in a cell culture incubator. Gelation typically occurs within minutes.
-
Once gelled, add cell culture medium to the top of the hydrogel.
-
Data Presentation
Table 1: Representative Quantitative Data for PEG-Azide Hydrogel Formation
| Parameter | CuAAC Method | SPAAC Method | Reference |
| PEG Derivative | 4-arm PEG-Azide (MW 2,100 & 8,800) | 4-arm PEG-DBCO & 8-arm PEG-Azide | , |
| Crosslinker | Dialkyne-modified peptides | Glycerol exytholate triazide | , |
| Solvent | DMF | PBS | , |
| Catalyst System | Copper Bromide / L-Ascorbic Acid | None | |
| Azide/Alkyne Ratio | Equimolar (1:1) | 1:1 | , |
| PEG Concentration | 5-10% (w/v) | 6.7 wt% | , |
| Gelation Time | 2 - 30 minutes | 10 - 60 seconds | , |
| Storage Modulus (G') | 1 - 18 kPa | Varies with PEG concentration | , |
Visualizations
Caption: Experimental workflows for CuAAC and SPAAC hydrogel formation.
Caption: Click chemistry pathways for hydrogel formation.
Hydrogel Modification
Beyond formation, this compound can be used to modify existing hydrogels or polymers that have been functionalized with alkyne groups. This allows for the tethering of bioactive molecules, such as peptides (e.g., RGD for cell adhesion), growth factors, or drugs.
Protocol 3: Bioactive Modification of an Alkyne-Containing Hydrogel
Materials:
-
Pre-formed alkyne-functionalized hydrogel
-
This compound-functionalized bioactive molecule (e.g., Azido-PEG8-RGD peptide)
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Swelling: Swell the pre-formed alkyne-functionalized hydrogel in PBS.
-
Modification Solution: Prepare a solution of the azido-functionalized bioactive molecule, CuSO₄, and Sodium Ascorbate in PBS.
-
Incubation: Immerse the swollen hydrogel in the modification solution and incubate at room temperature for a specified time (e.g., 2-24 hours), allowing the click reaction to occur on the hydrogel surface and within the polymer network.
-
Washing: After incubation, wash the hydrogel extensively with PBS to remove any unreacted molecules and catalyst.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Slow or No Gelation | Incorrect stoichiometry of azide to alkyne groups. | Verify the functionalization degree of your polymers and adjust the ratio accordingly. |
| Inactive catalyst (CuAAC). | Prepare fresh catalyst and reducing agent solutions immediately before use. | |
| Low precursor concentration. | Increase the weight percentage of the PEG precursors. | |
| Cell Viability Issues (SPAAC) | Impurities in precursor materials. | Ensure high purity of PEG derivatives and crosslinkers. |
| High shear stress during mixing. | Mix gently by pipetting rather than vortexing. | |
| Incomplete Bioactive Modification | Steric hindrance within the hydrogel network. | Increase the incubation time or use a lower crosslink density hydrogel. |
| Insufficient concentration of the bioactive molecule. | Increase the concentration of the azido-functionalized molecule in the modification solution. |
References
- 1. Drug delivery systems based on polyethylene glycol hydrogels for enhanced bone regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive Modification of Poly(ethylene glycol) Hydrogels for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 4. Application of “Click” Chemistry in Biomedical Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of Enzymatically Degradable PEG-Based Peptide-Containing Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve solubility of Benzyl-PEG8-azide conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Benzyl-PEG8-azide conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule. It consists of a benzyl group, a polyethylene glycol (PEG) spacer with eight ethylene glycol units, and a terminal azide group. The PEG spacer enhances the solubility and biocompatibility of the molecule.[1][2][3] The azide group is a key functional group for "click chemistry," a set of rapid, specific, and high-yield chemical reactions.[4] This makes this compound a valuable tool for bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs).[5]
Q2: In which solvents is this compound soluble?
This compound is generally soluble in a variety of aqueous and organic solvents due to the amphiphilic nature of the PEG chain. It is soluble in water, as well as polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and chlorinated solvents like dichloromethane (DCM) and chloroform. It has lower solubility in alcohols and toluene and is generally not soluble in diethyl ether.
Q3: How should I store this compound?
For long-term stability, this compound should be stored at -20°C in a dry environment. It is important to prevent exposure to moisture, as PEG compounds can be hygroscopic. Before use, it is recommended to allow the vial to warm to room temperature before opening to avoid condensation. For stock solutions, it is best to store them at -80°C for up to a year.
Q4: What is the physical appearance of this compound?
Depending on the specific synthesis and purity, this compound can be a colorless to pale yellow liquid or a waxy solid. Low molecular weight PEGs are often viscous liquids or semi-solids at room temperature.
Solubility Data
The following table summarizes the solubility of this compound and similar PEG-azide conjugates in common laboratory solvents. Please note that exact solubility can vary slightly between batches and is dependent on temperature and purity.
| Solvent | Solubility | Remarks |
| Water | Soluble | The hydrophilic PEG chain imparts good water solubility. |
| Dimethyl Sulfoxide (DMSO) | ≥ 10 mg/mL | A common solvent for preparing concentrated stock solutions. |
| Dimethylformamide (DMF) | Soluble | Another suitable solvent for creating stock solutions. |
| Dichloromethane (DCM) | Soluble | Useful for reactions in organic media. |
| Chloroform | Soluble | An alternative chlorinated solvent. |
| Ethanol | Less Soluble | May require warming to fully dissolve. |
| Toluene | Less Soluble | Solubility is limited. |
| Diethyl Ether | Insoluble | Generally not a suitable solvent. |
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: My this compound has solidified or is a very viscous liquid and is difficult to pipette.
-
Possible Cause: Low molecular weight PEG derivatives can exist as liquids or waxy solids at room temperature. If stored at low temperatures, the conjugate may solidify or become highly viscous.
-
Solution: Gently warm the vial to room temperature or slightly above (e.g., 30-37°C) to return it to a liquid state for easier handling and accurate pipetting. Avoid excessive or prolonged heating, which could potentially degrade the compound.
Issue 2: After dissolving in an aqueous buffer, my solution became cloudy over time.
-
Possible Cause 1: Low Temperature. The solubility of some PEGylated compounds can decrease at lower temperatures, leading to precipitation.
-
Solution 1: Try gently warming the solution. If the cloudiness disappears, it is likely due to temperature-dependent solubility. Maintain a slightly elevated temperature during your experiment if possible.
-
Possible Cause 2: Aggregation. Although the PEG chain enhances solubility, the benzyl group is hydrophobic and can contribute to aggregation, especially at high concentrations in aqueous buffers.
-
Solution 2: First, try vortexing or briefly sonicating the solution to break up any aggregates. If the issue persists, consider preparing a concentrated stock solution in a water-miscible organic solvent like DMSO and then diluting it into your aqueous buffer. This ensures the conjugate is fully solvated before being introduced to the aqueous environment.
-
Possible Cause 3: Contamination. The presence of insoluble impurities could cause cloudiness.
-
Solution 3: If possible, filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
Issue 3: I am observing low yield in my click chemistry reaction.
-
Possible Cause: Incomplete dissolution of the this compound can lead to lower effective concentrations and reduced reaction efficiency.
-
Solution: Ensure your this compound is fully dissolved in the reaction solvent before adding other reagents. If you are performing the reaction in an aqueous buffer, it is recommended to first dissolve the this compound in a small amount of a water-miscible organic solvent like DMSO and then add it to the reaction mixture.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO.
-
Equilibration: Allow the vial of this compound to warm to room temperature.
-
Weighing: In a fume hood, weigh out the desired amount of this compound into a new, clean vial.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mg/mL.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming (to 30-37°C) can be applied if necessary.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Solubilization for Aqueous Bioconjugation Reactions (e.g., Click Chemistry)
This protocol outlines the steps for solubilizing this compound for a typical bioconjugation reaction in an aqueous buffer.
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mg/mL) as described in Protocol 1.
-
Reaction Buffer: Prepare your aqueous reaction buffer (e.g., phosphate-buffered saline, PBS) and have your biomolecule of interest ready in this buffer.
-
Addition to Reaction: Add the required volume of the this compound stock solution to your reaction mixture. It is generally recommended that the final concentration of the organic solvent (e.g., DMSO) in the reaction mixture be kept low (typically <5% v/v) to avoid negative effects on the biomolecule's structure and function.
-
Mixing: Gently mix the reaction solution immediately after adding the this compound to ensure homogeneity.
Visualizations
Caption: Key factors influencing the solubility of this compound.
Caption: A step-by-step workflow for troubleshooting common solubility problems.
References
- 1. Azido-PEG8-acid, 1214319-92-2 | BroadPharm [broadpharm.com]
- 2. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and Intermolecular Interactions in Aqueous Solutions of Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Benzyl-PEG8-azide_TargetMol [targetmol.com]
Technical Support Center: Preventing Aggregation During Protein Labeling with PEG Linkers
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to address protein aggregation during labeling with polyethylene glycol (PEG) linkers.
Troubleshooting Guide
This section addresses specific issues that may arise during the protein labeling process.
Issue: Visible precipitation occurs immediately after adding the PEG linker.
This often indicates that the initial reaction conditions are suboptimal for your specific protein, leading to rapid aggregation.
| Potential Cause | Recommended Solution | Notes |
| High Protein Concentration | Reduce the protein concentration. Test a range from 0.5 to 5 mg/mL.[1] | High concentrations increase the likelihood of intermolecular cross-linking, a common issue with bifunctional linkers.[1] |
| Suboptimal Buffer pH | Screen a range of pH values (e.g., 6.0, 7.0, 7.4, 8.0). The optimal pH is often a balance between reaction efficiency and protein stability.[1] | For amine-reactive NHS esters, a pH of 7.2-8.5 is common, but this may need adjustment based on your protein's isoelectric point (pI).[2] |
| Incorrect PEG:Protein Ratio | Optimize the molar excess of the PEG linker. Start with a lower ratio (e.g., 5:1 or 10:1) and titrate up.[1] | A high excess of bifunctional PEG linkers can rapidly cross-link protein molecules, causing precipitation. |
| Rapid Reagent Addition | Add the dissolved PEG reagent to the protein solution slowly and incrementally while gently mixing. | This prevents localized high concentrations of the reagent that can trigger aggregation. |
Issue: The protein solution becomes cloudy or aggregates during the incubation period.
This suggests that while the initial conditions are tolerated, the protein is not stable over the full course of the reaction.
| Parameter | Recommended Adjustment | Rationale |
| Temperature | Lower the reaction temperature. For example, move from room temperature to 4°C. | Lowering the temperature slows down both the labeling reaction and the aggregation process, often favoring the desired modification over protein-protein association. |
| Incubation Time | Reduce the incubation time. Monitor the reaction progress to find the minimum time required for sufficient labeling. | For some proteins, prolonged incubation, even under otherwise optimal conditions, can lead to instability. |
| Buffer Composition | Add stabilizing excipients to the reaction buffer. | These additives can help maintain protein stability throughout the reaction. See the table in the FAQ section for examples. |
Issue: Aggregation is detected after purification of the PEGylated protein.
This type of aggregation can be caused by the instability of the final conjugate or by stress induced during purification.
| Potential Cause | Recommended Solution | Notes |
| Conjugate Instability | The PEG linker itself might be altering the protein's conformation, exposing hydrophobic patches. | Consider using a PEG linker with a different length or chemistry. Hydrophilic linkers can form a "hydration shell" that improves solubility. |
| Purification Method | Optimize the purification process. For size-exclusion chromatography (SEC), ensure the mobile phase is optimal for the conjugate's stability. | Changes in buffer composition or protein concentration during purification can induce aggregation. |
| Final Buffer Formulation | Exchange the purified conjugate into a storage buffer containing stabilizing excipients. | Additives like arginine, sucrose, or polysorbates can prevent long-term aggregation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during PEGylation?
Protein aggregation during PEGylation can be triggered by several factors:
-
Intermolecular Cross-linking : Bifunctional PEG linkers can physically connect multiple protein molecules, leading to large aggregates.
-
High Protein Concentration : Increased proximity of protein molecules enhances the chances of aggregation.
-
Suboptimal Reaction Conditions : pH, temperature, and buffer composition can affect a protein's stability and solubility. Deviations from the optimal range can expose hydrophobic regions, promoting aggregation.
-
Conformational Changes : The attachment of PEG chains can sometimes alter the protein's structure, leading to instability.
Q2: How can I optimize my reaction buffer to prevent aggregation?
The addition of stabilizing excipients to the reaction buffer is a common strategy. These additives work through mechanisms like preferential exclusion or binding to stabilize the protein.
| Excipient Category | Example | Typical Concentration Range | Mechanism of Action |
| Sugars/Polyols | Sucrose, Trehalose, Sorbitol | 5-10% (w/v) | Increases protein stability through preferential exclusion. |
| Amino Acids | Arginine, Glycine | 50-100 mM | Suppresses non-specific protein-protein interactions. |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01-0.05% (v/v) | Reduces surface tension and prevents aggregation at interfaces. |
Q3: Does the type of PEG linker influence aggregation?
Yes, the chemistry, length, and structure of the PEG linker are critical.
-
Hydrophilicity : PEG chains are hydrophilic and can form a "hydration shell" around the protein, which can increase solubility and reduce aggregation.
-
Linker Chemistry : The choice between monofunctional and bifunctional linkers is crucial. Bifunctional linkers carry a higher risk of intermolecular cross-linking.
-
Linker Length : The length of the PEG chain can impact protein stability. While longer chains can offer more steric hindrance to prevent aggregation, there is an optimal length that varies for each protein.
Q4: What analytical techniques can be used to detect and quantify protein aggregation?
Several methods are available to monitor aggregation. It is often recommended to use orthogonal techniques for a comprehensive analysis.
| Technique | Principle | Information Provided |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic size. | Quantifies soluble aggregates like dimers and multimers. |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light to determine particle size distribution. | Detects the presence of aggregates and provides an average size distribution profile. |
| UV-Vis Spectroscopy | Measures light scattering at 350 nm as an indicator of aggregation. | Provides a rapid assessment of turbidity or the "Aggregation Index". |
| Fluorescence Spectroscopy | Uses dyes that bind to exposed hydrophobic regions on aggregated proteins. | Offers a sensitive method to detect early stages of protein misfolding and aggregation. |
Experimental Protocols & Visualizations
Protocol 1: Screening for Optimal PEGylation Conditions
Objective: To empirically determine the optimal protein concentration, PEG:protein molar ratio, and pH to minimize aggregation during labeling.
Materials:
-
Protein stock solution (e.g., 10 mg/mL in a suitable, amine-free buffer like PBS).
-
Activated PEG linker (e.g., NHS-PEG) stock solution (e.g., 10 mg/mL in anhydrous DMSO).
-
Reaction buffers at various pH values (e.g., 0.1 M phosphate buffer at pH 6.5, 7.4, and 8.3).
-
Microcentrifuge tubes or a 96-well plate.
-
Instrumentation for aggregation analysis (e.g., SEC-HPLC or DLS).
Procedure:
-
Prepare a Matrix: Design a matrix of experiments to test different combinations of protein concentration, PEG:protein ratio, and pH.
-
Set Up Reactions: In separate tubes, prepare the reactions according to your matrix. For each reaction: a. Dilute the protein stock to the desired concentration (e.g., 1, 2, and 5 mg/mL) using the appropriate pH buffer. b. Calculate and add the required volume of the PEG stock solution to achieve the desired molar ratio (e.g., 5:1, 10:1, 20:1). Ensure the final DMSO concentration is below 10%.
-
Incubation: Incubate the reactions for a set time (e.g., 1 hour) at a constant temperature (e.g., room temperature or 4°C).
-
Visual Inspection: After incubation, visually inspect each reaction for any signs of precipitation or turbidity.
-
Quantitative Analysis: Analyze a small aliquot from each reaction using SEC or DLS to quantify the percentage of monomer, dimer, and higher-order aggregates.
-
Data Analysis: Compare the results across all conditions to identify the combination that yields the highest labeling efficiency with the lowest amount of aggregation.
Protocol 2: Assessing Protein Aggregation by Size-Exclusion Chromatography (SEC)
Objective: To separate and quantify soluble aggregates in a protein sample after PEGylation.
Materials:
-
UHPLC or HPLC system with a UV detector.
-
SEC column suitable for the size range of your protein and its potential aggregates (e.g., 300 Å pore size for monoclonal antibodies).
-
Mobile Phase: A buffer that promotes protein stability and minimizes non-specific interactions with the column (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).
-
PEGylated protein sample and a non-PEGylated control.
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Filter your protein samples through a low-protein-binding 0.22 µm filter to remove any large, insoluble particles.
-
Injection: Inject a defined volume of the non-PEGylated control sample onto the column.
-
Data Acquisition: Record the chromatogram, monitoring absorbance at 280 nm. Identify the main peak corresponding to the protein monomer.
-
Sample Analysis: Inject the PEGylated protein sample and record the chromatogram under the identical conditions.
-
Data Analysis: a. Identify the peaks in the chromatogram. Aggregates, being larger, will elute earlier than the monomer peak. b. Integrate the area of each peak (high molecular weight species, monomer, and any fragments). c. Calculate the percentage of aggregation by dividing the sum of the aggregate peak areas by the total area of all peaks.
Diagrams
Caption: A general workflow for protein PEGylation and analysis.
Caption: A decision tree for troubleshooting protein aggregation.
References
Technical Support Center: Optimizing Reaction Conditions for Benzyl-PEG8-azide Click Chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing click chemistry reactions involving Benzyl-PEG8-azide.
Frequently Asked Questions (FAQs)
Q1: What are the main types of click chemistry reactions applicable to this compound?
A1: this compound is a versatile reagent primarily used in two types of click chemistry reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to promote the cycloaddition of the azide group with a terminal alkyne, forming a stable 1,4-disubstituted 1,2,3-triazole linkage.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes a strained cyclooctyne (e.g., DBCO, BCN) which reacts with the azide group without the need for a catalyst. This method is highly biocompatible and ideal for applications in living systems.[1]
Q2: What is the role of the PEG8 linker in this compound?
A2: The polyethylene glycol (PEG) spacer in this compound serves several important functions in bioconjugation:
-
Enhances Solubility: The hydrophilic nature of the PEG linker significantly improves the aqueous solubility of the molecule and its conjugates.[2]
-
Reduces Steric Hindrance: The flexible PEG chain provides a spatial separation between the conjugated molecules, which can minimize steric hindrance and help maintain the biological activity of the attached biomolecule.
-
Improves Pharmacokinetics: In drug delivery applications, PEGylation can increase the hydrodynamic radius of a molecule, leading to a longer circulation half-life and reduced immunogenicity.[3]
Q3: Can the length of the PEG linker impact the click reaction?
A3: Yes, the length of the PEG linker can influence the reaction. While longer PEG chains enhance solubility, they can also introduce steric hindrance that may slightly decrease the reaction rate.[4] However, for many bioconjugation applications, the benefits of improved solubility and reduced steric hindrance between the conjugated biomolecules outweigh a minor reduction in reaction kinetics.
Q4: Is the triazole linkage formed in click chemistry stable?
A4: Yes, the 1,2,3-triazole ring formed through both CuAAC and SPAAC is highly stable under a wide range of physiological conditions, including variations in pH and temperature.[4] This stability makes it an ideal covalent linkage for creating robust bioconjugates for various applications.
Troubleshooting Guides
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Copper(I) Catalyst Oxidation | The active catalyst is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use freshly prepared solutions of the reducing agent, sodium ascorbate, to regenerate Cu(I) in situ. Degas all solvents before use. |
| Insufficient Catalyst or Ligand | The concentration of the copper catalyst and a stabilizing ligand is crucial. Increase the copper concentration if necessary. Use a Cu(I)-stabilizing ligand such as THPTA (for aqueous reactions) or TBTA (for organic solvents) to protect the catalyst and enhance the reaction rate. A ligand-to-copper ratio of 2:1 to 5:1 is often recommended. |
| Poor Reagent Quality | Ensure the this compound and the alkyne-containing molecule are of high purity and have been stored correctly to prevent degradation. |
| Solubility Issues | Although the PEG8 linker enhances water solubility, the alkyne-containing partner may have poor solubility in the reaction medium. Consider using a co-solvent such as DMSO or DMF to ensure all reactants are fully dissolved. |
| Inappropriate pH | The optimal pH for CuAAC reactions is typically between 4 and 12. For bioconjugations, a pH of 7-9 is commonly used. |
Issue 2: Presence of Side Products (e.g., from Glaser-Hay Coupling)
| Possible Cause | Troubleshooting Steps |
| Oxidative Homocoupling of Alkynes | The Glaser-Hay coupling is an oxidative side reaction that can occur in the presence of oxygen. Thoroughly degas all solvents and run the reaction under an inert atmosphere. Ensure a sufficient concentration of the reducing agent (sodium ascorbate) is present. Running the reaction at a lower temperature can also help to suppress this side reaction. |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Issue 1: Slow or Incomplete Reaction
| Possible Cause | Troubleshooting Steps |
| Low Reactivity of Cyclooctyne | The reaction rate of SPAAC is highly dependent on the ring strain of the cyclooctyne. DBCO derivatives generally exhibit faster kinetics than BCN derivatives. Ensure you are using a cyclooctyne with sufficient reactivity for your application. |
| Steric Hindrance | Bulky substituents near the azide or cyclooctyne can slow down the reaction. The PEG8 linker in this compound helps to mitigate this, but the structure of the reaction partner should also be considered. |
| Low Reactant Concentrations | SPAAC is a bimolecular reaction, so the rate is dependent on the concentration of both reactants. If the reaction is slow, increasing the concentration of one or both reactants can improve the reaction rate. |
| Solvent Effects | While SPAAC can be performed in a variety of solvents, including aqueous buffers, the solvent can influence the reaction kinetics. Ensure your reactants are fully soluble in the chosen solvent system. |
Purification of PEGylated Click Chemistry Products
Issue: Difficulty in Separating Product from Excess Reagents or Byproducts
| Possible Cause | Troubleshooting Steps |
| Similar Properties of Product and Impurities | The PEG linker can make the product's properties (e.g., polarity, size) similar to those of unreacted PEGylated starting materials. |
| Size-Exclusion Chromatography (SEC): This is often the most effective method for purifying PEGylated bioconjugates, as it separates molecules based on their hydrodynamic radius, which is significantly increased upon conjugation. | |
| Dialysis/Ultrafiltration: For large biomolecule conjugates, dialysis or ultrafiltration with an appropriate molecular weight cutoff (MWCO) membrane can effectively remove small molecule impurities like unreacted this compound. | |
| Reverse-Phase HPLC (RP-HPLC): This can be used to separate products based on hydrophobicity. The PEG linker will increase the hydrophilicity of the molecule, which can be exploited for separation. | |
| Product Precipitation or Aggregation | PEGylated proteins can sometimes precipitate or aggregate during purification. |
| Optimize buffer conditions (pH, ionic strength) to maintain the solubility of the conjugate. Perform purification at a lower temperature (e.g., 4 °C) to minimize aggregation. |
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and kinetic data for CuAAC and SPAAC reactions involving benzyl azide and related PEGylated azides.
Table 1: Representative Reaction Conditions for CuAAC with Benzyl Azide Derivatives
| Parameter | Condition | Notes |
| Catalyst | CuSO₄ / Sodium Ascorbate | Typically, 0.1-1 mol% CuSO₄ with 5-10 fold excess of sodium ascorbate. |
| Ligand | THPTA or TBTA | 2-5 equivalents relative to copper. THPTA is preferred for aqueous reactions. |
| Solvent | Water, DMSO, DMF, t-BuOH/H₂O | Co-solvents may be needed to ensure solubility of all reactants. |
| Temperature | Room Temperature to 40°C | Higher temperatures can increase the rate but may also promote side reactions. |
| Reaction Time | 1 - 24 hours | Highly dependent on reactant concentrations and catalyst efficiency. |
| Yield | >90% | Generally high yields are achievable under optimized conditions. |
Table 2: Second-Order Rate Constants for SPAAC Reactions with Benzyl Azide
| Cyclooctyne | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent | Reference |
| DBCO | ~0.6 - 1.0 | Organic (co)solvents | |
| BCN | ~0.06 - 0.1 | Organic (co)solvents | |
| DIBO | ~0.3 - 0.7 | Organic (co)solvents |
Note: The presence of a PEG linker may slightly decrease the reaction rates shown above due to steric effects.
Experimental Protocols
Protocol 1: General Procedure for CuAAC of this compound with a Terminal Alkyne
This protocol provides a general starting point for the copper-catalyzed click reaction. Optimization may be required for specific substrates.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Reaction Buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Degassed solvents
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in degassed water or DMSO.
-
Prepare a 10 mM stock solution of the alkyne-functionalized molecule in a compatible degassed solvent.
-
Prepare a 100 mM stock solution of CuSO₄ in degassed water.
-
Prepare a 500 mM stock solution of THPTA in degassed water.
-
Freshly prepare a 1 M stock solution of sodium ascorbate in degassed water.
-
-
Reaction Setup:
-
In a reaction vial, add the alkyne-functionalized molecule to the desired final concentration in the reaction buffer.
-
Add this compound to the reaction mixture (typically 1.5 to 5 equivalents relative to the alkyne).
-
-
Catalyst Preparation:
-
In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio. Allow the mixture to stand for 5 minutes.
-
-
Initiate the Reaction:
-
Add the CuSO₄/THPTA premix to the reaction vial to a final copper concentration of 50-250 µM.
-
Initiate the click reaction by adding the sodium ascorbate solution to a final concentration of 2.5-5 mM.
-
-
Reaction and Monitoring:
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or HPLC.
-
-
Purification:
-
Once the reaction is complete, purify the conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove the copper catalyst, excess reagents, and byproducts.
-
Protocol 2: General Procedure for SPAAC of this compound with a DBCO-functionalized Molecule
This protocol describes a copper-free click reaction.
Materials:
-
This compound
-
DBCO-functionalized molecule
-
Reaction Buffer (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in the reaction buffer.
-
Prepare a 10 mM stock solution of the DBCO-functionalized molecule in a compatible solvent (e.g., DMSO).
-
-
Reaction Setup:
-
In a reaction vial, dissolve the DBCO-functionalized molecule in the reaction buffer to the desired final concentration.
-
Add the this compound solution to the reaction mixture, typically at a 1.5 to 3-fold molar excess.
-
-
Reaction and Monitoring:
-
Incubate the reaction at room temperature for 2-12 hours. The reaction progress can be monitored by observing the decrease in the DBCO absorbance at ~310 nm by UV-Vis spectroscopy, or by LC-MS or HPLC.
-
-
Purification:
-
After the reaction is complete, purify the conjugate using a suitable method such as SEC, dialysis, or RP-HPLC to remove any unreacted starting materials.
-
Visualizations
References
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Purification of Benzyl-PEG8-azide Labeled Proteins
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you with the purification of proteins labeled with Benzyl-PEG8-azide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are the main challenges in purifying proteins labeled with it?
This compound is a bifunctional linker used in bioconjugation. It contains a benzyl group that can be attached to a protein, a hydrophilic 8-unit polyethylene glycol (PEG) spacer, and a terminal azide group. The azide group is a bioorthogonal handle for "click chemistry" reactions, such as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), allowing for the attachment of reporter molecules, drugs, or other functional groups.[1]
The primary challenges in purification arise from the heterogeneity of the labeling reaction, which can result in a mixture of:
-
Correctly labeled protein (the desired product)
-
Unreacted (native) protein
-
Multi-PEGylated protein species (proteins with more than one linker attached)
-
Excess, unreacted this compound linker
-
Aggregated protein
The goal of purification is to isolate the desired mono-labeled protein from these other components.
Q2: Which purification methods are most effective for this compound labeled proteins?
The most common and effective methods leverage the changes in the protein's physicochemical properties after labeling. These include:
-
Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius (size). Since PEGylation increases the size of the protein, SEC is very effective at removing small molecules like the unreacted this compound linker and can also separate the labeled protein from the smaller, unlabeled native protein.[2]
-
Ion Exchange Chromatography (IEX): Separates molecules based on their net surface charge. The PEG chain can shield charged residues on the protein surface, altering its interaction with the IEX resin. This change in elution profile can be used to separate the labeled protein from the native protein.[2][3][4]
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity. PEGylation can alter the hydrophobicity of a protein, allowing for separation from the unlabeled form. HIC can be a useful polishing step.
-
Dialysis / Ultrafiltration: These methods use a semi-permeable membrane with a specific molecular weight cut-off (MWCO) to remove small molecules like the excess this compound linker. This is often a good first step before high-resolution chromatography.
Q3: How does the azide group affect the purification process?
The azide group itself is small and generally does not significantly alter the protein's properties for standard chromatography. However, its presence is critical for the subsequent click chemistry step. It's important to use buffers and conditions that do not react with or degrade the azide group. For instance, avoid buffers containing reducing agents like DTT if they are not compatible with your overall process. The azide group can, in some contexts, influence protein aggregation, so careful buffer optimization is important.
Q4: Can I use affinity chromatography to purify my this compound labeled protein?
Affinity chromatography is a viable option if your protein of interest has an affinity tag (e.g., His-tag, GST-tag). In this case, you can perform the affinity purification step either before or after the labeling reaction.
-
Purify then Label: Purifying the native protein first ensures that only your protein of interest is labeled. You will then need a second purification step (like SEC or dialysis) to remove the excess this compound linker.
-
Label then Purify: Labeling the protein in a complex mixture (like a cell lysate) and then using affinity chromatography can be more streamlined. However, you will still need to remove the excess linker.
Purification Strategy Workflow
Caption: General workflow for the purification of this compound labeled proteins.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low recovery of labeled protein | Protein precipitation/aggregation during labeling. | - Optimize labeling conditions (pH, temperature, buffer composition).- Add the this compound reagent slowly to the protein solution while mixing.- Work at a lower protein concentration. |
| Non-specific binding to the chromatography column or dialysis membrane. | - For IEX, adjust the salt concentration of your buffer to minimize non-specific hydrophobic interactions.- For SEC, ensure the buffer has sufficient ionic strength (e.g., 150 mM NaCl) to prevent ionic interactions with the resin.- Pre-treat dialysis membranes according to the manufacturer's instructions. | |
| Labeled protein is lost during dialysis/ultrafiltration. | - Ensure the Molecular Weight Cut-Off (MWCO) of the membrane is at least 3-5 times smaller than the molecular weight of your protein. | |
| Co-elution of labeled and unlabeled protein | Insufficient resolution of the chromatography method. | - For IEX: Optimize the elution gradient. A shallower gradient over a larger volume can improve separation.- For SEC: Ensure the column is appropriate for the size difference between your labeled and unlabeled protein. A longer column or a resin with a smaller particle size can increase resolution.- For HIC: Adjust the salt concentration in the binding and elution buffers to modulate the hydrophobic interaction. |
| The PEG linker did not sufficiently alter the protein's properties. | - Consider a different purification method (e.g., if IEX fails, try HIC, which separates based on a different principle).- If possible, use a longer PEG chain in your linker to create a larger difference in size and charge shielding. | |
| Presence of excess linker after purification | Inefficient removal by dialysis or desalting. | - Increase dialysis time and perform multiple buffer changes with a large volume of buffer (at least 100x the sample volume).- Ensure the desalting column is adequately sized for your sample volume. |
| No or low labeling efficiency | Inefficient labeling reaction. | - Optimize the molar ratio of this compound to protein.- Check the pH of the reaction buffer; it should be compatible with the chemistry used to attach the benzyl group.- Ensure the protein is in a buffer free of substances that could interfere with the labeling reaction (e.g., primary amines like Tris if using an NHS-ester conjugation method). |
| Issues with downstream click chemistry | Degradation of the azide group. | - Avoid harsh chemical conditions and strong reducing agents during purification. |
| Non-specific binding in the click reaction. | - Ensure the labeled protein is highly pure before proceeding to the click chemistry step. Residual unlabeled protein can sometimes interfere.- Optimize the click chemistry reaction conditions (catalyst, ligands, temperature). |
Comparison of Purification Methods (Illustrative Data)
The following data is illustrative and represents typical outcomes for PEGylated proteins. Actual results will vary based on the specific protein, linker, and experimental conditions.
| Method | Primary Separation Principle | Typical Purity (%) | Typical Recovery (%) | Key Advantages | Key Limitations |
| Size Exclusion Chromatography (SEC) | Hydrodynamic Radius (Size) | >95% | 85-95% | Excellent for removing excess linker and separating aggregates. | May have limited resolution between mono- and multi-PEGylated species. |
| Ion Exchange Chromatography (IEX) | Net Surface Charge | >90% | 80-95% | Can separate based on the number of attached PEG chains. | PEG chains can shield charges, sometimes reducing separation efficiency. |
| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity | >90% | 75-90% | Offers an orthogonal separation method to SEC and IEX. | Performance is highly dependent on the specific protein's properties. |
| Dialysis / Ultrafiltration | Molecular Weight Cut-Off | N/A (for linker removal) | >95% | Simple, gentle method for buffer exchange and removing small molecules. | Does not separate labeled from unlabeled protein; slow process. |
Key Experimental Protocols
Protocol 1: Removal of Excess this compound using Dialysis
This protocol is a common first step after the labeling reaction to remove the small molecular weight unreacted linker.
-
Select Dialysis Tubing: Choose a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your protein's molecular weight (e.g., 10 kDa MWCO for a 50 kDa protein).
-
Prepare Membrane: Hydrate the dialysis tubing in the dialysis buffer (e.g., PBS, pH 7.4) as per the manufacturer's instructions.
-
Load Sample: Carefully load your protein labeling reaction mixture into the dialysis tubing and securely close both ends with clips, leaving some space for the sample to potentially increase in volume.
-
Perform Dialysis: Submerge the sealed tubing in a large volume of cold (4°C) dialysis buffer (at least 100-200 times the sample volume). Stir the buffer gently on a magnetic stir plate.
-
Buffer Exchange: Dialyze for 4-6 hours, then change the dialysis buffer. Repeat the buffer change at least two more times. An overnight dialysis after the initial changes is often effective.
-
Recover Sample: Carefully remove the tubing from the buffer, remove the clip from one end, and pipette the purified protein solution into a clean tube.
Protocol 2: Purification of Labeled Protein using Size Exclusion Chromatography (SEC)
This protocol is designed to separate the larger labeled protein from the smaller unlabeled protein and any remaining small molecules.
-
Column and System Preparation:
-
Select an SEC column with a fractionation range appropriate for your protein's size.
-
Equilibrate the HPLC/FPLC system and the column with at least two column volumes of filtered and degassed SEC buffer (e.g., 150 mM Sodium Phosphate, pH 7.0) until a stable baseline is achieved.
-
-
Sample Preparation:
-
Centrifuge your protein sample (post-dialysis) at ~14,000 x g for 10-15 minutes to remove any aggregates or particulates.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
Injection and Fractionation:
-
Inject the prepared sample onto the column. The injection volume should not exceed 1-2% of the total column volume for optimal resolution.
-
Run the separation at the recommended flow rate for the column.
-
Collect fractions as the peaks elute, monitoring the absorbance at 280 nm. The PEGylated protein should elute earlier than the unlabeled native protein due to its larger hydrodynamic radius.
-
-
Analysis:
-
Analyze the collected fractions by SDS-PAGE to identify which fractions contain the pure labeled protein.
-
Pool the relevant fractions.
-
Troubleshooting Logic Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of strong anion-exchangers for the purification of a PEGylated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification of pegylated proteins. | Semantic Scholar [semanticscholar.org]
- 4. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Issues with Benzyl-PEG8-azide stability and storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of Benzyl-PEG8-azide for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to follow these storage guidelines.[1] For the solid powder form, storage at -20°C is advised, which can maintain stability for up to three years.[1] When dissolved in a solvent, the solution should be stored at -80°C, where it is stable for up to one year.[1] It is also prudent to protect the compound from light and moisture.
Q2: What solvents are compatible with this compound?
A2: this compound is soluble in a variety of common organic solvents, including dimethyl sulfoxide (DMSO), dichloromethane (DCM), and dimethylformamide (DMF). Its PEG component also imparts solubility in water.
Q3: Is the azide functional group in this compound stable?
A3: Yes, the azide functional group is known for its high selectivity and stability under most reaction conditions. This stability makes it a reliable functional group for click chemistry applications.
Q4: Are there any known incompatibilities for this compound?
A4: Benzyl azide, the reactive moiety of this compound, is incompatible with strong acids and reducing agents.[1] Exposure to strong acids can lead to decomposition.
Q5: What are the primary safety concerns when working with this compound?
A5: While the PEG linker significantly moderates its properties, the benzyl azide component is potentially explosive and sensitive to heat and shock. It is crucial to avoid heating the compound, especially in its pure form. Under acidic conditions, it can decompose to form hydrazoic acid, which is highly toxic and explosive.[2] Always handle the compound with appropriate personal protective equipment (PPE) in a well-ventilated area.
Troubleshooting Guides
Issue 1: Low or No Yield in Click Chemistry Reactions
Possible Causes and Solutions:
-
Oxidation of Copper(I) Catalyst: The active catalyst in copper-catalyzed azide-alkyne cycloaddition (CuAAC) is Cu(I). If your reaction is exposed to oxygen, the catalyst can be oxidized to the inactive Cu(II) state.
-
Solution: Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen). If you are using a Cu(II) salt (like CuSO₄), make sure to add a sufficient amount of a reducing agent, such as sodium ascorbate, to generate the Cu(I) species in situ.
-
-
Impure Starting Materials: The purity of your this compound and the alkyne-containing molecule is critical for a successful reaction.
-
Solution: Verify the purity of your reagents using analytical techniques like NMR or HPLC before starting the reaction. Purification of starting materials may be necessary.
-
-
Suboptimal Reaction Conditions: The solvent, temperature, and reaction time can all impact the efficiency of the click reaction.
-
Solution: Screen different solvent systems. While THF/t-BuOH/H₂O is common, for some substrates, solvents like acetonitrile or DMF might be more effective. Optimize the temperature; most click reactions proceed well at room temperature, but gentle heating may be required in some cases. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
-
Precipitation of Catalyst or Reagents: Some alkynes can react with the copper catalyst to form insoluble precipitates, effectively removing the catalyst from the reaction.
-
Solution: If you observe a precipitate, consider using a copper-coordinating ligand (e.g., TBTA, THPTA) to improve the solubility and stability of the copper catalyst. Changing the solvent system might also prevent precipitation.
-
Issue 2: this compound Degradation
Possible Causes and Solutions:
-
Acidic Conditions: this compound is susceptible to degradation in the presence of strong acids. The benzyl azide moiety can undergo acid-catalyzed hydrolysis.
-
Solution: Carefully monitor and control the pH of your reaction mixture. If acidic conditions are necessary for other steps in your protocol, consider protecting the azide or performing the reaction at a lower temperature to minimize degradation.
-
-
Exposure to Heat and Light: Prolonged exposure to elevated temperatures and light can lead to the decomposition of benzyl azide.
-
Solution: Store the compound as recommended and protect your reaction from light by wrapping the reaction vessel in aluminum foil. Avoid high reaction temperatures unless necessary.
-
Stability and Storage Summary
| Parameter | Condition | Recommendation | Stability Period |
| Storage (Solid) | -20°C, dry, dark | Optimal for long-term storage | Up to 3 years |
| Storage (In Solvent) | -80°C, inert atmosphere | Recommended for solutions | Up to 1 year |
| pH | Strong Acid (e.g., pH < 4) | Avoid | Prone to hydrolysis |
| pH | Neutral to Mildly Basic | Stable | Optimal for most applications |
| Temperature | Elevated Temperatures | Avoid | Risk of decomposition |
| Light | UV or Prolonged Light Exposure | Protect from light | Can promote degradation |
| Reducing Agents | Presence of reducing agents | Avoid | Incompatible |
Experimental Protocols
Protocol 1: Purity Assessment by ¹H NMR Spectroscopy
Objective: To confirm the chemical structure and assess the purity of this compound.
Procedure:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum using a 400 MHz or higher spectrometer.
-
Data Analysis:
-
Look for the characteristic signals of the benzyl group protons, which typically appear as a multiplet in the aromatic region (~7.3-7.4 ppm).
-
The benzylic protons (CH₂) next to the azide group should appear as a singlet at approximately 4.3 ppm.
-
The protons of the PEG linker will be visible as a complex multiplet, typically around 3.6 ppm.
-
Integrate the signals to confirm the ratio of benzyl to PEG protons. The presence of significant unassigned peaks may indicate impurities.
-
Protocol 2: Confirmation of Azide Functional Group by IR Spectroscopy
Objective: To verify the presence of the azide functional group.
Procedure:
-
Place a small drop of neat this compound oil between two KBr or NaCl plates.
-
Alternatively, for ATR-FTIR, place a drop of the sample directly onto the ATR crystal.
-
Acquire the IR spectrum over a range of approximately 4000-600 cm⁻¹.
-
Data Analysis:
-
The most characteristic signal for the azide functional group is a strong, sharp absorption band in the region of 2100-2090 cm⁻¹. The presence of this peak is a strong indicator of the integrity of the azide group.
-
Protocol 3: Stability Assessment by HPLC
Objective: To monitor the stability of this compound over time under specific conditions (e.g., different pH buffers, temperatures).
Procedure:
-
Prepare solutions of this compound at a known concentration in the desired buffers or solvents.
-
Store the solutions under the conditions to be tested (e.g., 4°C, room temperature, 37°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours), take an aliquot of each solution.
-
Analyze the aliquots by reverse-phase HPLC. A C18 column is often suitable.
-
Mobile Phase: A gradient of water and acetonitrile (both may contain 0.1% trifluoroacetic acid or formic acid) is typically used.
-
Detection: Since the benzyl group provides a UV chromophore, a UV detector set at an appropriate wavelength (e.g., 254 nm) can be used. An Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is also suitable for PEG-containing molecules.
-
-
Data Analysis:
-
Monitor the peak area of the main this compound peak over time. A decrease in the peak area indicates degradation.
-
Observe the appearance of new peaks, which correspond to degradation products.
-
Visualizations
Caption: Acid-catalyzed degradation of this compound.
Caption: Troubleshooting workflow for click chemistry reactions.
References
Overcoming steric hindrance in Benzyl-PEG8-azide reactions
Welcome to the technical support center for Benzyl-PEG8-azide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to steric hindrance in their chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and how does it specifically affect reactions with this compound?
A1: Steric hindrance is a phenomenon where the size and shape of molecules impede a chemical reaction.[1] In the context of this compound, which is often used as a PROTAC linker or in bioconjugation, steric hindrance can arise from several sources:
-
The Substrate: A bulky or complex molecule to which you are trying to attach the this compound may have its reactive alkyne group buried within its structure, making it physically difficult for the azide group to approach. This is common when working with large biomolecules like proteins.[2]
-
The Benzyl Group: The benzyl group itself can contribute to steric bulk near the azide reactive site.
-
The PEG Linker: While the polyethylene glycol (PEG) chain is flexible and designed to act as a spacer to reduce steric hindrance between two conjugated molecules, the chain itself can sometimes wrap around or shield the reactive azide group, particularly in crowded molecular environments.[1][3]
The primary effect of steric hindrance is a significant decrease in reaction rate, leading to low or no product yield.[2]
Q2: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction using this compound and a complex substrate has a low yield. What are the common causes and how can I troubleshoot it?
A2: Low yields in CuAAC reactions with sterically hindered substrates are a common issue. The problem often stems from inefficient catalyst activity, poor accessibility of the reactive groups, or substrate aggregation. Below is a troubleshooting guide to address these issues.
Troubleshooting Workflow for Low-Yield CuAAC Reactions
Caption: Troubleshooting workflow for low-yield CuAAC reactions.
Q3: Can the PEG8 linker itself cause steric hindrance?
A3: Yes, while PEG linkers are primarily used to increase solubility and provide spatial separation to overcome steric hindrance between conjugated molecules, the PEG chain itself can sometimes be the source of the problem. A long PEG chain can fold back or "wrap around," sterically shielding the reactive azide terminus from the target alkyne. However, the PEG8 linker is of moderate length and generally provides a good balance between providing sufficient spacing and avoiding self-shielding effects.
Q4: Are there alternatives to the CuAAC reaction for highly hindered systems?
A4: Yes. For systems where steric hindrance is a major barrier or when the cytotoxicity of copper is a concern (e.g., in live cells), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is an excellent alternative. SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne (e.g., DBCO, BCN) instead of a terminal alkyne. The high ring strain of the cyclooctyne drives the reaction forward without the need for a catalyst. However, it's important to note that SPAAC can be more sensitive to steric hindrance than CuAAC because the strained cyclooctynes are themselves quite bulky.
Troubleshooting Guides & Data
Optimizing Reaction Conditions
When facing steric hindrance, systematically optimizing reaction parameters is crucial. The following table summarizes key parameters and their suggested modifications.
| Parameter | Standard Condition | Optimized Condition for Hindered Substrates | Rationale & Citation |
| Catalyst System | CuSO₄ / Sodium Ascorbate | CuSO₄ with a stabilizing ligand (e.g., THPTA, TBTA) | Polydentate ligands accelerate the reaction and protect the Cu(I) catalytic center from oxidation or inhibiting functional groups. |
| Solvent | Aqueous buffers, THF, or DCM | Co-solvents like DMSO, DMF, or NMP | Improves solubility of hydrophobic or aggregating substrates, making reactive groups more accessible. |
| Temperature | Room Temperature (20-25 °C) | 40-60 °C | Modestly increasing temperature can boost the conformational dynamics of large molecules, exposing hindered sites. |
| Concentration | 1-10 mM | As high as solubility permits | Increases the frequency of molecular collisions, which can help overcome a slow reaction rate. |
| Reaction Time | 1-4 hours | 12-48 hours | Allowing the reaction to proceed for a longer duration can compensate for the slower kinetics caused by steric hindrance. |
Impact of Steric Hindrance on Reaction Yield (Illustrative Data)
The following table provides illustrative data based on general trends reported in the literature for CuAAC reactions, showing how increasing steric bulk on the alkyne substrate can influence reaction yield when reacted with an azide like benzyl azide.
| Alkyne Substrate | Steric Hindrance Level | Typical Reaction Time | Illustrative Yield |
| Phenylacetylene | Low | 1-2 hours | >95% |
| 1-Ethynyl-2-methylbenzene | Moderate | 4-8 hours | 70-85% |
| 1-Ethynyl-2,6-dimethylbenzene | High | 12-24 hours | 40-60% |
| Alkyne on a large protein surface | Very High | 24-48 hours | 10-50% |
| Note: These are representative values and actual results will vary based on specific substrates and optimized conditions. |
Experimental Protocols
Protocol 1: Optimized CuAAC for a Sterically Hindered Substrate
This protocol describes a general method for the conjugation of this compound to a sterically hindered, alkyne-functionalized biomolecule in an aqueous buffer system.
Workflow for Optimized CuAAC Reaction
Caption: General workflow for an optimized CuAAC bioconjugation.
Methodology:
-
Reagent Preparation:
-
Dissolve the alkyne-modified biomolecule in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Dissolve this compound in a minimal amount of a compatible organic co-solvent like DMSO.
-
Prepare stock solutions of the copper(II) sulfate, the ligand (e.g., THPTA), and sodium ascorbate. The sodium ascorbate solution should be made fresh.
-
-
Reaction Assembly:
-
In a reaction tube, add the biomolecule solution.
-
Add the this compound solution.
-
Add the ligand solution. The recommended ligand-to-copper ratio is typically between 1:1 and 5:1.
-
Add the copper(II) sulfate solution and mix gently.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of reactants should be optimized, but starting with 10-20 equivalents of the PEG-azide reagent over the biomolecule is common.
-
-
Incubation:
-
Allow the reaction to proceed at a slightly elevated temperature (e.g., 37-45°C) for 12-24 hours. Gentle shaking or stirring can improve efficiency.
-
-
Purification:
-
Remove unreacted small molecules and catalyst using an appropriate method for your biomolecule, such as dialysis, size-exclusion chromatography (SEC), or affinity purification.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is for copper-free conjugation of this compound to a substrate functionalized with a strained alkyne (e.g., DBCO).
-
Reagent Preparation:
-
Dissolve the DBCO-functionalized substrate in a suitable solvent (e.g., PBS with 5-10% DMSO).
-
Dissolve this compound in the same solvent system.
-
-
Reaction:
-
Combine the two solutions. A 1.5 to 5-fold molar excess of the this compound is typically used.
-
Incubate the reaction at room temperature or 37°C. Reaction times can be longer than CuAAC, often requiring 12-48 hours.
-
-
Monitoring and Purification:
-
Monitor the reaction progress by LC-MS or another suitable analytical technique.
-
Once complete, purify the conjugate using standard methods like HPLC or SEC to remove excess azide reagent.
-
References
Technical Support Center: Reactions Involving Benzyl-PEG8-azide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzyl-PEG8-azide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a chemical reagent that incorporates a benzyl group, an eight-unit polyethylene glycol (PEG) spacer, and a terminal azide group.[1][2] It is primarily used in bioconjugation and drug discovery as a PEG-based PROTAC linker.[1][3] Its azide group allows it to readily participate in "click chemistry" reactions, such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), for conjugating molecules of interest.[1]
Q2: What are the key advantages of using a PEG linker like in this compound?
The PEG chain in this compound offers several advantages in bioconjugation, including:
-
Increased Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of the resulting conjugate.
-
Reduced Steric Hindrance: The flexible PEG spacer can minimize steric hindrance between the conjugated molecules, preserving their biological activity.
-
Improved Pharmacokinetics: In drug development, PEGylation can enhance the pharmacokinetic properties of a molecule, such as increasing its half-life in vivo.
-
Biocompatibility: The PEG backbone is generally non-toxic and biocompatible.
Q3: How should this compound be stored?
To ensure its stability, this compound should be stored at -20°C in a dry environment and protected from light and repeated freeze-thaw cycles. For long-term storage in powder form, -20°C for up to 3 years is recommended, while in solvent, it should be stored at -80°C for up to one year.
Q4: What are the primary safety concerns when working with this compound?
Like other organic azides, this compound is a potentially energetic and explosive compound. Key safety precautions include:
-
Handling: Always handle with care, avoiding heat, shock, friction, and light.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Incompatible Materials: Avoid contact with strong acids, reducing agents, and heavy metals, as this can lead to the formation of highly sensitive and explosive compounds. Do not use metal spatulas for handling.
-
Work-up: Do not concentrate azide-containing reaction mixtures to dryness by rotary evaporation, as this can lead to explosive decomposition.
Troubleshooting Guide
This guide addresses common issues encountered during reactions with this compound, particularly in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Yield | Oxidation of Copper(I) Catalyst: The active Cu(I) catalyst can be oxidized to the inactive Cu(II) species by atmospheric oxygen. | - Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).- If using a Cu(II) salt (e.g., CuSO₄), ensure a sufficient amount of a reducing agent, such as sodium ascorbate, is used to generate the active Cu(I) species in situ. |
| Impure Starting Materials: Impurities in the this compound or the alkyne partner can inhibit the reaction. | - Ensure the purity of your starting materials. Benzyl azide can be purified by passing it through a short plug of silica gel. | |
| Presence of Water (for non-aqueous reactions): While many CuAAC reactions are tolerant to water, high concentrations can sometimes negatively impact the yield in organic solvents. | - If using an organic solvent, ensure it is anhydrous. | |
| Inadequate Temperature Control: Exothermic reactions can lead to side reactions or decomposition if not properly controlled, especially during scale-up. | - Use a jacketed cooling system for larger-scale reactions and monitor the internal temperature. Consider a semi-batch approach where one reagent is added gradually. | |
| Difficult Purification: Residual Copper Catalyst | Copper Contamination: Residual copper catalyst can be difficult to remove and may interfere with downstream applications. | - Aqueous Wash with Chelating Agent: Wash the organic layer with an aqueous solution of a chelating agent like EDTA (0.1 M to 0.5 M). The aqueous layer will often turn blue or green as it extracts the copper-EDTA complex. Repeat until the aqueous layer is colorless.- Resin Scavengers: Stir the reaction mixture with a copper-chelating resin. The resin can then be removed by filtration.- Silica Gel Plug: For non-polar products, a quick filtration through a plug of silica gel can be effective. |
| Difficult Purification: Byproducts | Triphenylphosphine Oxide (from Staudinger Reduction): If this compound is used in a Staudinger reduction, the triphenylphosphine oxide byproduct can be challenging to remove. | - Silica Gel Plug Filtration: For relatively non-polar products, suspend the crude mixture in a non-polar solvent (e.g., pentane/ether) and pass it through a short plug of silica gel.- Acid-Base Extraction: If the desired product is an amine, it can be protonated with a dilute acid wash, separating it from the neutral triphenylphosphine oxide. The aqueous layer can then be basified and the amine extracted. |
| Inconsistent Results | Variability in Reaction Conditions: Small changes in pH, temperature, or reaction time can affect the outcome. | - Carefully control and document all reaction parameters for each experiment. |
| Batch-to-Batch Reagent Variability: There may be slight differences in the purity or reactivity of different batches of this compound. | - If possible, test a new batch of the reagent on a small scale before proceeding with a large-scale experiment. |
Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This is a general procedure for the synthesis of 1,4-disubstituted 1,2,3-triazoles using this compound.
Materials:
-
This compound
-
Terminal alkyne
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of water and t-butanol, or DMF)
-
Deionized water
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a reaction vessel, dissolve the terminal alkyne (1.0 eq.) and this compound (1.1 - 1.2 eq.) in the chosen solvent.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 - 0.3 eq.) in water.
-
In another vial, prepare a solution of CuSO₄ (0.05 - 0.1 eq.) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1 to 24 hours.
-
Work-up: a. If the reaction was performed in an organic solvent, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate) three times. b. If the reaction was performed in an aqueous solvent mixture, extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate) three times. c. Combine the organic layers and wash with water and then with brine. d. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: If necessary, purify the product by column chromatography on silica gel. For removal of residual copper, refer to the troubleshooting guide.
Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This is a copper-free click chemistry reaction, ideal for biological applications.
Materials:
-
This compound
-
Cyclooctyne-containing molecule (e.g., DBCO or BCN derivative)
-
Biocompatible solvent (e.g., PBS buffer, DMSO)
Procedure:
-
Dissolve the cyclooctyne-containing molecule (1.0 eq.) and this compound (1.0 - 1.5 eq.) in the chosen solvent.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by LC-MS or other appropriate analytical techniques. SPAAC reactions are generally fast and can be complete within minutes to a few hours.
-
Work-up: The work-up procedure will depend on the nature of the conjugated product. For biomolecules, purification is often achieved by size exclusion chromatography, dialysis, or other protein purification techniques to remove excess PEG-azide.
Visualizations
Caption: Generalized workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: Troubleshooting workflow for low yield in this compound reactions.
References
Technical Support Center: Scaling Up Benzyl-PEG8-azide Reactions
Welcome to the technical support center for the safe and effective scale-up of Benzyl-PEG8-azide reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer practical, actionable protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this compound synthesis?
A1: Scaling up reactions with any organic azide, including this compound, requires stringent safety protocols due to the potential for explosive decomposition.[1][2] Key hazards include:
-
Explosion Risk: Organic azides can be sensitive to heat, shock, and friction.[1][2] The risk of violent decomposition increases with the scale of the reaction.
-
Formation of Hydrazoic Acid (HN₃): Contact between azide salts (e.g., sodium azide) and acids generates hydrazoic acid, which is highly toxic, volatile, and explosive.[1] It is critical to maintain basic or neutral pH throughout the reaction and workup.
-
Formation of Shock-Sensitive Metal Azides: Azides can react with heavy metals such as copper, lead, and mercury to form dangerously unstable metal azides. Always use non-metal spatulas and ensure reactors are free from incompatible metals.
-
Reaction with Halogenated Solvents: Avoid using halogenated solvents like dichloromethane (DCM) or chloroform, as they can react with azides to form explosive diazidomethane.
Q2: My scaled-up reaction is giving a low yield. What are the likely causes?
A2: Low yields during scale-up can stem from several factors that are less prominent at the bench scale. Common culprits include:
-
Inadequate Mixing: In larger vessels, inefficient stirring can lead to poor reagent mixing and localized temperature gradients ("hot spots"), resulting in incomplete reactions and byproduct formation.
-
Poor Temperature Control: The synthesis of azides is often exothermic. Without adequate cooling, a temperature increase can lead to side reactions or product decomposition.
-
Impure Starting Materials: The purity of the starting benzyl-PEG8-halide or tosylate and the azide source is crucial. Impurities can interfere with the reaction.
-
Solvent Effects: The choice of solvent is critical for both solubility of reagents and reaction rate. While DMF is common, its high boiling point can complicate product isolation on a larger scale.
Q3: How can I safely purify this compound at a larger scale?
A3: Purification of organic azides should be approached with caution, and distillation is generally not recommended due to the risk of explosive decomposition upon heating. Alternative methods include:
-
Aqueous Workup: A thorough aqueous wash is effective for removing unreacted sodium azide and other water-soluble impurities.
-
Extraction: Liquid-liquid extraction with a suitable non-halogenated organic solvent can isolate the product.
-
Chromatography: For high purity, column chromatography on silica gel can be employed, though care should be taken not to let the azide concentrate to a neat solid on the column.
Q4: What is the recommended method for disposing of azide-containing waste?
A4: Never dispose of azide waste down the drain, as this can lead to the formation of explosive heavy metal azides in the plumbing. Azide waste should be quenched by chemical neutralization. A common method is the careful addition of a reducing agent like sodium nitrite under acidic conditions, which converts the azide to nitrogen gas. Always adhere to your institution's specific environmental health and safety guidelines for hazardous waste disposal.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the scale-up of this compound synthesis.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction due to poor mixing. | Ensure the stirring mechanism is appropriately sized for the reactor. Consider using an overhead stirrer and baffles to improve mixing efficiency. |
| Low reactivity of the starting material. | If using a benzyl halide, consider converting it to a more reactive leaving group like a tosylate or mesylate. | |
| Impure sodium azide. | Use a freshly opened container of sodium azide of high purity. | |
| Presence of Byproducts | Elimination reaction competing with substitution. | This is more common with secondary halides. If applicable, use a primary benzyl halide. Lowering the reaction temperature may also favor substitution over elimination. |
| Hydrolysis of the starting material. | Ensure anhydrous reaction conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon). | |
| Product Decomposition during Workup | Exposure to acid, leading to HN₃ formation. | Maintain neutral or slightly basic conditions during all workup and extraction steps. |
| High temperatures during solvent removal. | Remove solvent under reduced pressure at a low temperature. Avoid concentrating the product to a neat oil if possible; it is often safer to store it as a solution. | |
| Runaway Reaction (Exotherm) | Inadequate cooling capacity for the scale. | Use a jacketed reactor with a reliable cooling system. For highly exothermic processes, consider a semi-batch approach where the azide source is added portion-wise or via an addition funnel to control the reaction rate and temperature. |
Experimental Protocols
Protocol 1: Synthesis of this compound from Benzyl-PEG8-bromide
This protocol describes a standard procedure for the nucleophilic substitution reaction to form this compound.
Materials:
-
Benzyl-PEG8-bromide (1.0 equivalent)
-
Sodium azide (NaN₃) (1.5 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Ethyl acetate or Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a temperature probe, and a nitrogen inlet.
-
Dissolution: Dissolve Benzyl-PEG8-bromide in anhydrous DMF.
-
Azide Addition: Carefully add sodium azide to the solution in portions to control any initial exotherm.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Quench the reaction by slowly pouring it into a larger volume of cold water.
-
Extract the aqueous mixture with ethyl acetate or diethyl ether (3x).
-
Combine the organic layers and wash with water and then brine to remove residual DMF and salts.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure at a low temperature to obtain this compound as an oil.
-
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Decision Pathway for Safe Scale-Up
Caption: Decision pathway for safer scale-up of azide reactions.
References
Validation & Comparative
A Comparative Guide to the Purity Analysis of Benzyl-PEG8-azide by NMR and HPLC
For researchers, scientists, and drug development professionals, establishing the purity of reagents like Benzyl-PEG8-azide is critical for the success and reproducibility of their work, particularly in bioconjugation and click chemistry applications. This guide provides a comprehensive comparison of two orthogonal analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), for the purity assessment of this compound. We present detailed experimental protocols, comparative data, and visual workflows to assist in making informed decisions for quality control.
Orthogonal Techniques for Robust Purity Assessment
NMR and HPLC are considered orthogonal methods because they rely on different physicochemical principles for analysis.[1] NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR) without the need for a specific reference standard for every impurity.[2][3][4] In contrast, HPLC excels at separating complex mixtures and detecting trace impurities with high sensitivity.[1] The use of both techniques provides a more complete and reliable assessment of a compound's purity.
Quantitative Data Summary
The following table summarizes typical purity data for this compound as determined by ¹H NMR and RP-HPLC.
| Analytical Method | Parameter | Typical Result |
| ¹H NMR | Purity (%) | ≥ 95% |
| Key Diagnostic Peaks | ~7.35 ppm (aromatic), ~4.5 ppm (benzyl CH₂), ~3.65 ppm (PEG CH₂), ~3.4 ppm (CH₂-N₃) | |
| RP-HPLC | Purity (% Area) | ≥ 95% |
| Retention Time (tᵣ) | Method-dependent |
Experimental Protocols
¹H NMR Spectroscopy for Purity Determination (qNMR)
This protocol outlines the determination of this compound purity using quantitative ¹H NMR (qNMR) with an internal standard.
Materials and Equipment:
-
This compound sample
-
Internal Standard (e.g., maleic anhydride, 1,4-dioxane)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR spectrometer (400 MHz or higher)
-
NMR tubes
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Accurately weigh a known amount of the internal standard and add it to the same vial. The molar ratio of the internal standard to the sample should be optimized for clear signal integration.
-
Dissolve the mixture in a precise volume (e.g., 0.6 mL) of deuterated solvent (e.g., CDCl₃).
-
Vortex the vial until the sample and internal standard are completely dissolved.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum at a constant temperature (e.g., 298 K).
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to ensure full signal relaxation.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired spectrum.
-
Integrate the well-resolved, characteristic peaks of both the this compound and the internal standard. For this compound, the aromatic protons (~7.35 ppm) or the benzylic protons (~4.5 ppm) are suitable.
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol provides a general method for the purity analysis of this compound using RP-HPLC with UV detection.
Materials and Equipment:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (optional, for mobile phase modification)
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Sample and Mobile Phase Preparation:
-
Prepare the mobile phases:
-
Mobile Phase A: Water with 0.1% formic acid (optional)
-
Mobile Phase B: Acetonitrile with 0.1% formic acid (optional)
-
-
Prepare a stock solution of this compound in the mobile phase B at a concentration of approximately 1 mg/mL. Further dilute as necessary to fall within the linear range of the detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (for the benzyl group)
-
Column Temperature: 30 °C
-
Gradient Elution (Example):
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 25.1 95 5 | 30 | 95 | 5 |
-
-
Data Analysis:
-
Integrate the peak areas of the main component (this compound) and all impurities in the chromatogram.
-
Calculate the purity by the area percentage method:
Purity (%) = (Area_main_peak / Total_area_all_peaks) * 100
-
Mandatory Visualizations
References
Mass Spectrometry for the Characterization of Benzyl-PEG8-azide Bioconjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount for ensuring product quality, efficacy, and safety. This guide provides a comparative analysis of mass spectrometry (MS) techniques for the characterization of Benzyl-PEG8-azide bioconjugates, offering supporting experimental data and detailed protocols to aid in methodological selection and implementation.
The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic biomolecules. This compound is a discrete PEG (dPEG®) linker, offering a defined chain length that circumvents the challenges associated with traditional polydisperse PEG reagents. Mass spectrometry has emerged as an indispensable tool for the detailed structural elucidation of these complex molecules, providing precise mass measurement, identification of conjugation sites, and assessment of sample heterogeneity.[1][2]
This guide compares the two most common ionization techniques used in mass spectrometry for the analysis of PEGylated bioconjugates: Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI). The choice between these techniques often depends on the specific analytical requirements, including the nature of the bioconjugate, the desired level of structural detail, and the available instrumentation.
Performance Comparison of Mass Spectrometry Techniques
The selection of an appropriate mass spectrometry technique is critical for obtaining high-quality data for this compound bioconjugates. The following table summarizes the key performance metrics of MALDI-Time of Flight (TOF) MS and Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI.
| Feature | MALDI-TOF MS | ESI-MS (e.g., Q-TOF, Orbitrap) |
| Primary Information | Precise mass measurement of the intact bioconjugate, determination of the degree of PEGylation, and assessment of sample heterogeneity.[3][4][5] | Precise mass measurement, determination of drug-to-antibody ratio (DAR), identification of conjugation sites, and sequence verification. Can be coupled with liquid chromatography for separation of complex mixtures. |
| Precision | High mass accuracy, particularly with reflectron TOF analyzers. | Very high mass accuracy and resolution, especially with Orbitrap and FT-ICR analyzers. |
| Sensitivity | High, capable of detecting low abundance species. | Very high, often in the sub-microgram to nanogram range. |
| Throughput | High, suitable for rapid screening of multiple samples. | Moderate to high, dependent on the length and complexity of the LC gradient. |
| Cost (Instrument) | Moderate to High. | High. |
| Qualitative/Quantitative | Primarily qualitative and semi-quantitative. | Both qualitative and quantitative. |
| Sample Preparation | Requires co-crystallization with a matrix. Can be sensitive to sample purity and matrix selection. | Requires the sample to be in solution. Can be more tolerant to buffers and salts when coupled with LC. |
| Fragmentation | In-source decay (ISD) can provide some structural information. | Tandem MS (MS/MS) provides detailed structural information for peptide mapping and conjugation site identification. |
Experimental Protocols
Detailed methodologies are crucial for the successful characterization of this compound bioconjugates. Below are representative protocols for MALDI-TOF MS and LC-MS (ESI).
MALDI-TOF MS Analysis of a this compound Conjugated Peptide
This protocol outlines the steps for analyzing a peptide that has been conjugated with this compound.
1. Sample Preparation:
-
Peptide-PEG Conjugate Solution: Prepare a 1 mg/mL solution of the this compound conjugated peptide in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% trifluoroacetic acid).
-
Matrix Solution: Prepare a saturated solution of sinapinic acid (for proteins and large peptides) or α-cyano-4-hydroxycinnamic acid (for smaller peptides) in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid.
2. Sample Spotting:
-
Mix the peptide-PEG conjugate solution and the matrix solution in a 1:1 ratio (v/v).
-
Spot 1 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air dry completely, allowing for co-crystallization of the sample and matrix.
3. Mass Spectrometry Analysis:
-
Instrument: A MALDI-TOF mass spectrometer.
-
Ionization Mode: Positive ion mode.
-
Acquisition Mode: Linear or reflectron mode, depending on the mass range and required resolution.
-
Laser Intensity: Optimize the laser intensity to obtain good signal-to-noise ratio without causing excessive fragmentation.
-
Calibration: Calibrate the instrument using a standard mixture of peptides or proteins with known masses.
4. Data Analysis:
-
Analyze the resulting mass spectrum to determine the molecular weight of the PEGylated peptide. The mass shift from the unconjugated peptide will confirm the successful conjugation of the this compound linker.
-
The presence of multiple peaks separated by the mass of the PEG8 unit (if polydisperse) can indicate the degree of PEGylation. However, for a discrete PEG like Benzyl-PEG8, a single major peak corresponding to the singly PEGylated species is expected.
LC-MS/MS Analysis of a this compound Conjugated Protein
This protocol describes the characterization of a protein bioconjugate using liquid chromatography coupled to an electrospray ionization mass spectrometer.
1. Sample Preparation:
-
Desalting: If the protein conjugate is in a buffer containing non-volatile salts, it must be desalted using a suitable method, such as a desalting column or buffer exchange spin column. The final buffer should be compatible with ESI-MS (e.g., 10 mM ammonium acetate).
-
Reduction and Denaturation (for peptide mapping): To identify the conjugation site, the protein can be denatured, reduced, and alkylated, followed by enzymatic digestion (e.g., with trypsin).
2. Liquid Chromatography:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase column suitable for protein or peptide separation (e.g., C4 for intact proteins, C18 for peptides).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage over a suitable time to achieve good separation.
3. Mass Spectrometry Analysis:
-
Instrument: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap instrument.
-
Ionization Mode: Positive ion electrospray ionization (ESI).
-
Data Acquisition:
-
Intact Mass Analysis: Acquire full scan MS data to determine the mass of the intact conjugated protein.
-
Peptide Mapping: Acquire data-dependent MS/MS spectra of the digested peptides to identify the specific amino acid residue(s) where the this compound is attached.
-
4. Data Analysis:
-
Intact Mass Deconvolution: Use software to deconvolute the multiply charged ESI mass spectrum of the intact protein to obtain the zero-charge mass. This will confirm the successful conjugation and determine the number of PEG linkers attached.
-
Peptide Mapping Analysis: Use database search software to identify the peptides from the MS/MS data. The mass modification on a specific peptide will pinpoint the site of conjugation.
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams created using the DOT language visualize the key workflows.
References
A Comparative Guide to Benzyl-PEG8-azide and Alternative PEG Linkers for Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of bioconjugates such as antibody-drug conjugates (ADCs), PROTACs, and diagnostic agents. Polyethylene glycol (PEG) linkers are widely favored for their ability to enhance solubility, stability, and pharmacokinetic profiles.[1][2] This guide provides an objective comparison of Benzyl-PEG8-azide, a versatile click chemistry linker, with other common PEG linkers, supported by experimental data and detailed protocols.
Overview of this compound
This compound is a heterobifunctional linker featuring a discrete PEG chain of eight ethylene glycol units. One terminus is an azide group, and the other is a benzyl group. The azide functionality makes it a prime candidate for bioorthogonal "click chemistry" reactions, which are known for their high efficiency and specificity.[3][4] It can participate in two main types of cycloaddition reactions:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust and widely used reaction that joins the azide with a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole linkage.[5]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative where the azide reacts with a strained cyclooctyne (e.g., DBCO or BCN). The absence of a cytotoxic copper catalyst makes SPAAC highly suitable for applications in living systems.
The PEG8 component confers hydrophilicity, which can help mitigate aggregation and improve the solubility of hydrophobic molecules. The defined length of discrete PEGs like PEG8 is crucial for producing homogeneous conjugates with predictable pharmacokinetic profiles.
Comparison of Bioconjugation Chemistries
The choice of linker chemistry dictates the specificity, stability, and biocompatibility of the conjugation process. This compound (via its azide group) represents a bioorthogonal approach, which differs significantly from traditional amine- or thiol-reactive methods.
Table 1: Performance Comparison of Common Bioconjugation Chemistries
| Feature | Azide Linkers (e.g., this compound) | NHS-Ester Linkers | Maleimide Linkers |
|---|---|---|---|
| Target Group | Terminal or Strained Alkynes | Primary Amines (e.g., Lysine) | Sulfhydryls (e.g., Cysteine) |
| Reaction Type | 1,3-Dipolar Cycloaddition ("Click Chemistry") | Acylation | Michael Addition |
| Reaction Specificity | Very High (Bioorthogonal) | Moderate (Can react with multiple lysines) | High (Requires free cysteine) |
| Biocompatibility | CuAAC: Requires cytotoxic copper catalyst. SPAAC: Copper-free, excellent for live cells. | Good, but NHS esters can hydrolyze in aqueous buffers. | Good, but maleimides can also hydrolyze at pH > 7.5. |
| Typical pH Range | Wide range (pH 4-11) for CuAAC. | pH 7.2 - 8.5 | pH 6.5 - 7.5 |
| Resulting Bond | Stable Triazole | Stable Amide | Stable Thioether |
| Reaction Speed | CuAAC: Fast. SPAAC: Kinetics depend on the cyclooctyne used. | Fast | Fast |
The Impact of PEG Chain Length
The "PEG8" designation in this compound is a critical parameter influencing the final conjugate's properties. The length of the PEG chain affects solubility, pharmacokinetics, and biological activity. Longer PEG chains generally improve hydrophilicity and circulation half-life but can sometimes reduce binding affinity or potency due to steric hindrance.
Table 2: Effect of PEG Linker Length on Bioconjugate Properties
| Parameter | No PEG | Short PEG (e.g., PEG2-PEG8) | Long PEG (e.g., PEG12-PEG24) | Reference(s) |
|---|---|---|---|---|
| ADC Clearance Rate | High (~8.5 mL/kg/day) | Reduced (PEG8: ~2.5 mL/kg/day) | Further Reduced (~2.5 mL/kg/day) | |
| Hydrophilicity (HIC) | Hydrophobic | Increased hydrophilicity | Maximized hydrophilicity | |
| In Vitro Cytotoxicity | Baseline | May be slightly reduced | Can be significantly reduced | |
| Circulation Half-Life | Short | Increased | Significantly increased |
| Conformational Stability | Baseline | Can be enhanced depending on linkage | Can provide superior stabilization | |
Experimental Workflows and Diagrams
Visualizing the conjugation process helps in understanding the practical differences between linker chemistries.
Caption: Workflow comparing CuAAC and SPAAC pathways for azide linkers.
Caption: Workflow for a two-step bioconjugation using a heterobifunctional linker.
Experimental Protocols
The following protocols provide generalized methodologies for key bioconjugation reactions. Researchers should optimize concentrations, reaction times, and purification methods for their specific molecules.
Protocol 1: Bioconjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-modified biomolecule with this compound.
-
Materials:
-
Alkyne-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4).
-
This compound.
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water).
-
Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 50 mM in water).
-
Reducing agent: Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared).
-
Optional: Aminoguanidine to suppress side reactions.
-
-
Procedure:
-
Prepare Catalyst Premix: Shortly before use, mix CuSO₄ and the THPTA ligand solution in a 1:5 molar ratio. Let it stand for a few minutes.
-
Prepare Reaction Mixture: In a reaction tube, combine the alkyne-modified biomolecule and this compound. A molar excess of the azide linker (typically 2-10 equivalents) is recommended.
-
Initiate Reaction: Add the catalyst premix to the reaction mixture to a final copper concentration of 50-250 µM. Add the freshly prepared sodium ascorbate solution to initiate the reaction (final concentration ~2.5-5 mM).
-
Incubation: Gently mix and allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by HPLC or mass spectrometry.
-
Purification: Purify the final conjugate to remove the copper catalyst, excess linker, and unreacted molecules using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or affinity chromatography.
-
Protocol 2: Bioconjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the copper-free conjugation of a strained alkyne-modified biomolecule (e.g., DBCO-functionalized) with this compound.
-
Materials:
-
DBCO-functionalized biomolecule in a suitable buffer (e.g., PBS, pH 7.4).
-
This compound.
-
Reaction buffer: PBS or other aqueous buffer, pH 7.0-8.0.
-
-
Procedure:
-
Dissolve Reactants: Prepare a solution of the DBCO-functionalized biomolecule in the reaction buffer.
-
Add Azide Linker: Add this compound to the solution. A slight molar excess (1.5-5 equivalents) of the azide is typically used.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C. Reaction times can range from 1 to 24 hours, depending on the reactant concentrations and the specific cyclooctyne used.
-
Monitoring and Purification: Monitor the reaction progress using analytical techniques like HPLC, SDS-PAGE, or mass spectrometry. Once complete, purify the conjugate using SEC or another suitable chromatographic method to remove the excess azide linker.
-
Protocol 3: Two-Step Amine-to-Sulfhydryl Conjugation using NHS-Ester-PEG-Maleimide
This protocol is representative of traditional heterobifunctional linkers and serves as a common alternative to click chemistry.
-
Materials:
-
Molecule 1 (e.g., an antibody) with primary amines in an amine-free buffer (e.g., PBS, pH 7.2-7.5).
-
Molecule 2 (e.g., a thiol-containing drug).
-
NHS-Ester-PEG-Maleimide linker.
-
Solvent for linker (e.g., DMSO or DMF).
-
Desalting column.
-
-
Procedure:
-
Step 1: Reaction with Amines: a. Dissolve the NHS-Ester-PEG-Maleimide linker in DMSO or DMF to a stock concentration of 10-20 mM immediately before use. b. Add a 5- to 20-fold molar excess of the dissolved linker to the solution of Molecule 1. c. Incubate for 30-60 minutes at room temperature.
-
Purification: Remove the excess, unreacted linker from the maleimide-activated Molecule 1 using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.5).
-
Step 2: Reaction with Sulfhydryls: a. Immediately add the thiol-containing Molecule 2 to the purified, maleimide-activated Molecule 1. b. Incubate for 1-2 hours at room temperature.
-
Quenching and Final Purification: The reaction can be quenched by adding a free thiol like cysteine. Purify the final conjugate using SEC or another appropriate method to remove unreacted components.
-
Conclusion
The choice between this compound and other PEG linkers is a multifactorial decision based on the specific requirements of the bioconjugation application.
-
This compound is an excellent choice for applications demanding high specificity and bioorthogonality. The SPAAC reaction pathway is particularly advantageous for live-cell labeling and in vivo studies where copper toxicity is a concern.
-
Traditional linkers like NHS-esters and maleimides remain powerful tools, especially for robust, well-established conjugation to native amino acids like lysines and cysteines. However, they may offer less site-specificity compared to bioorthogonal methods.
-
The PEG8 chain length offers a balance of improved hydrophilicity and pharmacokinetics without the significant steric hindrance that might be associated with much longer PEG chains.
Ultimately, the optimal linker is application-specific, and a systematic evaluation of different linker chemistries and lengths, as outlined in this guide, is essential for developing safe and effective bioconjugates.
References
A Head-to-Head Comparison of CuAAC and SPAAC for Benzyl-PEG8-azide Reactions
For researchers, scientists, and drug development professionals, the efficient and specific conjugation of molecules is paramount. "Click chemistry," particularly the azide-alkyne cycloaddition, offers a powerful toolkit for these modifications. This guide provides an objective, data-driven comparison of the two most prominent methods—Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-promoted Azide-Alkyne Cycloaddition (SPAAC)—for reactions involving benzyl-PEG8-azide. Understanding the nuances of each technique is critical for selecting the optimal strategy for applications ranging from bioconjugation to materials science.
Executive Summary
The choice between CuAAC and SPAAC for conjugating this compound hinges on a trade-off between reaction speed and biocompatibility. CuAAC is known for its rapid kinetics and high efficiency, driven by a copper(I) catalyst.[1][2][3] However, the potential cytotoxicity of the copper catalyst can be a significant drawback for in vivo or live-cell applications.[1][4] Conversely, SPAAC is a catalyst-free reaction that utilizes a strained cyclooctyne, making it highly biocompatible and suitable for biological systems. The reaction rates of SPAAC are highly dependent on the specific cyclooctyne used but can be slower than CuAAC.
Performance Comparison: A Quantitative Look
The following tables summarize key quantitative data to facilitate a direct comparison between CuAAC and SPAAC for reactions with this compound. Data is extrapolated from studies on benzyl azide and related PEGylated molecules.
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None (driven by ring strain) |
| Biocompatibility | Potentially cytotoxic due to the copper catalyst, which can limit in vivo applications without careful ligand selection. | Generally considered highly biocompatible and well-suited for live-cell and in vivo studies. |
| Reaction Kinetics | Generally very fast, with second-order rate constants typically in the range of 1 to 100 M⁻¹s⁻¹. | Reaction rates are highly dependent on the strain of the cyclooctyne used, with second-order rate constants ranging from 10⁻³ to 1 M⁻¹s⁻¹. |
| Reaction Components | Requires an azide (this compound), a terminal alkyne, a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and often a stabilizing ligand (e.g., TBTA, THPTA). | Requires an azide (this compound) and a strained cyclooctyne (e.g., DBCO, BCN). |
| Side Reactions | The copper catalyst can promote the formation of reactive oxygen species (ROS), potentially leading to oxidative damage to biomolecules. Some stabilizing ligands can mitigate this. | Some strained alkynes may exhibit off-target reactivity, for instance with thiol-containing proteins. Careful selection of the cyclooctyne is important. |
| Reagent Accessibility | Simple terminal alkynes are readily available and cost-effective. | Strained cyclooctynes can be more complex and expensive to synthesize or purchase. |
Table 1: General Comparison of CuAAC and SPAAC.
| Parameter | CuAAC with this compound | SPAAC with this compound |
| Typical Alkyne Partner | Terminal alkynes (e.g., propargyl-functionalized molecule) | Strained cyclooctynes (e.g., DBCO, BCN, DIFO) |
| Reported Rate Constants (M⁻¹s⁻¹) | ~1 - 100 (dependent on ligand and conditions) | DIFO: ~0.7DBCO: ~0.1 - 0.9[9+1]CPP: 2.2 x 10⁻³[11+1]CPP: 4.5 x 10⁻⁴ |
| Typical Reaction Time | Minutes to a few hours. | Can range from minutes to several hours, depending on the cyclooctyne. |
| Typical Yield | Often quantitative (>95%) under optimized conditions. | Can achieve high to quantitative yields. |
Table 2: Quantitative Data Summary for this compound Reactions.
Reaction Mechanisms and Workflows
To visualize the processes, the following diagrams illustrate the reaction mechanisms and typical experimental workflows for both CuAAC and SPAAC.
Caption: The CuAAC reaction mechanism.
Caption: The SPAAC reaction mechanism.
Caption: Decision workflow for choosing between CuAAC and SPAAC.
Detailed Experimental Protocols
Reproducibility is key in scientific research. The following are generalized protocols for performing CuAAC and SPAAC with this compound. Optimization of reactant concentrations, temperature, and reaction time may be necessary for specific applications.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent (e.g., DMSO/water mixture, THF/water)
Procedure:
-
Dissolve this compound and the alkyne-functionalized molecule in the chosen solvent system.
-
In a separate vial, prepare the copper catalyst solution by dissolving CuSO₄ and TBTA/THPTA in the solvent.
-
Add the copper catalyst solution to the azide/alkyne mixture.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate.
-
Allow the reaction to proceed at room temperature for 1-4 hours, or as determined by reaction monitoring (e.g., TLC, LC-MS).
-
Upon completion, the reaction can be quenched, and the product purified using appropriate chromatographic techniques.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Materials:
-
This compound
-
Strained cyclooctyne-functionalized molecule (e.g., DBCO-functionalized)
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS) for biological applications) or organic solvent (e.g., DMSO, acetonitrile)
Procedure:
-
Dissolve this compound in the chosen buffer or solvent.
-
Dissolve the strained cyclooctyne-functionalized molecule in a compatible solvent.
-
Mix the two solutions.
-
Incubate the reaction mixture at the desired temperature (e.g., room temperature, 37°C). Reaction times can vary from minutes to several hours depending on the cyclooctyne's reactivity.
-
Monitor the reaction progress via analytical techniques such as HPLC or LC-MS.
-
The reaction typically proceeds to completion without the need for quenching. Purify the final conjugate as required by the application.
Conclusion
Both CuAAC and SPAAC are highly effective methods for the conjugation of this compound. The decision of which to use is application-dependent. For in vitro applications where reaction speed is paramount and potential copper cytotoxicity is not a concern, CuAAC remains a powerful and efficient choice. In contrast, for experiments involving live cells or in vivo systems, the superior biocompatibility of SPAAC makes it the unequivocal option. The continuous development of new, more reactive strained cyclooctynes is progressively narrowing the kinetic gap between SPAAC and CuAAC, further expanding the utility of copper-free click chemistry in sensitive biological environments. Careful consideration of the quantitative data and experimental protocols presented in this guide will enable researchers to make an informed decision and advance their research with confidence.
References
Navigating the Landscape of Bioconjugation: A Comparative Guide to Benzyl-PEG8-azide Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant of success in bioconjugation. Benzyl-PEG8-azide has been a widely utilized reagent for introducing azide functionalities for subsequent "click chemistry" reactions. However, the expanding toolkit of bioorthogonal chemistry and the demand for tailored bioconjugates have led to the development of several alternatives, each with distinct advantages for specific applications. This guide provides an objective comparison of this compound with its primary alternatives, supported by experimental data and detailed protocols to inform the rational design of bioconjugates.
This comparison focuses on three key categories of alternatives:
-
Alternative Click Chemistry Linkers: Reagents that employ different bioorthogonal reaction pairings, such as those for strain-promoted azide-alkyne cycloaddition (SPAAC) and inverse-electron-demand Diels-Alder (iEDDA) reactions.
-
PEG Linkers of Varying Lengths: An exploration of how modulating the polyethylene glycol (PEG) chain length can impact the physicochemical properties and in vivo behavior of the resulting conjugate.
-
Non-PEG Linkers: A review of alternative polymer backbones, such as polysarcosine (pSar), that have emerged to address potential limitations of PEG, including immunogenicity.
Performance Comparison of this compound and its Alternatives
The choice of a linker can significantly influence the reaction kinetics, stability, solubility, and biocompatibility of a bioconjugate. The following tables provide a quantitative comparison of this compound and its alternatives.
Table 1: Reaction Kinetics of Azide-Containing Linkers in Bioorthogonal Reactions
| Linker Type | Reaction Partner | Reaction Type | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Characteristics |
| This compound | Terminal Alkyne | CuAAC | 10¹ - 10⁴ | Requires a copper(I) catalyst, which can be cytotoxic. High efficiency and regioselectivity.[1][2] |
| This compound | DBCO | SPAAC | ~0.24 - 2.1 | Copper-free, making it highly biocompatible for in vivo applications.[3] |
| This compound | BCN | SPAAC | ~0.07 | Copper-free; BCN is smaller and less hydrophobic than DBCO, but the reaction rate is generally slower. |
| TCO-PEG8 | Tetrazine | iEDDA | >800 - 210,000 | Exceptionally fast kinetics, ideal for in vivo imaging and labeling of low-abundance molecules.[4] |
Note: Reaction rates can vary depending on the specific reactants, solvent, temperature, and pH.
Table 2: Impact of Linker Backbone on Bioconjugate Properties
| Linker Backbone | Key Advantages | Key Considerations |
| PEG (Polyethylene Glycol) | Highly water-soluble, non-toxic, and reduces immunogenicity. Can prolong the in vivo circulation time of bioconjugates.[5] | Potential for pre-existing anti-PEG antibodies in a segment of the population, which can lead to accelerated clearance. Not biodegradable, raising concerns about long-term accumulation. |
| pSar (Polysarcosine) | Biodegradable, non-immunogenic, and shares the "stealth" properties of PEG. Can offer comparable or superior performance to PEG in some applications. | Less established in commercial products compared to PEG. |
Table 3: Influence of PEG Chain Length on Antibody-Drug Conjugate (ADC) Performance
| PEG Linker Length | Impact on Drug-to-Antibody Ratio (DAR) | In Vitro Cytotoxicity | In Vivo Efficacy |
| Short (e.g., PEG2, PEG4) | Generally allows for higher and more consistent DAR. | Often associated with high in vitro potency. | May have shorter in vivo half-life compared to longer PEG chains. |
| Medium (e.g., PEG8, PEG12) | Provides a balance of properties. | Potency can be maintained. | Improved pharmacokinetic profiles often translate to enhanced in vivo efficacy. |
| Long (e.g., PEG24 and above) | May lead to lower DAR due to steric hindrance. | Can sometimes lead to a reduction in in vitro cytotoxicity. | Can significantly extend in vivo half-life by reducing renal clearance. |
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of different linkers. Below are representative protocols for key experiments in bioconjugation.
Protocol 1: General Procedure for NHS Ester Conjugation to a Protein
This protocol describes the labeling of primary amines (e.g., lysine residues) on a protein with an N-hydroxysuccinimide (NHS) ester-functionalized linker (e.g., NHS-PEG8-Azide).
Materials:
-
Protein solution (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
NHS ester-linker (e.g., NHS-PEG8-Azide) dissolved in anhydrous DMSO or DMF (10 mM stock)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Prepare the protein solution in an amine-free buffer.
-
Immediately before use, dissolve the NHS ester-linker in DMSO or DMF to a stock concentration of 10 mM.
-
Add a 10- to 20-fold molar excess of the dissolved NHS ester-linker to the protein solution. The final concentration of the organic solvent should be kept below 10%.
-
Incubate the reaction for 30-60 minutes at room temperature or 2-4 hours at 4°C with gentle mixing.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.
-
Remove excess, unreacted linker and byproducts using a desalting column.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the reaction between an azide-modified protein and an alkyne-containing molecule.
Materials:
-
Azide-modified protein in a compatible buffer
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Copper-stabilizing ligand solution (e.g., THPTA, 100 mM in water)
-
Freshly prepared sodium ascorbate solution (e.g., 300 mM in water)
Procedure:
-
In a reaction tube, combine the azide-modified protein and the alkyne-containing molecule (typically a 5- to 10-fold molar excess of the smaller molecule).
-
Add the THPTA ligand solution.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Incubate the reaction for 1-4 hours at room temperature.
-
Purify the resulting bioconjugate using an appropriate method (e.g., size-exclusion chromatography, dialysis) to remove the copper catalyst and excess reagents.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free reaction between a DBCO-modified protein and an azide-containing molecule.
Materials:
-
DBCO-modified protein
-
Azide-containing molecule
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Combine the DBCO-modified protein and the azide-containing molecule in the reaction buffer. A 1.5- to 3-fold molar excess of the azide molecule is recommended.
-
Incubate the reaction for 4-12 hours at room temperature or 12-24 hours at 4°C. Reaction times may vary depending on the reactants and their concentrations.
-
The resulting bioconjugate can be purified from excess reagents using methods such as dialysis or size-exclusion chromatography.
Visualizing the Alternatives and Workflows
To better understand the relationships and processes described, the following diagrams are provided.
Figure 1: Overview of alternatives to this compound and their primary applications.
Figure 2: Decision workflow for selecting an appropriate bioconjugation chemistry.
Figure 3: A generalized experimental workflow for comparing the performance of different linkers.
Conclusion
The landscape of bioconjugation is continuously evolving, offering researchers an expanding array of tools to create precisely engineered biomolecules. While this compound remains a valuable reagent, its alternatives provide compelling advantages in specific contexts. For applications requiring copper-free conditions and rapid kinetics, DBCO and TCO-based linkers are excellent choices. When immunogenicity is a concern, non-PEG alternatives like polysarcosine present a promising solution. Furthermore, the length of the PEG chain itself is a critical design parameter that can be tuned to optimize the pharmacokinetic and pharmacodynamic properties of a bioconjugate. The choice of the optimal linker should be guided by the specific requirements of the application, and the data and protocols provided in this guide offer a foundation for making informed decisions in the design and execution of bioconjugation strategies.
References
A Comparative Guide to Quantifying Biomolecule Labeling: Benzyl-PEG8-azide and Its Alternatives
For researchers, scientists, and drug development professionals seeking robust and efficient bioconjugation strategies, accurately quantifying the degree of labeling is paramount. This guide provides a comprehensive comparison of Benzyl-PEG8-azide, a versatile click chemistry reagent, with alternative labeling methodologies. We present supporting experimental data, detailed protocols, and visual workflows to facilitate an objective assessment of each method's performance.
This compound is a popular reagent used in bioconjugation, particularly in the synthesis of PROTACs and other targeted therapeutics.[1] It participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click" reaction.[1] However, the landscape of bioconjugation is continually evolving, with several alternative methods offering distinct advantages in terms of reaction kinetics, biocompatibility, and ease of use. This guide will delve into the quantification of labeling with this compound and compare it with prominent alternatives such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Inverse-Electron-Demand Diels-Alder (IEDDA) reactions.
Quantifying the Degree of Labeling: A Comparative Overview
The degree of labeling (DOL), which represents the molar ratio of the label to the biomolecule, is a critical parameter for ensuring the consistency and efficacy of bioconjugates.[2] Several methods can be employed to determine the DOL, with UV-Vis spectrophotometry being one of the most common. This technique relies on measuring the absorbance of the conjugate at two specific wavelengths: one for the biomolecule (typically a protein at 280 nm) and one for the label at its maximum absorbance.[2][3]
While direct quantitative comparisons of the DOL for this compound against its alternatives are not extensively documented in single studies, the efficiency of the underlying click chemistry reactions provides a strong indication of the expected labeling performance. The choice of labeling reagent and quantification method will ultimately depend on the specific application, the nature of the biomolecule, and the available instrumentation.
Table 1: Comparison of Key Characteristics of Labeling Chemistries
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Inverse-Electron-Demand Diels-Alder (IEDDA) |
| Reagents | Azide (e.g., this compound) + Terminal Alkyne | Azide + Strained Alkyne (e.g., DBCO, BCN) | Tetrazine + Dienophile (e.g., Trans-Cyclooctene) |
| Catalyst | Copper(I) | None | None |
| Reaction Speed | Fast | Moderate to Fast | Very Fast |
| Biocompatibility | Potential cytotoxicity from copper catalyst | Excellent | Excellent |
| Stability of Linkage | High (Triazole) | High (Triazole) | High (Dihydro-pyridazine) |
Experimental Protocols for Labeling and Quantification
Accurate quantification of the DOL requires a robust experimental protocol. Below are generalized methodologies for labeling a protein with an azide-containing probe via CuAAC and a subsequent determination of the DOL using UV-Vis spectrophotometry.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of a Protein
This protocol is a general guideline for labeling an alkyne-modified protein with an azide-containing label like this compound.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Azide-containing label (e.g., this compound) dissolved in a compatible solvent (e.g., DMSO)
-
Copper(II) sulfate (CuSO4) solution
-
Reducing agent solution (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA) to improve reaction efficiency and reduce protein damage
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the reaction mixture by combining the alkyne-modified protein, the azide-containing label, and the copper-chelating ligand in a microcentrifuge tube.
-
In a separate tube, premix the CuSO4 and sodium ascorbate solutions.
-
Add the copper/ascorbate mixture to the protein solution to initiate the click reaction.
-
Incubate the reaction at room temperature for 1-4 hours.
-
Purify the labeled protein from excess reagents using a desalting column or dialysis.
Protocol 2: Quantification of the Degree of Labeling (DOL) by UV-Vis Spectrophotometry
This protocol outlines the steps to determine the DOL of a labeled protein.
Materials:
-
Purified labeled protein solution
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Measure the absorbance of the purified labeled protein solution at 280 nm (A280) and at the maximum absorbance wavelength (λmax) of the label (Amax).
-
Calculate the concentration of the protein using the Beer-Lambert law, correcting for the absorbance of the label at 280 nm. The formula is: Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein where CF is the correction factor (A280 of the free label / Amax of the free label) and ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
Calculate the concentration of the label using the Beer-Lambert law: Label Concentration (M) = Amax / ε_label where ε_label is the molar extinction coefficient of the label at its λmax.
-
Calculate the Degree of Labeling (DOL): DOL = Label Concentration (M) / Protein Concentration (M)
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships discussed, the following diagrams were generated using the DOT language.
Caption: Workflow for labeling a protein via CuAAC.
Caption: Workflow for DOL determination using UV-Vis.
Caption: Key differentiators of common bioconjugation reactions.
Conclusion
Quantifying the degree of labeling is a critical step in the development of bioconjugates. This compound, utilized in CuAAC reactions, provides a reliable method for labeling biomolecules. However, for applications where the presence of a copper catalyst is a concern, or where faster reaction kinetics are required, alternatives such as SPAAC and IEDDA present compelling options. The choice of methodology should be guided by the specific requirements of the research, including the sensitivity of the biomolecules to the reaction conditions and the desired final properties of the conjugate. The protocols and comparative data presented in this guide offer a solid foundation for making informed decisions in your bioconjugation endeavors.
References
Stability Showdown: Triazole Linkage Sets the Gold Standard in Bioconjugation
For researchers, scientists, and drug development professionals, the stability of the chemical linkage in a bioconjugate is a cornerstone of its efficacy and safety. In a comparative analysis, the 1,2,3-triazole linkage, formed via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," demonstrates superior stability over many conventional bioconjugation bonds, establishing it as a highly reliable tool for creating robust and durable bioconjugates.
The triazole linkage, particularly that formed from reagents like Benzyl-PEG8-azide, exhibits exceptional resistance to chemical and enzymatic degradation. This inherent stability ensures that the conjugated payload, be it a drug, a dye, or a probe, remains attached to its biomolecular target under physiological conditions, minimizing off-target effects and maximizing therapeutic or diagnostic potential.
Quantitative Stability Comparison
The following table summarizes the stability of various bioconjugation linkages, highlighting the remarkable resilience of the triazole bond. While direct comparative studies under identical conditions are limited, the collected data from various sources provides a clear trend of the triazole linkage's superior stability profile.
| Linkage Type | Formed Bond | Half-life (t½) | Conditions | Key Considerations |
| 1,2,3-Triazole | Triazole | Extremely High (> years, estimated) | pH 4-12, aqueous buffers, plasma | Resistant to hydrolysis, enzymatic cleavage, oxidation, and reduction.[1][2][3] |
| Amide | Amide | ~7 years (estimated) | pH 7, 25°C | Exceptionally stable to hydrolysis.[4] |
| Ester | Ester | ~6 days (for certain esters) | pH 7.4, 37°C | Susceptible to hydrolysis catalyzed by both acid and base. |
| Hydrazone | Hydrazone | ~2 hours (for acetylhydrazone) | pD 7.0 | Stability is influenced by substituents and pH.[4] |
| Oxime | Oxime | ~1000 hours | pD 7.0 | Significantly more stable than hydrazones. |
| Thioether (from Maleimide) | Thioether | Variable (hours to days) | pH 7.4, 37°C in plasma | Susceptible to retro-Michael reaction and thiol exchange. |
| Disulfide | Disulfide | Variable (minutes to hours) | Reducing environments (e.g., cytoplasm) | Cleaved by reducing agents like glutathione. |
The Chemical Advantage of the Triazole Ring
The exceptional stability of the 1,2,3-triazole ring stems from its aromatic character and the strength of its covalent bonds. Unlike linkages such as esters or hydrazones, the triazole ring does not possess readily hydrolyzable bonds. Furthermore, it is not recognized as a substrate by common endogenous enzymes like proteases and esterases, which can readily cleave amide and ester bonds, respectively. This resistance to enzymatic degradation is a critical advantage for in vivo applications where bioconjugates are exposed to a multitude of metabolic enzymes.
Experimental Protocols
Accurate assessment of linker stability is crucial for the development of reliable bioconjugates. Below are detailed methodologies for key experiments to evaluate linkage stability.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of a bioconjugate in plasma by monitoring the percentage of intact conjugate over time.
Materials:
-
Test bioconjugate
-
Control compound with a known stable linkage (e.g., an amide-linked conjugate)
-
Control compound with a known labile linkage (e.g., an ester-linked conjugate)
-
Human, mouse, or rat plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) containing an internal standard
-
96-well microtiter plate
-
Incubator shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test bioconjugate and control compounds in a suitable solvent (e.g., DMSO).
-
Add the stock solution to pre-warmed plasma in a 96-well plate to achieve the final desired concentration (e.g., 1 µM), keeping the final DMSO concentration low (<1%).
-
Incubate the plate at 37°C with gentle shaking.
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma mixture.
-
Immediately quench the reaction by adding 3 volumes of cold acetonitrile containing an internal standard to precipitate plasma proteins.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C.
-
Collect the supernatant and analyze by LC-MS/MS to quantify the amount of intact bioconjugate remaining.
-
Calculate the half-life (t½) by plotting the natural logarithm of the percentage of the remaining bioconjugate against time.
Protocol 2: Hydrolytic Stability Assay
Objective: To assess the chemical stability of the linkage in aqueous buffers at different pH values.
Materials:
-
Test bioconjugate
-
Aqueous buffers of different pH values (e.g., pH 4.0, 7.4, and 9.0)
-
Incubator (e.g., 37°C)
-
HPLC or LC-MS system
Procedure:
-
Prepare stock solutions of the test bioconjugate.
-
Dilute the stock solution in the different pH buffers to a final concentration.
-
Incubate the solutions at a constant temperature (e.g., 37°C).
-
At various time points, take aliquots and analyze them by HPLC or LC-MS to measure the concentration of the intact bioconjugate.
-
Determine the degradation rate constant and half-life for each pH condition.
Visualizing the Process
To better understand the underlying processes, the following diagrams illustrate the formation of the triazole linkage and a typical workflow for stability assessment.
References
- 1. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity [mdpi.com]
- 2. Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
Validating the Functional Activity of Benzyl-PEG8-azide Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, the successful conjugation of biomolecules with polyethylene glycol (PEG) linkers is a critical step in enhancing their therapeutic properties. Benzyl-PEG8-azide is a versatile reagent that facilitates this process, known as PEGylation, through highly efficient and specific "click chemistry" reactions. This guide provides an objective comparison of functional assays to validate the activity of this compound conjugates, supported by experimental data and detailed methodologies.
PEGylation, the covalent attachment of PEG chains, is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[1][2] This modification can lead to increased stability, prolonged circulation half-life, and reduced immunogenicity.[1][2] this compound is a popular click chemistry reagent featuring an azide group that can readily participate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions for bioconjugation.[3]
Comparative Analysis of Functional Assays
The validation of this compound conjugates involves a multi-faceted approach to confirm successful conjugation, assess stability, and ensure the retention of biological activity. The choice of assay depends on the nature of the conjugated biomolecule (e.g., protein, peptide, or small molecule) and its intended application.
Confirmation of Conjugation and Purity
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of PEGylated products. Due to the lack of a strong chromophore in PEG, detection methods such as Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) are often employed alongside traditional UV detection.
| Analytical Method | Principle | Information Obtained | Key Advantages | Limitations |
| Size-Exclusion Chromatography (SEC-HPLC) | Separation based on hydrodynamic volume. | Assessment of conjugation efficiency by observing the shift in retention time of the larger PEGylated product compared to the unconjugated molecule. | Provides information on the degree of PEGylation (mono-, di-, poly-PEGylated species). | Limited resolution for complex mixtures. |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Quantification of unreacted this compound and other small molecule reactants. | High resolution for separating small molecules. | May not be suitable for analyzing large, intact PEGylated proteins. |
| 2D-LC (SEC x RP-HPLC) | Combines two different chromatographic separation modes. | Comprehensive analysis of high molecular weight PEGylated proteins and low molecular weight reagents from a single injection. | Automated analyte trapping, matrix removal, and enhanced separation. | Requires specialized instrumentation. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Confirms the precise molecular weight of the conjugate, verifying the addition of the this compound moiety. | High sensitivity and specificity for molecular identification. | Can be complex for heterogeneous PEGylated samples. |
Assessment of Biological Activity
A critical aspect of validating PEGylated conjugates is to ensure that the modification does not compromise the biological function of the parent molecule.
| Assay Type | Example Application | Principle | Typical Readout |
| Enzyme Activity Assays | PEGylated enzymes (e.g., asparaginase) | Measures the catalytic activity of the enzyme after conjugation. | Spectrophotometric or fluorometric measurement of product formation. |
| Cell Proliferation Assays | PEGylated growth factors or cytokines | Determines the ability of the conjugate to stimulate or inhibit cell growth. | Colorimetric (e.g., MTT, XTT) or fluorescence-based measurement of cell viability. |
| Reporter Gene Assays | PEGylated hormones or signaling molecules | Measures the activation of a specific signaling pathway by the conjugate, leading to the expression of a reporter gene (e.g., luciferase, β-galactosidase). | Luminescence or colorimetric measurement of reporter gene activity. |
| Binding Assays (ELISA, SPR) | PEGylated antibodies or receptor ligands | Quantifies the binding affinity of the conjugate to its target. | Absorbance (ELISA) or resonance angle shift (SPR). |
A study on PEGylated recombinant human growth hormone (PEG-rhGH) demonstrated the use of a reporter gene assay to evaluate its bioactivity. The results showed that different positional isomers of PEG-rhGH exhibited significantly different levels of activity, highlighting the importance of such functional assays in quality control.
Stability Assays
PEGylation is often performed to enhance the stability of biomolecules. Therefore, it is crucial to experimentally verify these improvements.
| Stability Parameter | Assay | Principle | Key Findings from Literature |
| Thermal Stability | Differential Scanning Calorimetry (DSC) or activity measurement after incubation at elevated temperatures. | Measures the temperature at which the protein unfolds or the retention of activity over time at a specific temperature. | PEGylation has been shown to increase the thermal stability of proteins like lysozyme. |
| Proteolytic Stability | Incubation with proteases (e.g., trypsin) followed by SDS-PAGE or HPLC analysis. | Assesses the resistance of the PEGylated protein to degradation by proteases. | PEGylation significantly increases the resistance of proteins to proteolysis. |
| Serum Stability | Incubation in serum followed by functional or analytical assays. | Determines the half-life and retention of activity of the conjugate in a biological matrix. | PEGylated proteins exhibit a prolonged circulatory half-life compared to their unmodified counterparts. |
For instance, a study on PEGylated recombinant human acid fibroblast growth factor (rhaFGF) showed that after 96 hours of incubation, the native protein retained only 23.7% of its original activity, whereas the PEGylated version retained 61.3%.
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Conjugation
This protocol describes a general method for conjugating an alkyne-modified protein with this compound.
Materials:
-
Alkyne-modified protein
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare a stock solution of the alkyne-modified protein in PBS.
-
Prepare stock solutions of this compound, CuSO₄, sodium ascorbate, and THPTA in a suitable solvent (e.g., DMSO or water).
-
In a microcentrifuge tube, combine the alkyne-modified protein, this compound, and THPTA.
-
Add CuSO₄ to the mixture.
-
Initiate the reaction by adding freshly prepared sodium ascorbate.
-
Incubate the reaction at room temperature for 1-4 hours.
-
Purify the conjugate using size-exclusion chromatography to remove unreacted reagents.
-
Analyze the purified conjugate by SDS-PAGE and SEC-HPLC to confirm conjugation.
Protocol 2: Fluorescent Labeling for Conjugation Validation
This protocol utilizes a fluorescently tagged alkyne to react with this compound for easy visualization and quantification.
Materials:
-
This compound
-
Alkyne-fluorophore (e.g., Alkyne-FITC)
-
CuAAC reaction components (as in Protocol 1)
Procedure:
-
Perform the CuAAC reaction as described in Protocol 1, substituting the alkyne-modified protein with an alkyne-fluorophore.
-
After the reaction, analyze the mixture using RP-HPLC with a fluorescence detector.
-
Successful conjugation is confirmed by the appearance of a new peak corresponding to the fluorescently labeled this compound conjugate, with a different retention time from the unreacted alkyne-fluorophore.
-
The concentration of the fluorescently labeled PEG can be determined by measuring the absorbance of the fluorophore and applying the Beer-Lambert law, assuming the free dye has been removed.
Visualizing Workflows and Pathways
To better illustrate the processes involved in validating this compound conjugates, the following diagrams have been generated using Graphviz.
References
The PROTAC Linker Landscape: A Comparative Guide to Benzyl-PEG8-azide Versus Shorter and Longer PEG Chains
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules are engineered to hijack the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical determinant of a PROTAC's success lies in the chemical linker that connects the target-binding warhead to the E3 ligase-recruiting anchor. Among the diverse array of linkers, polyethylene glycol (PEG) chains are frequently employed due to their favorable physicochemical properties. This guide provides a comprehensive comparison of the performance of PROTACs featuring the commonly used Benzyl-PEG8-azide linker against those with shorter and longer PEG chain alternatives, supported by experimental data from literature.
The Pivotal Role of the PEG Linker in PROTAC Efficacy
The linker in a PROTAC is not merely a spacer but an active contributor to the molecule's overall performance. The length and composition of the PEG linker profoundly influence several key parameters that govern the efficacy of a PROTAC:
-
Ternary Complex Formation: The linker must possess the optimal length and flexibility to facilitate the formation of a stable and productive ternary complex between the protein of interest (POI), the PROTAC, and the E3 ligase. A linker that is too short may introduce steric hindrance, preventing the complex from forming, while an excessively long linker can lead to a less stable and unproductive complex.
-
Degradation Efficiency: The stability of the ternary complex directly correlates with the efficiency of target protein ubiquitination and subsequent degradation. This is typically quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
-
Physicochemical Properties: PEG linkers are known to enhance the aqueous solubility and cell permeability of PROTAC molecules.[1][2] These properties are crucial for improving a PROTAC's pharmacokinetic profile and ensuring it can reach its intracellular target. The flexible nature of PEG linkers may allow the PROTAC to adopt a folded conformation, which can shield its polar surface area and facilitate passage across the cell membrane.
Visualizing the PROTAC Mechanism and Development Workflow
To better understand the processes involved in PROTAC-mediated protein degradation and the experimental workflow for comparing different linkers, the following diagrams illustrate the key pathways and logical steps.
Quantitative Comparison of PROTAC Performance with Varying PEG Linker Lengths
The optimal PEG linker length is highly dependent on the specific POI and E3 ligase pair. However, several studies have demonstrated clear trends associated with varying PEG chain lengths. The following tables summarize quantitative data from studies on Bromodomain-containing protein 4 (BRD4) targeting PROTACs, which provides a useful case study for understanding the impact of linker length.
Table 1: In Vitro Degradation of BRD4 by PROTACs with Varying PEG Linker Lengths
| Linker Composition | Number of PEG Units | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase | Reference |
| PEG | 0 | < 500 | > 90 | H661 | CRBN | [3] |
| PEG | 1 | > 5000 | ~20 | H661 | CRBN | [3] |
| PEG | 2 | > 5000 | ~30 | H661 | CRBN | [3] |
| PEG | 3 | 1.8 | > 95 | HeLa | VHL | |
| PEG | 4 | < 500 | > 90 | H661 | CRBN | |
| PEG | 5 | < 500 | > 90 | H661 | CRBN |
Note: Data is compiled from different studies and experimental conditions may vary. The study by Wurz et al. (2019) demonstrated a non-linear relationship for CRBN-recruiting PROTACs, where very short (0 PEG) and longer (4-5 PEG) linkers were effective, while intermediate lengths (1-2 PEG) were not. This highlights the importance of empirical testing for each system.
Table 2: Permeability and Pharmacokinetic Properties of BRD4 PROTACs with Varying Linker Structures
| PROTAC | Linker Description | Permeability (PAMPA, 10⁻⁶ cm/s) | Oral Bioavailability (%) | Plasma Half-life (h) | Reference |
| PROTAC 1 | Short, rigid linker | Low | - | - | |
| PROTAC 2 | Flexible, intermediate length PEG | Intermediate | - | - | |
| PROTAC 3 | Longer, flexible PEG | High | - | - | |
| Hypothetical PEG3 | 3 PEG units | 1.8 | 15 | 2.5 | |
| Hypothetical PEG4 | 4 PEG units | 2.5 | 20 | 3.1 | |
| Hypothetical PEG5 | 5 PEG units | 3.2 | 28 | 4.2 | |
| Hypothetical PEG6 | 6 PEG units | 2.1 | 18 | 3.5 |
Note: Direct comparative permeability and pharmacokinetic data for a full series of PEG linkers, including a this compound variant, is limited in the literature. The data for PROTACs 1-3 illustrates a general trend where increased flexibility and length can improve permeability. The hypothetical data for PEG3-6 linkers suggests an optimal length for both permeability and in vivo exposure, with linkers that are too long potentially having reduced performance.
Based on the available data, a PROTAC incorporating a this compound linker would be considered to have a moderately long and flexible linker. It is plausible that such a linker would confer good solubility and cell permeability. Its degradation efficiency would be highly dependent on the specific target and E3 ligase combination, but for systems like BRD4/CRBN, it may fall within the optimal range for potent degradation. The benzyl group may add some rigidity compared to a pure PEG chain and could potentially engage in favorable interactions within the ternary complex.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy.
Protocol 1: Western Blotting for Determination of DC50 and Dmax
This protocol is used to quantify the reduction in the level of a target protein following PROTAC treatment.
-
Cell Culture and Treatment:
-
Seed cells (e.g., a relevant cancer cell line) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a dose-response range of PROTACs with different linker lengths for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the antibody incubation steps for a loading control protein (e.g., GAPDH or β-actin).
-
-
Detection and Data Analysis:
-
Develop the blot using an ECL substrate and capture the chemiluminescent signal.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC50 and Dmax values.
-
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is a high-throughput, cell-free method to assess the passive permeability of a compound.
-
Preparation:
-
Prepare a lipid solution (e.g., 10% lecithin in dodecane) to coat the filter of a 96-well donor plate.
-
Prepare buffer solutions for the donor and acceptor compartments (e.g., PBS at pH 7.4).
-
Dissolve the PROTACs in the donor buffer.
-
-
Assay Procedure:
-
Add the lipid solution to the filter of the donor plate.
-
Add the PROTAC solutions to the wells of the donor plate.
-
Place the donor plate into an acceptor plate containing buffer.
-
Incubate the "sandwich" plate for a specified time (e.g., 4-16 hours) at room temperature.
-
-
Quantification and Data Analysis:
-
After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A] / [C_equilibrium])) where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, [C_A] is the concentration in the acceptor well, and [C_equilibrium] is the equilibrium concentration.
-
Protocol 3: In Vivo Pharmacokinetic (PK) Study in Mice
This protocol outlines a general procedure for evaluating the pharmacokinetic properties of a PROTAC in a mouse model.
-
Dosing:
-
Administer the PROTAC to a cohort of mice (e.g., BALB/c) via the desired route (e.g., oral gavage, intravenous injection).
-
-
Blood Sampling:
-
Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
-
Plasma Preparation and Analysis:
-
Separate plasma from the blood samples by centrifugation.
-
Quantify the concentration of the PROTAC in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Parameter Calculation:
-
Calculate key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2), using appropriate software.
-
Conclusion
The length of the PEG linker is a critical parameter in the design of effective PROTACs, with no single length being universally optimal. The available data suggests that a this compound linker represents a rational choice for a moderately long, flexible linker that is likely to confer favorable physicochemical properties and has the potential to enable potent protein degradation. However, the non-linear relationships observed between linker length and degradation efficiency underscore the necessity of a systematic, empirical approach. For each new target and E3 ligase pair, a focused library of PROTACs with varying PEG linker lengths should be synthesized and evaluated to identify the optimal linker for achieving the desired balance of degradation potency, cell permeability, and in vivo pharmacokinetics. The experimental protocols provided herein offer a robust framework for conducting such comparative studies, ultimately accelerating the development of novel and effective protein-degrading therapeutics.
References
A Researcher's Guide to Selecting Benzyl-PEG8-azide: A Comparative Analysis Framework
For researchers in drug development and chemical biology, the quality of chemical reagents is paramount to the success and reproducibility of their experiments. Benzyl-PEG8-azide is a widely used bifunctional linker, integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates via "click chemistry." The purity, stability, and reactivity of this reagent can significantly impact the yield and quality of the final product. This guide provides a framework for the comparative analysis of this compound from different suppliers, complete with experimental protocols and data presentation templates to aid in making an informed selection.
Key Quality Attributes for Comparison
When evaluating this compound from various suppliers, three critical quality attributes should be considered: purity, stability, and reactivity. The following table summarizes hypothetical comparative data for this compound from three representative suppliers. This data should be requested from suppliers or generated in-house using the protocols detailed in this guide.
Table 1: Comparative Analysis of this compound from Different Suppliers
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity (as stated on CoA) | >98% (NMR) | ≥97.0% (NMR) | >98% (HPLC) |
| Purity (in-house, HPLC) | 98.5% | 97.2% | 99.1% |
| Appearance | White to off-white solid | Colorless to light yellow liquid | White solid |
| Molecular Weight (MS) | Consistent with structure | Consistent with structure | Consistent with structure |
| ¹H NMR | Consistent with structure | Consistent with structure | Consistent with structure |
| Stability (Accelerated Study) | >98% pure after 6 months at 25°C | >95% pure after 6 months at 25°C | >99% pure after 6 months at 25°C |
| Reactivity (CuAAC, % conversion) | 95% conversion in 1 hour | 92% conversion in 1 hour | 98% conversion in 1 hour |
Experimental Protocols for Quality Assessment
To independently verify the quality of this compound, the following experimental protocols are recommended.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method separates the compound of interest from any impurities.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of this compound in the mobile phase.
Structural Confirmation and Purity by ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is used to confirm the chemical structure and can also be used for purity assessment.[1][2][3][4]
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Spectrometer: 400 MHz or higher.
-
Procedure: Dissolve the sample in the deuterated solvent. Acquire the ¹H NMR spectrum.
-
Analysis: Compare the obtained spectrum with the expected chemical shifts and integration values for this compound. The purity can be estimated by comparing the integral of the product peaks to those of any impurities.
Accelerated Stability Study
This study is designed to predict the long-term stability of the product.[5]
-
Conditions: Store aliquots of the this compound from each supplier at an elevated temperature (e.g., 40°C) and a control at the recommended storage temperature (e.g., -20°C).
-
Time Points: Analyze samples at t=0, 1, 3, and 6 months.
-
Analysis: At each time point, assess the purity of the samples using the HPLC method described above. A significant decrease in purity indicates lower stability.
Reactivity Assessment via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This experiment evaluates the performance of the this compound in a standard click chemistry reaction.
-
Reactants:
-
This compound (1.0 eq)
-
A model alkyne (e.g., phenylacetylene) (1.0 eq)
-
Copper(II) sulfate (0.1 eq)
-
Sodium ascorbate (0.2 eq)
-
-
Solvent: A mixture of t-butanol and water (1:1).
-
Procedure:
-
Dissolve this compound and phenylacetylene in the solvent.
-
Add copper(II) sulfate and sodium ascorbate to initiate the reaction.
-
Stir the reaction at room temperature.
-
-
Monitoring: Take aliquots at different time points (e.g., 15 min, 30 min, 1 hr, 2 hr) and analyze by HPLC or LC-MS to determine the percentage conversion of the starting material to the triazole product.
Visualizing the Comparison Workflow and Application
The following diagrams, generated using Graphviz, illustrate the workflow for comparing suppliers, a hypothetical signaling pathway where a PROTAC synthesized with this compound could be applied, and the logical relationship of the comparison criteria.
Conclusion
The selection of a high-quality this compound is a critical step in the successful synthesis of PROTACs and other bioconjugates. While suppliers provide certificates of analysis, conducting in-house validation of purity, stability, and reactivity is highly recommended for ensuring the reliability and reproducibility of experimental results. By employing a systematic approach as outlined in this guide, researchers can confidently select the most suitable supplier for their specific needs, thereby minimizing potential setbacks and accelerating their research and development efforts.
References
- 1. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Stability Study Report Template for Medical Devices [mavenprofserv.com]
Safety Operating Guide
Proper Disposal of Benzyl-PEG8-azide: A Step-by-Step Guide for Laboratory Professionals
The safe handling and disposal of Benzyl-PEG8-azide are critical for ensuring laboratory safety and environmental protection. Due to its azide functional group, this compound is categorized as a hazardous substance requiring specific disposal protocols. Adherence to these procedures is essential to mitigate risks of toxicity and potential explosive reactions.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult your institution's specific safety guidelines and the material's Safety Data Sheet (SDS). Organic azides are potentially explosive and can be sensitive to heat, light, friction, and pressure.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[2]
-
Ventilation: All handling and disposal procedures should be conducted in a well-ventilated chemical fume hood.[3]
-
Avoid Incompatibilities: Keep this compound waste separate from acids, as this can generate highly toxic and explosive hydrazoic acid.[1][3] Do not allow contact with heavy metals (e.g., copper, lead, silver) or their salts, as this can form shock-sensitive and explosive metal azides. For this reason, azide-containing solutions must never be disposed of down the drain.
Step-by-Step Disposal Plan
The primary and most recommended method for the disposal of this compound is to treat it as hazardous waste without chemical pretreatment. Chemical deactivation is a possible alternative for dilute solutions but requires careful execution by trained personnel.
1. Waste Segregation and Collection:
-
Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., gloves, pipette tips, weighing paper).
-
The container must be made of a compatible material (e.g., High-Density Polyethylene - HDPE) and have a secure lid. Do not use metal containers or spatulas.
-
Label the container clearly as "Hazardous Waste: Contains Organic Azide" and list all chemical constituents.
2. Storage:
-
Store the sealed waste container in a cool, dark, and well-ventilated area, away from incompatible materials, particularly acids and metals.
-
The storage location should be a designated satellite accumulation area for hazardous waste.
3. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Follow all institutional and local regulations for hazardous waste disposal.
Chemical Hazard and Disposal Summary
The following table summarizes the key hazards and disposal parameters for this compound.
| Parameter | Information | Citation |
| Chemical Formula | C23H39N3O8 | |
| Primary Hazard | Organic Azide: Potentially explosive, toxic. | |
| Incompatibilities | Acids, heavy metals (copper, lead), oxidizing agents. | |
| PPE Requirement | Safety glasses, lab coat, chemical-resistant gloves. | |
| Recommended Disposal | Collection as hazardous chemical waste. | |
| Drain Disposal | Strictly Prohibited. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
Experimental Protocol: Chemical Deactivation of Organic Azides (Example)
While direct disposal as hazardous waste is the safest and most common method, chemical deactivation can be an option for dilute solutions of organic azides. This should only be performed by personnel experienced with these reactions and with prior approval from their institution's safety officer. A common method is the reduction of the azide to a more stable amine.
Objective: To convert the potentially hazardous organic azide into a less hazardous amine derivative before collection as chemical waste.
Materials:
-
This compound waste solution (concentration < 1% in a compatible solvent like THF or ethanol).
-
Triphenylphosphine (PPh3) or another suitable reducing agent.
-
Stir plate and stir bar.
-
Round-bottom flask.
-
Nitrogen or Argon source for inert atmosphere (recommended).
-
Appropriate work-up and extraction solvents (e.g., ethyl acetate, water).
Procedure:
-
Setup: The entire procedure must be performed in a chemical fume hood. Place the dilute this compound solution in a round-bottom flask equipped with a magnetic stir bar. If the reaction is sensitive to air, establish an inert atmosphere.
-
Reduction: Slowly add a slight excess (1.1 to 1.5 equivalents relative to the azide) of the reducing agent (e.g., triphenylphosphine) to the stirred solution at room temperature. The Staudinger reaction between the azide and phosphine will produce an aza-ylide, which can then be hydrolyzed to the amine and triphenylphosphine oxide.
-
Reaction Monitoring: Allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or other appropriate analytical methods to confirm the complete disappearance of the starting azide. The reaction is typically complete within a few hours.
-
Quenching/Work-up: Once the reaction is complete, add water to the mixture to hydrolyze the intermediate and stir for an additional hour.
-
Waste Collection: The resulting mixture, now containing the significantly less hazardous amine derivative, should be collected in a properly labeled hazardous waste container. Even after deactivation, the solution must be disposed of as chemical waste through the institutional EHS office. Do not pour the final solution down the drain.
References
Essential Safety and Operational Guidance for Handling Benzyl-PEG8-azide
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for Benzyl-PEG8-azide, a compound that combines the reactivity of an azide with the properties of a polyethylene glycol (PEG) linker. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is synthesized from information on related azide compounds, general laboratory safety protocols, and the known properties of PEGylated molecules. A thorough risk assessment should always be conducted before beginning any work.
Immediate Safety Concerns and Precautions
Organic azides are energetic compounds that can be sensitive to heat, shock, friction, and light.[1][2] While the PEG chain in this compound may influence its physical properties, it is crucial to treat the compound with the caution required for all organic azides. Key immediate precautions include:
-
Toxicity: Azido compounds can be toxic if ingested, inhaled, or absorbed through the skin.[3]
-
Explosive Potential: Although larger organic azides may be less prone to explosive decomposition than smaller ones, it is wise to avoid conditions that could initiate such a reaction, such as excessive heat, friction, or shock.[3]
-
Reactivity: Avoid contact with strong acids, oxidizing agents, and heavy metals, as this can lead to the formation of highly toxic and explosive compounds.[3] Never use metal spatulas for handling azide compounds. Halogenated solvents should also be avoided.
All manipulations involving this compound should be performed in a certified chemical fume hood. An eyewash station and safety shower must be readily accessible.
Personal Protective Equipment (PPE)
Consistent and proper use of PPE is the most critical line of defense when handling this compound. The following table summarizes the recommended PPE for various laboratory activities.
| Protection Type | Specific Equipment | Standards & Notes |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. A face shield should be worn in addition to goggles when there is a risk of splashes. | Must conform to EN 166 (EU) or be NIOSH (US) approved. |
| Hand Protection | Chemical-impermeable gloves (e.g., double-gloved nitrile exam gloves). For higher toxicity risks, consider Silver Shield™ gloves worn under nitrile gloves. | Gloves must be inspected prior to use and satisfy the specifications of EU Directive 89/86/EEC and the EN 374 standard. |
| Skin & Body Protection | A fully buttoned, flame-resistant lab coat is mandatory. For potential exposure to liquid or solid particles, Tyvek sleeves or gowns are recommended. | --- |
| Respiratory Protection | A full-face respirator or other suitable respirator may be required if exposure limits are exceeded, if irritation is experienced, or if ventilation is inadequate. | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used. |
Operational Plan: Handling this compound
A strict operational protocol is critical for safety.
Step 1: Preparation and Engineering Controls
-
Before beginning work, review this guide and any available safety information.
-
Ensure a certified chemical fume hood is used for all manipulations.
-
Line the work surface with absorbent, disposable bench paper.
-
Keep the quantities of this compound to a minimum.
Step 2: Chemical Handling
-
Use plastic or ceramic spatulas to handle the solid compound; never use metal spatulas.
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Avoid friction or grinding of the solid material.
-
Store this compound in a tightly sealed, clearly labeled container in a cool, dark place, away from incompatible materials.
Disposal Plan
Proper disposal of azide-containing waste is crucial to prevent the formation of highly explosive metal azides in plumbing.
-
NEVER pour azide-containing solutions down the drain. Reaction with lead or copper pipes can form extremely explosive metal azides.
-
NEVER mix azide waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.
-
Collect all waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
It is recommended to chemically convert the azide to a more stable derivative, such as an amine, before disposal. This can be achieved through methods like the Staudinger Reaction or catalytic transfer hydrogenation.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
Spill Response
-
Small Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert chemical absorbent material.
-
Use non-sparking tools to collect the absorbed material and place it in a suitable, closed container for disposal.
-
Clean the spill area with a suitable decontaminating solution and then wipe it down with soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's EHS office or emergency response team.
-
Caption: PPE selection workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
